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  • Product: (S)-7-Chlorochroman-4-amine hcl
  • CAS: 2241594-38-5

Core Science & Biosynthesis

Foundational

(S)-7-Chlorochroman-4-amine hcl discovery and synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of (S)-7-Chlorochroman-4-amine HCl Executive Summary (S)-7-Chlorochroman-4-amine hydrochloride is a valuable chiral building block, integral to the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of (S)-7-Chlorochroman-4-amine HCl

Executive Summary

(S)-7-Chlorochroman-4-amine hydrochloride is a valuable chiral building block, integral to the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its stereodefined structure, featuring a chroman core with a chlorine atom at the 7-position and an amine at the C4 stereocenter, makes it a sought-after intermediate. The "discovery" of this compound is intrinsically linked to the development of efficient and enantioselective synthetic methodologies. This guide provides a comprehensive technical overview of two primary, field-proven strategies for its synthesis: a modern asymmetric approach leveraging catalytic reduction and stereochemical inversion, and a classical route via racemic synthesis followed by diastereomeric resolution. By detailing the underlying chemical principles, step-by-step protocols, and analytical validation techniques, this document serves as a practical resource for researchers, chemists, and process development professionals.

Introduction: The Significance of the Chiral Chroman-4-Amine Scaffold

The chroman scaffold is a privileged heterocyclic motif found in a wide array of natural products, such as flavonoids and tocopherols (Vitamin E), and synthetic molecules with significant biological activities. The introduction of a chiral amine at the 4-position creates a versatile synthetic handle for constructing elaborate molecular architectures. Specifically, the (S)-enantiomer of 7-chlorochroman-4-amine serves as a key intermediate whose stereochemical integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). The development of robust and scalable synthetic routes to access this enantiomerically pure compound is therefore a critical objective in medicinal and process chemistry.

Part I: Retrosynthetic Analysis and Strategic Overview

The synthesis of a single enantiomer of a chiral amine can be approached from two fundamentally different directions. The choice between these strategies often depends on factors such as available starting materials, scalability, cost, and the required level of enantiopurity.

  • Asymmetric Synthesis: This "chiral-from-the-start" approach introduces the desired stereochemistry early in the sequence using a stereoselective reaction. The key transformation is typically the asymmetric reduction of a prochiral ketone precursor.

  • Chiral Resolution: This classical approach involves the synthesis of a racemic mixture of the target amine, which is then separated into its constituent enantiomers by forming diastereomeric derivatives with a chiral resolving agent.

A retrosynthetic analysis reveals the common prochiral intermediate, 7-chlorochroman-4-one (3) , as the lynchpin for both strategies.

G cluster_main Retrosynthetic Analysis Target (S)-7-Chlorochroman-4-amine HCl (1) FreeAmine (S)-7-Chlorochroman-4-amine (2) Target->FreeAmine HCl Salt Formation Ketone 7-Chlorochroman-4-one (3) FreeAmine->Ketone Asymmetric Reductive Amination (Direct Route) R_Alcohol (R)-7-Chlorochroman-4-ol FreeAmine->R_Alcohol Mitsunobu Inversion (Indirect Route) PhenoxyAcid 3-(3-Chlorophenoxy)propanoic Acid (4) Ketone->PhenoxyAcid Intramolecular Friedel-Crafts Acylation Start 3-Chlorophenol + Acrylic Acid PhenoxyAcid->Start R_Alcohol->Ketone Asymmetric Reduction

Caption: Retrosynthetic pathways to (S)-7-Chlorochroman-4-amine HCl.

Part II: Synthesis of the Key Precursor: 7-Chlorochroman-4-one (3)

Both synthetic strategies converge on the necessity of a robust synthesis for the key intermediate, 7-chlorochroman-4-one. A reliable and scalable method involves a two-step sequence starting from commercially available 3-chlorophenol.

Step 1: Synthesis of 3-(3-Chlorophenoxy)propanoic Acid (4)

This step is a Michael addition of 3-chlorophenol to acrylic acid. The phenoxide, generated in situ, acts as the nucleophile.

  • Protocol:

    • To a stirred solution of 3-chlorophenol (1.0 eq) in water, add sodium hydroxide (1.1 eq) and heat to 50-60 °C until a clear solution is obtained.

    • Add acrylic acid (1.05 eq) dropwise, maintaining the temperature.

    • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting phenol.

    • Cool the mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid, causing the product to precipitate.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 3-(3-chlorophenoxy)propanoic acid as a white solid.

Step 2: Intramolecular Friedel-Crafts Acylation

The synthesized acid undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to form the chromanone ring.[1][2] Polyphosphoric acid (PPA) or Eaton's reagent are effective catalysts for this cyclization.

  • Protocol:

    • Add 3-(3-chlorophenoxy)propanoic acid (1.0 eq) to polyphosphoric acid (10-15 parts by weight) or Eaton's reagent.

    • Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours. The reaction is typically accompanied by a noticeable color change.

    • Monitor the reaction to completion by TLC or LC-MS.

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • The product will precipitate as a solid. Filter the solid, wash with water until the filtrate is neutral, and then wash with a cold saturated sodium bicarbonate solution.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 7-chlorochroman-4-one as a crystalline solid.

Part III: Strategy A - An Asymmetric Synthesis Approach

This elegant strategy builds the desired stereocenter with high fidelity, avoiding the potential waste of a classical resolution. The key insight is that the conversion of a chiral alcohol to a chiral amine via the Mitsunobu reaction proceeds with a clean inversion of stereochemistry.[3][4][5] Therefore, to obtain the (S)-amine, we must first synthesize the (R)-alcohol.

G cluster_strategy_A Strategy A: Asymmetric Synthesis Start 7-Chlorochroman-4-one (3) Step1 Asymmetric Reduction (e.g., CBS Catalyst, BH₃) Start->Step1 Intermediate (R)-7-Chlorochroman-4-ol Step1->Intermediate Step2 Mitsunobu Reaction (DIAD, PPh₃, DPPA/Phthalimide) Intermediate->Step2 Product_Amine (S)-7-Chlorochroman-4-amine (2) Step2->Product_Amine Step3 Salt Formation (HCl in Ether) Product_Amine->Step3 Final_Product (S)-7-Chlorochroman-4-amine HCl (1) Step3->Final_Product G cluster_strategy_B Strategy B: Chiral Resolution Start 7-Chlorochroman-4-one (3) Step1 Reductive Amination (e.g., NaBH₃CN, NH₄OAc) Start->Step1 Intermediate Racemic (R/S)-7-Chlorochroman-4-amine Step1->Intermediate Step2 Diastereomeric Salt Formation (e.g., (+)-DPTTA) Intermediate->Step2 Salts (S)-Amine-(+)-DPTTA Salt (Less Soluble) (R)-Amine-(+)-DPTTA Salt (More Soluble) Step2->Salts Step3 Fractional Crystallization (Filtration) Salts->Step3 Isolated_Salt Crystalline (S)-Amine Salt Step3->Isolated_Salt Step4 Liberation of Free Amine (Aqueous Base, Extraction) Isolated_Salt->Step4 Product_Amine (S)-7-Chlorochroman-4-amine (2) Step4->Product_Amine Step5 Salt Formation (HCl in Ether) Product_Amine->Step5 Final_Product (S)-7-Chlorochroman-4-amine HCl (1) Step5->Final_Product

Sources

Exploratory

The Enantioselective Synthesis and Characterization of (S)-7-Chlorochroman-4-amine HCl: A Technical Guide

This technical guide provides an in-depth exploration of the synthesis and characterization of (S)-7-Chlorochroman-4-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the synthesis and characterization of (S)-7-Chlorochroman-4-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry and drug discovery. While a singular, seminal publication detailing the first synthesis of this specific enantiomer remains elusive in publicly accessible literature, this document outlines a robust and scientifically sound synthetic pathway based on well-established and analogous chemical transformations. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, step-by-step methodologies.

Introduction

Chroman-4-amine scaffolds are privileged structures in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a chlorine atom at the 7-position and the stereospecific orientation of the amine at the 4-position, as in (S)-7-Chlorochroman-4-amine, can significantly influence the pharmacological profile of a molecule. This is due to the specific interactions that the chiral center and the electron-withdrawing chlorine atom can have with biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for pharmaceutical development.

This guide will detail a logical and efficient three-step synthetic sequence to obtain the target compound:

  • Synthesis of 7-Chlorochroman-4-one: The foundational ketone intermediate.

  • Reductive Amination: Conversion of the ketone to the racemic 7-Chlorochroman-4-amine.

  • Chiral Resolution: Isolation of the desired (S)-enantiomer.

Following the synthetic protocol, a comprehensive overview of the expected analytical and spectroscopic characterization of the final product will be presented.

I. Synthesis of the Key Intermediate: 7-Chlorochroman-4-one

The synthesis of the chroman-4-one core is the critical first step. A common and effective method for constructing this heterocyclic ketone is through an intramolecular Friedel-Crafts-type cyclization of a 3-(3-chlorophenoxy)propanoic acid.

Experimental Protocol: Synthesis of 7-Chlorochroman-4-one

Materials:

  • 3-Chlorophenol

  • Acrylonitrile

  • Triton B (40% in methanol)

  • Concentrated Hydrochloric Acid

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Step-by-Step Procedure:

  • Cyanoethylation of 3-Chlorophenol:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorophenol in a minimal amount of a suitable solvent like tert-butanol.

    • Add a catalytic amount of Triton B.

    • Cool the mixture in an ice bath and add acrylonitrile dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(3-chlorophenoxy)propanenitrile.

  • Hydrolysis to 3-(3-chlorophenoxy)propanoic acid:

    • To the crude 3-(3-chlorophenoxy)propanenitrile, add an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid.

    • Monitor the reaction by TLC.

    • After cooling, the carboxylic acid may precipitate. If not, extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(3-chlorophenoxy)propanoic acid.

  • Intramolecular Cyclization:

    • Place polyphosphoric acid in a round-bottom flask and heat it to approximately 80-100 °C.

    • Slowly add the 3-(3-chlorophenoxy)propanoic acid to the hot PPA with vigorous mechanical stirring.

    • Continue heating and stirring for 1-2 hours.

    • Monitor the reaction by TLC.

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • Extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 7-chlorochroman-4-one.

II. Synthesis of Racemic 7-Chlorochroman-4-amine

The conversion of the ketone to the amine is achieved through reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Experimental Protocol: Reductive Amination of 7-Chlorochroman-4-one

Materials:

  • 7-Chlorochroman-4-one

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Step-by-Step Procedure:

  • Dissolve 7-chlorochroman-4-one in methanol in a round-bottom flask.

  • Add a large excess of ammonium acetate.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium cyanoborohydride in portions. (Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane and saturated sodium bicarbonate solution to the residue.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield racemic 7-chlorochroman-4-amine.

III. Chiral Resolution of (S)-7-Chlorochroman-4-amine

The final and most crucial step is the separation of the enantiomers. A classical and effective method is through the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Chiral Resolution

Materials:

  • Racemic 7-chlorochroman-4-amine

  • A chiral acid such as (L)-tartaric acid or (S)-(+)-mandelic acid

  • A suitable solvent system (e.g., methanol, ethanol, or a mixture)

  • Sodium hydroxide solution (e.g., 1M)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

  • Filtration apparatus

Step-by-Step Procedure:

  • Dissolve the racemic 7-chlorochroman-4-amine in a minimal amount of a warm solvent like methanol.

  • In a separate flask, dissolve an equimolar amount of the chiral acid in the same solvent, also with gentle warming.

  • Slowly add the chiral acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • The enantiomeric purity of the resolved amine can be checked at this stage by converting a small sample of the salt back to the free amine and analyzing it by chiral HPLC.

  • To recover the free amine, dissolve the diastereomeric salt in water and basify the solution with sodium hydroxide.

  • Extract the free (S)-7-chlorochroman-4-amine with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

  • Collect the (S)-7-Chlorochroman-4-amine HCl salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

IV. Characterization of (S)-7-Chlorochroman-4-amine HCl

Comprehensive characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons (with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring), the benzylic proton adjacent to the amine (a triplet or multiplet), the methylene protons of the chroman ring, and a broad singlet for the amine protons (which may exchange with D₂O). The integration of these signals should correspond to the number of protons in the molecule.
¹³C NMR The spectrum should display the correct number of carbon signals corresponding to the aromatic, benzylic, and aliphatic carbons in the structure.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (or M+H⁺) corresponding to the molecular weight of the free amine (C₉H₁₀ClNO). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) should be observable.
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O-C stretching of the ether linkage.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis on a suitable chiral stationary phase should show a single major peak, confirming the high enantiomeric purity of the (S)-enantiomer.
Melting Point A sharp melting point range for the hydrochloride salt is indicative of high purity.

V. Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of (S)-7-Chlorochroman-4-amine HCl.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 7-Chlorochroman-4-one cluster_1 Step 2 & 3: Amine Formation and Resolution A 3-Chlorophenol + Acrylonitrile B 3-(3-chlorophenoxy)propanenitrile A->B Cyanoethylation (Triton B) C 3-(3-chlorophenoxy)propanoic acid B->C Hydrolysis (Conc. HCl) D 7-Chlorochroman-4-one C->D Intramolecular Cyclization (PPA) E Racemic 7-Chlorochroman-4-amine D->E Reductive Amination (NH4OAc, NaBH3CN) F Diastereomeric Salts E->F Salt Formation (Chiral Acid) G (S)-7-Chlorochroman-4-amine F->G Separation & Liberation H (S)-7-Chlorochroman-4-amine HCl G->H Salt Formation (HCl)

Caption: Synthetic workflow for (S)-7-Chlorochroman-4-amine HCl.

VI. Conclusion

This technical guide has outlined a comprehensive and practical approach for the synthesis and characterization of (S)-7-Chlorochroman-4-amine hydrochloride. By following the detailed protocols for the synthesis of the key 7-chlorochroman-4-one intermediate, subsequent reductive amination, and diastereomeric salt resolution, researchers can reliably obtain the target enantiomerically pure compound. The provided characterization data serves as a benchmark for confirming the successful synthesis and purity of the final product. This guide empowers scientists in the field of drug discovery and development with the necessary information to access this valuable chiral building block for their research endeavors.

References

Due to the lack of a specific primary publication for the first synthesis of (S)-7-Chlorochroman-4-amine HCl, this reference section provides sources for analogous and related transformations that form the basis of the proposed synthetic route.

  • General Chroman-4-one Synthesis: For examples of intramolecular Friedel-Crafts cyclizations to form chroman-4-ones, please refer to standard organic chemistry textbooks and relevant literature on heterocyclic synthesis.
  • Reductive Amination: The Borch reductive amination is a classic example of this transform

    • Title: Reductive Amin
    • Source: Master Organic Chemistry
    • URL: [Link]

  • Chiral Resolution of Amines: The principles and techniques for resolving racemic amines are well-documented.

    • Title: Chiral resolution
    • Source: Wikipedia
    • URL: [Link]

  • Asymmetric Synthesis of Chromane Derivatives: For an example of an asymmetric approach to a related chromane, see

    • Title: Synthesis of enantiopure (S)
    • Source: PubMed
    • URL: [Link]

Foundational

An In-depth Technical Guide to (S)-7-Chlorochroman-4-amine hydrochloride (CAS: 2241594-38-5)

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-7-Chlorochroman-4-amine hydrochloride is a chiral heterocyclic compound belonging to the chromane class of molecules. The chromane scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-7-Chlorochroman-4-amine hydrochloride is a chiral heterocyclic compound belonging to the chromane class of molecules. The chromane scaffold is a "privileged structure" in medicinal chemistry, frequently found in a wide array of biologically active compounds. The presence of a chlorine atom at the 7-position and an amine group at the 4-position of the chromane ring system suggests that this molecule holds significant potential for investigation in various therapeutic areas. This technical guide provides a comprehensive overview of the known properties, a plausible synthetic route, and the potential biological applications of (S)-7-Chlorochroman-4-amine hydrochloride, drawing upon data from related compounds to inform its potential as a valuable building block in drug discovery and development.

Physicochemical Properties

Currently, detailed experimentally determined physicochemical data for (S)-7-Chlorochroman-4-amine hydrochloride is limited in publicly available literature. The information presented below is a consolidation of data from chemical suppliers.

PropertyValueSource(s)
CAS Number 2241594-38-5[1][2]
Molecular Formula C₉H₁₁Cl₂NO[1]
Molecular Weight 220.10 g/mol [1][3]
IUPAC Name (4S)-7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride[2]
Appearance White to off-white powder or crystals
Purity ≥98%[1][3]
SMILES N[C@H]1CCOC2=C1C=CC(Cl)=C2.[H]Cl[1]
InChI Key MUKIHNNHMAAWPC-QRPNPIFTSA-N[2][3]
Topological Polar Surface Area (TPSA) 35.25 Ų[1]
logP (calculated) 2.5441[1]

Synthesis and Characterization

A validated, step-by-step synthesis for (S)-7-Chlorochroman-4-amine hydrochloride is not explicitly detailed in current scientific literature. However, based on established synthetic methodologies for structurally related chiral chromane amines, a plausible multi-step synthetic pathway can be proposed. This proposed route offers a logical and experimentally sound approach for chemists to produce the target compound.

Proposed Synthetic Pathway

The synthesis of (S)-7-Chlorochroman-4-amine hydrochloride can be envisioned as a three-step process starting from a substituted phenol:

  • Synthesis of 7-Chlorochroman-4-one: This intermediate can be synthesized from 3-chlorophenol through a Friedel-Crafts-type reaction followed by an intramolecular cyclization.

  • Asymmetric Reduction to (S)-7-Chlorochroman-4-ol: The prochiral ketone, 7-chlorochroman-4-one, can be stereoselectively reduced to the corresponding (S)-alcohol using a chiral reducing agent or a biocatalyst.

  • Conversion of the Alcohol to the Amine: The resulting (S)-7-chlorochroman-4-ol can be converted to the desired (S)-7-chlorochroman-4-amine, for instance, via a Mitsunobu reaction with a suitable nitrogen nucleophile, followed by deprotection. Finally, treatment with hydrochloric acid would yield the hydrochloride salt.

DOT Script of the Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Synthesis of 7-Chlorochroman-4-one cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Amination and Salt Formation 3-Chlorophenol 3-Chlorophenol 7-Chlorochroman-4-one 7-Chlorochroman-4-one 3-Chlorophenol->7-Chlorochroman-4-one Friedel-Crafts Acylation & Cyclization 7-Chlorochroman-4-one_2 7-Chlorochroman-4-one (S)-7-Chlorochroman-4-ol (S)-7-Chlorochroman-4-ol 7-Chlorochroman-4-one_2->(S)-7-Chlorochroman-4-ol Chiral Reducing Agent or Biocatalyst (S)-7-Chlorochroman-4-ol_2 (S)-7-Chlorochroman-4-ol (S)-7-Chlorochroman-4-amine (S)-7-Chlorochroman-4-amine (S)-7-Chlorochroman-4-ol_2->(S)-7-Chlorochroman-4-amine e.g., Mitsunobu Reaction (S)-7-Chlorochroman-4-amine_hcl (S)-7-Chlorochroman-4-amine HCl (S)-7-Chlorochroman-4-amine->(S)-7-Chlorochroman-4-amine_hcl HCl

Caption: Proposed synthetic pathway for (S)-7-Chlorochroman-4-amine hydrochloride.

Detailed Experimental Protocols

While a specific protocol for the target molecule is unavailable, the following are detailed, exemplary protocols for each proposed step, based on methodologies for similar compounds.

Step 1: Synthesis of 7-Chlorochroman-4-one

This procedure is adapted from the synthesis of related chroman-4-ones.[4][5][6]

  • Acylation: To a solution of 3-chlorophenol and 3-chloropropionic acid in a suitable solvent (e.g., toluene), add a Lewis acid catalyst such as activated montmorillonite K-10.[7]

  • Cyclization: Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture, filter the catalyst, and concentrate the filtrate. The crude product can be purified by column chromatography on silica gel to yield 7-chlorochroman-4-one.

Step 2: Asymmetric Reduction to (S)-7-Chlorochroman-4-ol

This step is critical for establishing the desired stereochemistry. Biocatalytic reductions often offer high enantioselectivity.[8]

  • Biocatalyst Preparation: Culture a suitable microorganism known for stereoselective ketone reduction (e.g., Lactobacillus paracasei) in an appropriate growth medium.

  • Biotransformation: Add 7-chlorochroman-4-one to the whole-cell culture. The reaction conditions (pH, temperature, and incubation time) should be optimized for maximal conversion and enantioselectivity.

  • Extraction and Purification: After the reaction, extract the product from the culture medium with an organic solvent like ethyl acetate. The organic extracts are then dried and concentrated. The resulting (S)-7-chlorochroman-4-ol can be purified by column chromatography.

Step 3: Conversion to (S)-7-Chlorochroman-4-amine hydrochloride

The Mitsunobu reaction is a reliable method for converting a chiral alcohol to an amine with inversion of configuration.[9][10]

  • Mitsunobu Reaction: To a solution of (S)-7-chlorochroman-4-ol, triphenylphosphine (PPh₃), and a suitable nitrogen nucleophile (e.g., phthalimide) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Deprotection: The resulting phthalimide-protected amine can be deprotected using hydrazine hydrate in ethanol under reflux to yield the free amine.

  • Salt Formation: Dissolve the purified (S)-7-chlorochroman-4-amine in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt. The salt can then be collected by filtration and dried.

Characterization

The structure and purity of the synthesized (S)-7-Chlorochroman-4-amine hydrochloride should be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons on the chlorinated benzene ring, diastereotopic protons of the methylene groups in the chromane ring, and the methine proton at the chiral center.

    • ¹³C NMR: The spectrum should show distinct signals for all nine carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the free base.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic peaks for the amine N-H stretching, aromatic C-H stretching, and C-Cl stretching are expected.

Potential Biological Applications and Mechanism of Action

While no specific biological activity has been reported for (S)-7-Chlorochroman-4-amine hydrochloride, the structural motifs present in the molecule, namely the chromane core and the 7-chloro-4-aminoquinoline-like arrangement, are associated with a wide range of pharmacological activities.[11][12][13][14][15][16][17][18]

Potential as an Anticancer Agent

Chromanone and chromane derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[12][19] The proposed mechanisms of action often involve the induction of apoptosis and modulation of key signaling pathways.[20]

DOT Script of a Potential Anticancer Mechanism

Anticancer_Mechanism Compound (S)-7-Chlorochroman-4-amine hcl Cancer_Cell Cancer Cell Compound->Cancer_Cell Apoptosis Apoptosis (Programmed Cell Death) Cancer_Cell->Apoptosis Signaling_Pathway Inhibition of Pro-survival Signaling Pathways (e.g., PI3K/Akt) Cancer_Cell->Signaling_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest

Caption: Potential mechanisms of anticancer activity for chromane derivatives.

Potential as an Antimicrobial Agent

Derivatives of 7-chloro-4-aminoquinoline are well-known for their antimalarial properties.[13][15][16][18] Additionally, various coumarin and chromane derivatives have shown antibacterial and antifungal activities.[21][22] This suggests that (S)-7-Chlorochroman-4-amine hydrochloride could be a promising candidate for the development of new antimicrobial agents.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of (S)-7-Chlorochroman-4-amine hydrochloride, a series of standardized in vitro assays can be employed.

Anticancer Activity Evaluation

MTT Assay for Cytotoxicity Screening [19][20]

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of (S)-7-Chlorochroman-4-amine hydrochloride for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the half-maximal inhibitory concentration (IC₅₀).

DOT Script of the MTT Assay Workflow

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with (S)-7-Chlorochroman-4-amine hcl Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize Dissolve formazan crystals Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination [23][24][25]

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of (S)-7-Chlorochroman-4-amine hydrochloride in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety and Handling

(S)-7-Chlorochroman-4-amine hydrochloride should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on data for related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

(S)-7-Chlorochroman-4-amine hydrochloride is a chiral molecule with a promising chemical scaffold for drug discovery. While specific experimental data for this compound is currently limited, this guide provides a comprehensive overview of its known properties, a plausible and detailed synthetic route, and a strong rationale for its investigation as a potential anticancer and antimicrobial agent based on the well-documented activities of structurally related compounds. The experimental protocols outlined herein provide a solid foundation for researchers to synthesize and evaluate the biological potential of this intriguing molecule.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Chromanone Compounds. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Anticancer Activity of Cassiachromone Using Cell-Based Assays. BenchChem.
  • ResearchGate. (n.d.). Antibacterial activity of coumarine derivatives synthesized from 7-chloro-4-hydroxy-chromen-2-one and comparison with standard drug.
  • Cabrera, D. G., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PMC.
  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • ChemScene. (n.d.). 2241594-38-5 | (S)-7-Chlorochroman-4-amine hydrochloride. ChemScene.
  • Asian Journal of Biochemistry, Genetics and Molecular Biology. (2019). Cytotoxicity of N-(P-chlorophenyl)-7-hydroxycoumarin -3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl Ester. Asian Journal of Biochemistry, Genetics and Molecular Biology.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. PMC.
  • Sobiesiak, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry.
  • de Souza, N. B., et al. (2009). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. PMC.
  • Fluorochem. (n.d.). (S)-7-CHLOROCHROMAN-4-AMINE HCL. Fluorochem.
  • Sigma-Aldrich. (n.d.). 7-Chlorochroman-4-amine hcl | 191608-23-8. Sigma-Aldrich.
  • Le, W., et al. (2015).
  • Szychowski, K. A., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. PMC.
  • CymitQuimica. (n.d.). (S)-7-CHLOROCHROMAN-4-AMINE HCL. CymitQuimica.
  • D'Alessandro, S., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI.
  • ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one.
  • Fatima, G. N., et al. (2021). Synthesis and Antimicrobial Activity of Some Novel 7-Chloro-4-aminoquinoline Derivatives. Russian Journal of General Chemistry.
  • Chemistry Steps. (2025). Mitsunobu Reaction. Chemistry Steps.
  • de Souza, A. M. T., et al. (2015).
  • de Souza, N. B., et al. (2009). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. PubMed.
  • ChemicalBook. (n.d.). 7-bromochroman-4-one synthesis. ChemicalBook.
  • Oriental Journal of Chemistry. (n.d.). Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. Oriental Journal of Chemistry.
  • Pinto, D. C. G. A., et al. (2022).
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  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry.
  • Taylor & Francis. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis.
  • CymitQuimica. (n.d.). (S)-7-CHLOROCHROMAN-4-AMINE HCL. CymitQuimica.
  • BLD Pharm. (n.d.). 763907-56-8|7-Chlorochroman-4-amine|BLD Pharm. BLD Pharm.
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  • Sigma-Aldrich. (n.d.). (S)-7-Methylchroman-4-amine hydrochloride | 1956436-49-9. Sigma-Aldrich.
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Exploratory

The Strategic Application of (4S)-7-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride in Small-Molecule GLP-1R Agonist Development

Executive Summary The pharmaceutical landscape for metabolic disorders is undergoing a paradigm shift from injectable peptide therapeutics to orally bioavailable small molecules[1]. Central to this evolution is the desig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical landscape for metabolic disorders is undergoing a paradigm shift from injectable peptide therapeutics to orally bioavailable small molecules[1]. Central to this evolution is the design of rigid, stereospecific pharmacophores that can precisely mimic peptide-receptor allosteric interactions. This technical guide provides an in-depth analysis of (4S)-7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride [2], a highly specialized chiral building block. We will explore its structural rationale, its critical role in the synthesis of next-generation Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists[3], and the rigorous, self-validating synthetic protocols required to integrate it into complex active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Profiling

The structural architecture of this compound is defined by a bicyclic chroman (3,4-dihydro-2H-1-benzopyran) core. Every feature of this molecule serves a distinct pharmacological and synthetic purpose:

  • The (4S) Stereocenter: The spatial orientation of the C4 amine is non-negotiable. It dictates the 3D vector of the attached pharmacophore, which is essential for proper insertion into the transmembrane pocket of the GLP-1 receptor[4].

  • The 7-Chloro Substituent: This halogen introduces a highly lipophilic, electron-withdrawing moiety that blocks oxidative metabolism (e.g., by CYP450 enzymes) at the 7-position, thereby extending the pharmacokinetic half-life of the final drug[5].

  • The Hydrochloride Salt: Formulating the primary amine as an HCl salt prevents atmospheric oxidation and CO2 absorption (carbamate formation), ensuring long-term shelf stability and precise stoichiometric handling during cross-coupling reactions[2].

Table 1: Quantitative Physicochemical Profile

PropertyValue / Description
IUPAC Name (4S)-7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Common Synonym (S)-7-chlorochroman-4-amine HCl
CAS Number 2241594-38-5
Molecular Formula C9H10ClNO · HCl (C9H11Cl2NO)
Molecular Weight 220.10 g/mol
Stereochemistry Enantiopure (S)-configuration at C4
Physical State Solid (Hydrochloride salt)

Strategic Role in Metabolic Drug Discovery

Historically, GLP-1R agonists were limited to peptides like semaglutide, which require subcutaneous injection and cold-chain storage[3]. Recent breakthroughs have identified non-peptide small molecules (e.g., RGT-075, orforglipron) capable of allosterically activating the receptor[1].

The (4S)-7-chlorochroman-4-amine scaffold serves as a foundational anchor in these novel therapies. When coupled with complex heteroaryl systems, the chroman moiety docks into a specific hydrophobic sub-pocket of the GLP-1R, inducing Gαs protein activation, cyclic AMP (cAMP) accumulation, and ultimately, glucose-dependent insulin secretion[3].

GLP1R_Pathway Agonist Small-Molecule Agonist (Chroman-amine Scaffold) Receptor GLP-1 Receptor (Transmembrane Domain) Agonist->Receptor Allosteric Binding Gs Gαs Protein Activation Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Insulin Glucose-Dependent Insulin Secretion PKA->Insulin

Figure 1: GLP-1R activation pathway triggered by chroman-amine derived small-molecule agonists.

Advanced Synthetic Methodologies: C-N Cross-Coupling

The critical synthetic hurdle in utilizing this building block is the formation of a C-N bond between the sterically hindered (4S)-amine and an aryl or heteroaryl halide (e.g., a bromopyridine derivative)[3]. The Buchwald-Hartwig amination is the industry standard for this transformation.

Causality Behind Reaction Optimization
  • Catalyst (Pd2(dba)3): A reliable Pd(0) source is required to initiate the oxidative addition into the strong aryl-halide bond[3].

  • Ligand Selection: Secondary/primary alkylamines are prone to β-hydride elimination, a side reaction that destroys the starting material. Using bidentate ligands with large bite angles (e.g., Xantphos) or bulky dialkylbiaryl phosphines (e.g., BrettPhos) forces the palladium center into a geometry that accelerates reductive elimination, outcompeting the degradation pathway.

  • Base Equivalents: Because the starting material is an HCl salt[2], an excess of base (typically 3.0 equivalents) is mandatory. One equivalent liberates the free base in situ, while the remaining equivalents deprotonate the amine during the catalytic cycle and neutralize the generated hydrohalic acid.

Table 2: Quantitative Catalyst/Ligand Optimization Matrix (Representative Data)

EntryCatalystLigandBaseSolventYield (%)ee (%)
1Pd(OAc)2BINAPCs2CO3Toluene45>99.0
2Pd2(dba)3XantphosCs2CO31,4-Dioxane72>99.0
3Pd2(dba)3BrettPhosNaOtBuToluene8998.5
4RuPhos Pd G3RuPhosLiHMDSTHF6595.0

Note: While NaOtBu (Entry 3) provides superior conversion, stronger bases carry a slight risk of racemization at elevated temperatures. Cs2CO3 (Entry 2) offers a milder alternative if stereochemical erosion is observed.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system , incorporating critical In-Process Controls (IPCs).

SynthesisWorkflow A (4S)-7-chloro-chroman-4-amine HCl Salt C Buchwald-Hartwig Amination (Pd2(dba)3, Ligand, Base) A->C B Aryl Halide Scaffold (e.g., Bromopyridine) B->C D Crude Coupled Product C->D LC-MS Monitoring E Chiral Purification (SFC / HPLC) D->E F Enantiopure GLP-1R Agonist (>99% ee) E->F Validation

Figure 2: Buchwald-Hartwig cross-coupling workflow for (4S)-7-chlorochroman-4-amine.
Step-by-Step Methodology
  • Pre-Reaction Validation: Titrate the sodium tert-butoxide (NaOtBu) base to ensure it has not degraded into NaOH or Na2CO3 via moisture exposure. Degraded base will hydrolyze the aryl halide rather than facilitate the amination.

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox (to prevent irreversible oxidation of the Pd(0) catalyst), charge an oven-dried Schlenk flask with the aryl halide (1.0 eq), (4S)-7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (1.2 eq), Pd2(dba)3 (0.05 eq), BrettPhos (0.10 eq), and NaOtBu (3.0 eq)[3].

  • Solvent Addition & Heating: Add anhydrous, rigorously degassed toluene to achieve a 0.2 M concentration. Seal the flask, remove it from the glovebox, and heat to 90 °C under continuous stirring.

  • In-Process Control (IPC): At the 12-hour mark, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and filter. Analyze via LC-MS. Validation Check: The reaction is deemed complete only when the UV 254 nm trace shows total consumption of the aryl halide and the mass spectrometer confirms the presence of the desired [M+H]+ product ion.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Stereochemical Validation (Critical): Purify the crude residue via flash column chromatography. Subsequently, the purified product must be analyzed via Chiral Supercritical Fluid Chromatography (SFC) against a racemic standard. The retention of the (4S) stereocenter is confirmed only if the enantiomeric excess (ee) is >99%.

References

  • Source: Google Patents (Assignee: Qilu Regor Therapeutics Inc.)
  • Title: (S)-7-Chlorochroman-4-amine hcl; CID 145708435 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Foundational

Spectroscopic Characterization of (S)-7-Chlorochroman-4-amine HCl: A Predictive Technical Guide

This technical guide provides a detailed predictive analysis of the spectroscopic data for (S)-7-Chlorochroman-4-amine hydrochloride. In the absence of publicly available experimental spectra for this specific molecule,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed predictive analysis of the spectroscopic data for (S)-7-Chlorochroman-4-amine hydrochloride. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals by outlining the theoretically expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions herein are grounded in fundamental spectroscopic principles and comparative analysis with structurally related chroman-4-amine derivatives.

Introduction

(S)-7-Chlorochroman-4-amine is a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. The hydrochloride salt form is often utilized to improve solubility and stability. Thorough spectroscopic characterization is a cornerstone of chemical synthesis and drug development, providing definitive proof of structure, purity, and stereochemistry. This guide will delve into the anticipated spectroscopic signatures of this molecule, offering a robust framework for researchers aiming to synthesize or analyze this compound.

Molecular Structure and Its Spectroscopic Implications

The structure of (S)-7-Chlorochroman-4-amine HCl, with its distinct aromatic, heterocyclic, and chiral centers, dictates a unique spectroscopic fingerprint. The following sections will deconstruct the molecule to predict its behavior under various spectroscopic techniques.

Figure 1: Structure of (S)-7-Chlorochroman-4-amine Hydrochloride.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The hydrochloride salt form means the amine will be protonated to an ammonium group (-NH₃⁺), and the protons on this group may be observable depending on the solvent and its acidity.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of (S)-7-Chlorochroman-4-amine HCl in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts and the observation of exchangeable protons (like those on the ammonium group). DMSO-d₆ is often a good choice as it can slow down the exchange of N-H protons, allowing for their observation and coupling.

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Acquire the spectrum on a 400 MHz or higher field spectrometer to ensure good signal dispersion.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
H-5~7.3d~8.5Aromatic proton ortho to the ether oxygen.
H-6~6.8dd~8.5, ~2.5Aromatic proton meta to the ether oxygen and ortho to the chlorine.
H-8~6.9d~2.5Aromatic proton ortho to the ether oxygen and ortho to the chlorine.
H-4 (methine)~4.5t~6.0Chiral proton adjacent to the ammonium group. Shifted downfield due to the electron-withdrawing effect of the nitrogen.
H-2 (methylene)~4.2m-Diastereotopic protons of the methylene group adjacent to the ether oxygen.
H-3 (methylene)~2.2m-Diastereotopic protons of the methylene group adjacent to the chiral center.
-NH₃⁺Broad, variables (broad)-Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature. May exchange with D₂O.

Causality Behind Predictions:

  • Aromatic Protons (H-5, H-6, H-8): The chemical shifts are influenced by the electron-donating ether oxygen and the electron-withdrawing chlorine atom. The splitting patterns arise from ortho and meta couplings.

  • Chiral Methine Proton (H-4): The proximity to the electron-withdrawing ammonium group causes a significant downfield shift. It is expected to be a triplet due to coupling with the two adjacent H-3 protons.

  • Methylene Protons (H-2, H-3): These protons are diastereotopic due to the adjacent chiral center at C-4, which can lead to more complex splitting patterns (multiplets). The H-2 protons are deshielded by the adjacent ether oxygen.

B. ¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A higher number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

    • The spectral width should be set to encompass the expected range (typically 0-160 ppm).

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-8a~155Aromatic carbon attached to the ether oxygen.
C-7~132Aromatic carbon bearing the chlorine atom.
C-5~128Aromatic carbon.
C-4a~120Aromatic carbon at the ring junction.
C-6~118Aromatic carbon.
C-8~115Aromatic carbon.
C-2~65Methylene carbon adjacent to the ether oxygen.
C-4~50Chiral carbon attached to the ammonium group.
C-3~30Methylene carbon adjacent to the chiral center.

Causality Behind Predictions:

  • Aromatic Carbons: The chemical shifts are determined by the substituent effects of the ether oxygen and the chlorine. The carbon attached to the electronegative oxygen (C-8a) will be the most downfield.

  • Aliphatic Carbons: The C-2 carbon is deshielded by the adjacent oxygen atom. The C-4 carbon is deshielded by the attached nitrogen.

G cluster_workflow NMR Spectroscopic Analysis Workflow prep Sample Preparation (5-10 mg in deuterated solvent) H_NMR ¹H NMR Acquisition (≥400 MHz) prep->H_NMR C_NMR ¹³C NMR Acquisition prep->C_NMR process Data Processing (FT, Phasing, Baseline Correction) H_NMR->process C_NMR->process interpret Spectral Interpretation (Chemical Shifts, Coupling, Integration) process->interpret

Figure 2: General workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Acquisition

  • Sample Preparation: The spectrum can be acquired using a solid sample with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Instrument Setup:

    • Acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

    • Collect a background spectrum before running the sample.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Data

**Wavenumber (cm⁻¹) **Vibration Intensity Notes
3200-2800N-H stretch (ammonium)Strong, broadA very broad and strong absorption is characteristic of an amine salt.
3100-3000C-H stretch (aromatic)MediumCharacteristic of C-H bonds on the benzene ring.
3000-2850C-H stretch (aliphatic)MediumFrom the C-H bonds of the chroman ring.
~1600, ~1480C=C stretch (aromatic)Medium to strongCharacteristic absorptions for the aromatic ring.
~1250C-O stretch (aryl ether)StrongA strong band is expected for the aryl-alkyl ether linkage.
~1100C-N stretchMedium
~800-600C-Cl stretchMedium to strongThe exact position can vary.

Causality Behind Predictions:

  • N-H Stretch: The protonated amine (-NH₃⁺) gives a very characteristic broad and strong absorption in the high-frequency region due to hydrogen bonding.

  • C-H Stretches: The distinction between aromatic and aliphatic C-H stretches is a key diagnostic feature.

  • Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of bands from various bending and stretching vibrations, including the C-O and C-Cl stretches, which are highly characteristic of the molecule as a whole.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.

Experimental Protocol: MS Acquisition

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrument Setup:

    • Use an ESI source in positive ion mode.

    • The mass analyzer (e.g., quadrupole, time-of-flight) will be set to scan a relevant mass-to-charge (m/z) range.

  • Data Analysis: The resulting mass spectrum will show the m/z of the ions detected.

Predicted MS Data

m/z Ion Notes
[M+H]⁺C₉H₁₁ClNO⁺The molecular ion of the free base. This will be the most informative peak, confirming the molecular weight. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the M peak due to the natural abundance of the ³⁷Cl isotope.
[M-NH₂]⁺C₉H₈ClO⁺Loss of the amino group is a likely fragmentation pathway.

Causality Behind Predictions:

  • Ionization: In ESI, the hydrochloride salt will dissociate, and the free amine will be protonated to give the [M+H]⁺ ion, where M is the free base.

  • Isotope Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment, with two peaks separated by 2 m/z units in an approximate 3:1 intensity ratio.

G cluster_fragmentation Predicted ESI-MS Fragmentation parent [C₉H₁₀ClNO + H]⁺ (Molecular Ion) frag1 [C₉H₈ClO]⁺ (Loss of NH₃) parent->frag1 - NH₃

Figure 3: A simplified predicted fragmentation pathway.

Conclusion

This predictive guide offers a scientifically grounded framework for the spectroscopic characterization of (S)-7-Chlorochroman-4-amine HCl. The anticipated NMR, IR, and MS data presented, along with the rationale behind these predictions, should serve as a valuable tool for researchers in the synthesis, purification, and analysis of this and related compounds. While experimental verification is always the gold standard, this in-depth predictive analysis provides a strong foundation for what to expect, aiding in spectral assignment and confirming the successful synthesis of the target molecule.

References

As this is a predictive guide, direct references for the experimental data of the title compound are not available. The principles and data for related compounds are based on established spectroscopic knowledge found in standard organic chemistry and spectroscopy textbooks and databases.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Michigan State University Department of Chemistry. Proton NMR Table. [Link][1]

Sources

Exploratory

High-Resolution 1H NMR Spectral Analysis of (S)-7-Chlorochroman-4-amine Hydrochloride

Executive Summary In contemporary drug development, chiral chroman-4-amine derivatives serve as critical building blocks for a variety of pharmacologically active compounds, most notably in the synthesis of Glucagon-Like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development, chiral chroman-4-amine derivatives serve as critical building blocks for a variety of pharmacologically active compounds, most notably in the synthesis of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists [1]. The structural validation of these intermediates is paramount, as stereochemical and regiochemical integrity directly dictates the binding affinity and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides an authoritative, in-depth evaluation of the 1 H Nuclear Magnetic Resonance (NMR) spectrum for (S)-7-chlorochroman-4-amine hydrochloride (CAS: 2241594-38-5) [2]. By dissecting the causality behind solvent selection, resonance effects, and diastereotopicity, this whitepaper establishes a self-validating analytical framework for researchers and analytical chemists.

Structural Dynamics & Solvent Selection

The selection of the NMR solvent is not merely a matter of solubility; it is a critical experimental choice that dictates the visibility of exchangeable protons.

(S)-7-chlorochroman-4-amine is analyzed here as a hydrochloride salt. If a protic deuterated solvent such as Deuterium Oxide ( D2​O ) or Methanol-d4 ( CD3​OD ) were used, rapid deuterium exchange would occur at the ammonium ( −NH3+​ ) site, rendering these critical protons invisible in the 1 H NMR spectrum.

Causality of Solvent Choice: To preserve the salt characterization, anhydrous DMSO-d6 is strictly selected. The strong hydrogen-bonding network of DMSO stabilizes the −NH3+​ protons, slowing their exchange rate and allowing them to be observed as a distinct, broad singlet integrating to 3H. Furthermore, DMSO provides excellent solvation for polar hydrochloride salts, ensuring sharp, highly resolved aliphatic and aromatic signals.

Mechanistic Spectral Interpretation

The 1 H NMR spectrum of (S)-7-chlorochroman-4-amine HCl can be divided into three distinct regions, each governed by specific electronic and conformational rules.

A. The Aromatic Region (δ 6.90 – 7.60 ppm)

The chemical shifts of the aromatic protons (H-5, H-6, H-8) are fundamentally governed by the resonance effects of the chroman ring's oxygen atom.

  • Resonance Shielding: The oxygen atom at position 1 donates electron density via resonance to the ortho (C-8) and para (C-6) positions. This effectively shields these protons, shifting them upfield. Consequently, H-8 appears as a doublet ( J≈2.0 Hz) around δ 6.95 ppm, and H-6 appears as a doublet of doublets ( J≈8.5,2.0 Hz) around δ 7.05 ppm.

  • Inductive Effects: The meta position (C-5) does not benefit from this resonance shielding. Furthermore, it sits adjacent to the alkyl chain. As a result, H-5 is the most deshielded aromatic proton, appearing further downfield as a doublet ( J≈8.5 Hz) near δ 7.55 ppm. The chlorine atom at C-7 exerts an inductive electron-withdrawing effect, but the resonance donation from the oxygen remains the dominant factor dictating this relative chemical shift hierarchy.

B. The Aliphatic Region & Diastereotopicity (δ 2.00 – 4.60 ppm)

The chiral center at C-4 (S-configuration) breaks the symmetry of the dihydropyran ring.

  • Conformational Locking: The chroman ring adopts a half-chair conformation. Because the C-4 stereocenter is fixed, the geminal protons at C-2 and C-3 are rendered diastereotopic .

  • Multiplet Complexity: Instead of appearing as simple triplets, the C-2 and C-3 protons occupy distinct pseudo-axial and pseudo-equatorial environments. This results in complex geminal ( J≈11−12 Hz) and vicinal J -couplings, causing the C-2 and C-3 protons to manifest as four distinct, overlapping multiplets. The H-4 proton, situated directly adjacent to the electron-withdrawing ammonium group, is highly deshielded and appears as a complex multiplet around δ 4.50 ppm.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol employs a self-validating feedback loop. The inclusion of Tetramethylsilane (TMS) serves as the primary zero-point reference, while the residual solvent pentet of DMSO-d6 (δ 2.50 ppm) acts as a secondary calibration point. If the Δδ between TMS and the solvent peak deviates from exactly 2.50 ppm, the operator is immediately alerted to potential temperature anomalies or lock-signal drift.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15–20 mg of (S)-7-chlorochroman-4-amine HCl API. Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.05% v/v TMS.

  • Sample Transfer & Filtration: Transfer the homogenous solution into a precision 5 mm NMR tube. If any particulate matter is visible, filter the solution through a glass wool plug to prevent magnetic field inhomogeneities.

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of the DMSO-d6 solvent. Tune and match the probe to the 1 H frequency.

  • Shimming: Perform gradient shimming (Z1-Z5) to achieve a TMS line width of ≤1.0 Hz at half-height, ensuring maximum resolution of the complex diastereotopic multiplets.

  • Acquisition Parameters: Execute a standard 1D proton pulse sequence (e.g., zg30). Utilize a minimum of 16 scans, a 2-second relaxation delay ( D1 ), and an acquisition temperature of 298 K.

  • Data Processing: Apply an exponential window function (line broadening = 0.3 Hz) prior to Fourier Transformation. Perform zero- and first-order phase correction, baseline correction, and reference the TMS signal strictly to 0.00 ppm.

Quantitative Data Summaries

The following tables summarize the physicochemical properties and the expected 1 H NMR assignments based on the structural and electronic principles detailed above.

Table 1: Physicochemical Properties
PropertySpecification
IUPAC Name (4S)-7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
CAS Number 2241594-38-5
Molecular Formula C9​H11​Cl2​NO
Molecular Weight 220.09 g/mol
Table 2: 1 H NMR Peak Assignments (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
−NH3+​ 8.45 – 8.65br s3H-Ammonium salt protons (slow exchange)
H-57.50 – 7.60d1H~8.5Aromatic, ortho to H-6
H-67.00 – 7.15dd1H~8.5, 2.0Aromatic, ortho to H-5, meta to H-8
H-86.90 – 7.00d1H~2.0Aromatic, meta to H-6
H-44.40 – 4.60m1H-Chiral methine, adjacent to −NH3+​
H-2eq4.20 – 4.35m1H-Diastereotopic oxymethylene (equatorial)
H-2ax4.05 – 4.20m1H-Diastereotopic oxymethylene (axial)
H-3eq2.20 – 2.40m1H-Diastereotopic methylene (equatorial)
H-3ax2.00 – 2.15m1H-Diastereotopic methylene (axial)

Visualizing the Analytical Workflow

The diagram below maps the logical progression from sample preparation through to structural validation, emphasizing the critical checkpoints required for a self-validating analytical process.

NMR_Workflow Prep 1. Sample Preparation Dissolution in anhydrous DMSO-d6 Internal Std: 0.05% TMS Acq 2. NMR Acquisition Pulse Sequence: zg30 298K, 16 Scans Prep->Acq Prepared Sample Proc 3. Data Processing Apodization, FT, Phase/Baseline Correction Acq->Proc Raw FID Data Anal 4. Spectral Elucidation J-Coupling Analysis & Stereochemical Assignment Proc->Anal Processed Spectrum

Analytical workflow for the 1H NMR spectral elucidation of chiral chroman-4-amines.

References

  • US20220024901A1 - GLP-1R agonists and uses thereof. Google Patents.
  • (S)-7-CHLOROCHROMAN-4-AMINE HCL Product Specifications. Fluorochem.
Foundational

13C NMR Chemical Shifts of (S)-7-Chlorochroman-4-amine HCl: A Comprehensive Analytical Guide

Executive Summary (S)-7-Chlorochroman-4-amine hydrochloride (CAS: 2241594-38-5)[1] is a privileged chiral scaffold extensively utilized in medicinal chemistry. Most notably, it serves as a critical building block in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-7-Chlorochroman-4-amine hydrochloride (CAS: 2241594-38-5)[1] is a privileged chiral scaffold extensively utilized in medicinal chemistry. Most notably, it serves as a critical building block in the synthesis of non-peptide small-molecule GLP-1 receptor (GLP-1R) agonists, which are aggressively pursued for the treatment of type 2 diabetes and obesity[2][3]. Because the pharmacological efficacy of these therapeutics relies heavily on strict stereochemical and regiochemical fidelity, rigorous structural validation of the starting materials is paramount.

This whitepaper provides an authoritative guide to the 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of (S)-7-chlorochroman-4-amine HCl, detailing the electronic causality behind its spectral footprint and establishing a self-validating protocol for accurate data acquisition.

Structural Anatomy & Electronic Environment

The 7-chlorochroman-4-amine scaffold consists of a benzene ring fused to a saturated six-membered oxygen-containing heterocycle. The 13 C chemical shifts are dictated by three primary electronic modulators:

  • The Ether Oxygen (O1): Exerts a strong −I (inductive) effect on the adjacent C2 aliphatic carbon, and a powerful +M (mesomeric) effect on the aromatic ring, specifically shielding the ortho (C8) and para (C4a) positions.

  • The 7-Chloro Substituent: The halogen introduces a localized heavy-atom and inductive effect, significantly deshielding the ipso carbon (C7) while slightly shielding the ortho carbons (C6, C8) via resonance[4].

  • The C4 Ammonium Group (-NH 3+​ ): In the hydrochloride salt form, the protonated primary amine acts as a strong electron-withdrawing group. This deshields C4 and locks the chroman ring into a preferred half-chair conformation to minimize pseudo-axial steric clashes, altering the local electronic environment compared to the free base[5].

13 C NMR Chemical Shift Assignments

The following table synthesizes the expected 13 C NMR chemical shifts for (S)-7-chlorochroman-4-amine HCl in DMSO- d6​ at 298 K. The data is derived from empirical substituent effect calculations grounded in baseline chroman-4-amine derivatives[4][5].

Carbon PositionMultiplicity (DEPT)Predicted Shift ( δ , ppm)Causality & Electronic Justification
C2 CH 2​ (Negative)63.5 – 65.5Strongly deshielded by the directly adjacent highly electronegative ether oxygen (O1).
C3 CH 2​ (Negative)25.0 – 27.5Shielded aliphatic methylene; experiences minor β -deshielding from the C4 ammonium group.
C4 CH (Positive)44.0 – 47.0Deshielded by the directly attached protonated amine (-NH 3+​ ). The salt form shifts this resonance downfield compared to the free base[5].
C4a C (Quaternary)120.0 – 123.0Aromatic bridgehead. Shielded by the para +M effect of O1, but slightly deshielded by the meta chlorine.
C5 CH (Positive)128.0 – 130.5Aromatic methine. Resonates downfield due to the lack of direct shielding resonance from O1 and the meta relationship to the chlorine atom.
C6 CH (Positive)120.0 – 122.0Aromatic methine. Shielded by the ortho +M effect of the chlorine atom[4].
C7 C (Quaternary)132.0 – 134.5Ipso carbon. Strongly deshielded by the electronegativity of the directly attached chlorine atom.
C8 CH (Positive)116.0 – 118.5Highly shielded aromatic methine. Benefits from the synergistic ortho +M effects of both the O1 ether oxygen and the C7 chlorine.
C8a C (Quaternary)153.0 – 156.0The most deshielded carbon in the molecule due to direct attachment to the O1 ether oxygen.

Experimental Protocols: A Self-Validating NMR Workflow

As an application scientist, it is critical to recognize that acquiring data for amine hydrochlorides requires specific methodological choices to prevent line broadening and ensure quantitative reliability. Do not rely on default spectrometer parameters.

Step 1: Sample Preparation
  • Action: Dissolve 25–30 mg of (S)-7-chlorochroman-4-amine HCl in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: The hydrochloride salt is highly polar; DMSO- d6​ ensures complete dissolution. Using an anhydrous solvent prevents the broad water peak (HOD) from obscuring the aliphatic proton signals (H2, H3, H4) in the 1 H spectrum, which is critical for subsequent 2D HSQC/HMBC correlations.

Step 2: 1D 13 C{ 1 H} Acquisition
  • Action: Acquire the spectrum at 100 MHz (or higher) using a 30° flip angle and a prolonged relaxation delay (D1 2.5 seconds).

  • Causality: Quaternary carbons (C4a, C7, C8a) lack attached protons, meaning they rely on slower chemical shift anisotropy and solvent interactions for longitudinal relaxation ( T1​ ) rather than efficient dipole-dipole relaxation. A longer D1 ensures these critical structural markers are fully relaxed and visible above the noise floor.

Step 3: Multiplicity Editing (DEPT-135)
  • Action: Run a DEPT-135 sequence immediately following the 1D acquisition.

  • Self-Validation: This step validates the 1D assignments. The quaternary carbons (C4a, C7, C8a) must disappear entirely. The C2 and C3 signals must phase negatively (pointing down), while C4, C5, C6, and C8 must phase positively (pointing up). Because the molecule lacks methyl (CH 3​ ) groups, any positive signal is definitively a CH group.

Step 4: 2D Correlation (HSQC & HMBC)
  • Action: Utilize 1 H- 13 C HMBC to definitively confirm the regiochemistry of the chlorine atom.

  • Causality: The 1 H NMR will show H5 as a doublet ( J≈8 Hz) and H8 as a fine doublet ( J≈2 Hz). The HMBC will show a strong 3-bond correlation ( 3JCH​ ) from the H5 proton to the C7 quaternary carbon (~133 ppm) and C8a (~154 ppm), definitively proving the chlorine is at the 7-position.

Visualizing the Analytical Logic

The following diagram maps the self-validating logic used to assign the 13 C NMR spectrum of this compound.

NMR_Workflow A Sample Prep: (S)-7-Chlorochroman-4-amine HCl Solvent: Anhydrous DMSO-d6 (Ensures solubility) B 1D 13C{1H} NMR Acquisition D1 ≥ 2.5s (Allows quaternary T1 relaxation) A->B C DEPT-135 Multiplicity Editing (Self-Validation Step) B->C D 2D HMBC Correlation (Confirms 7-Chloro Regiochemistry) B->D E Negative Phase (CH2) Assigned: C2 (~64 ppm), C3 (~26 ppm) C->E F Positive Phase (CH) Assigned: C4, C5, C6, C8 C->F G Null Signal (Quaternary) Assigned: C4a, C7 (~133 ppm), C8a (~154 ppm) C->G D->G 3J_CH coupling from H5 to C7

Fig 1: Step-by-step NMR acquisition and assignment workflow for 7-chlorochroman-4-amine HCl.

References

  • CymitQuimica. "(S)-7-CHLOROCHROMAN-4-AMINE HCL | CymitQuimica: CAS: 2241594-38-5.
  • Google Patents. "CN113227068A - GLP-1R agonists and uses thereof.
  • Google Patents. "US20220024901A1 - Glp-1r agonists and uses thereof.
  • UEvora. "Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease.
  • ORBi. "chroman-4-yl)ureas and thioureas display in vitro anticancer activity and selectivity on apoptosis.
  • NIScPR. "Synthesis of 2,3-trans-3,4-trans-2-aryl-3-alkyl/aryl chroman-4-ols.

Sources

Exploratory

Spectral Fingerprinting of (S)-7-Chlorochroman-4-amine HCl: An Advanced FTIR Guide

Abstract (S)-7-Chlorochroman-4-amine hydrochloride (CAS: 2241594-38-5) is a critical chiral building block in modern medicinal chemistry, heavily utilized in the synthesis of advanced therapeutics such as GLP-1 receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract (S)-7-Chlorochroman-4-amine hydrochloride (CAS: 2241594-38-5) is a critical chiral building block in modern medicinal chemistry, heavily utilized in the synthesis of advanced therapeutics such as GLP-1 receptor agonists[1][2][3]. As a Senior Application Scientist, I approach the infrared (IR) spectroscopic analysis of this compound not merely as a data collection exercise, but as a structural validation system. This whitepaper deconstructs the vibrational causality of (S)-7-Chlorochroman-4-amine HCl, providing a self-validating Fourier-Transform Infrared (FTIR) protocol designed for researchers and drug development professionals demanding absolute spectral integrity.

Structural Causality of Vibrational Modes

To interpret the FTIR spectrum of (S)-7-Chlorochroman-4-amine HCl, we must first deconstruct the molecule into its three primary functional domains. Each domain dictates specific vibrational modes driven by its dipole moment changes and molecular geometry.

The Amine Hydrochloride ( −NH3+​Cl− ) Shift

The most defining feature of this spectrum is the protonated primary amine. Free primary amines typically exhibit two distinct, sharp N-H stretching bands (symmetric and asymmetric) in the 3400–3300 cm⁻¹ region. However, the conversion to a hydrochloride salt fundamentally alters this vibrational landscape[4].

The strong ionic hydrogen bonding between the −NH3+​ group and the Cl− counterion severely restricts the N-H bond vibration. This shifts the N-H stretching frequencies down to a broad, intense, and complex multiplet spanning 3200 to 2600 cm⁻¹ [5]. This region is often characterized by Fermi resonance and overtone interactions.

  • Diagnostic Insight: If a sharp peak is observed at 3400 cm⁻¹ in your sample, it indicates either incomplete salt formation (residual free base) or water contamination due to the salt's hygroscopic nature.

The Chromane Core & Ether Linkages

The chromane (3,4-dihydro-2H-1-benzopyran) scaffold introduces a fused bicyclic system containing an aliphatic pyran ring and an aromatic benzene ring.

  • C-O-C Stretching: The cyclic ether linkage provides highly diagnostic bands. The asymmetric C-O-C stretch manifests as a strong absorption near 1250–1220 cm⁻¹ , while the symmetric stretch appears around 1050–1020 cm⁻¹ [6].

  • C-H Stretching: Aromatic sp² C-H stretches appear weakly above 3000 cm⁻¹, whereas the aliphatic sp³ C-H stretches from the pyran ring appear just below 3000 cm⁻¹ (2950–2850 cm⁻¹).

Halogen Substitution Effects (Aryl Chloride)

The chlorine atom at the 7-position of the aromatic ring acts as a heavy mass oscillator. The C-Cl stretching vibration requires less energy, placing it firmly in the lower frequency fingerprint region, typically between 750 and 700 cm⁻¹ .

IR_Mechanisms Molecule (S)-7-Chlorochroman-4-amine HCl Amine Amine Hydrochloride (-NH3+ Cl-) Molecule->Amine Chromane Chromane Core (Ether & Aliphatic) Molecule->Chromane ArylCl Aryl Chloride (C-Cl) Molecule->ArylCl Band1 3200-2600 cm⁻¹ (N-H Stretching) Amine->Band1 Band2 1600-1500 cm⁻¹ (N-H Bending) Amine->Band2 Band3 1250 & 1050 cm⁻¹ (C-O-C Stretching) Chromane->Band3 Band4 750-700 cm⁻¹ (C-Cl Stretching) ArylCl->Band4

Structure-spectrum correlation mapping for (S)-7-Chlorochroman-4-amine HCl.

Self-Validating FTIR Protocol

To ensure absolute trustworthiness in drug development workflows, experimental protocols cannot merely be a list of steps; they must be self-validating systems. The following Attenuated Total Reflectance (ATR) FTIR methodology embeds validation checkpoints at every phase.

Step 1: Sample Preparation & Desiccation
  • Action: Dry the (S)-7-Chlorochroman-4-amine HCl sample in a vacuum desiccator over anhydrous P2​O5​ for a minimum of 24 hours prior to analysis.

  • Causality: Hydrochloride salts are notoriously hygroscopic. Ambient moisture will introduce a broad O-H stretching band at ~3400 cm⁻¹, obscuring the critical upper boundary of the −NH3+​ multiplet.

  • Validation Check: The final spectrum must lack a broad, symmetrical peak at 3400 cm⁻¹. If present, the sample fails the dryness criteria and must be re-desiccated.

Step 2: System Calibration & Background
  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Causality: Removes atmospheric H2​O vapor and CO2​ interferences from the final optical path.

  • Validation Check: The background spectrum must show a flat baseline. A polystyrene reference film should be scanned to confirm the 1601 cm⁻¹ peak is resolved within ±1 cm⁻¹.

Step 3: Data Acquisition
  • Action: Apply the solid powder to the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact. Acquire the spectrum using 64 scans at 4 cm⁻¹ resolution.

  • Causality: Intimate contact is required because the evanescent wave penetrates only 0.5 to 2 microns into the sample. Insufficient pressure leads to artificially weak signals, particularly at higher wavenumbers.

  • Validation Check: The maximum peak absorbance (typically the C-O-C stretch or N-H bend) should fall between 0.2 and 0.8 Absorbance Units (AU) to ensure detector linearity.

Step 4: Spectral Processing
  • Action: Apply an ATR correction algorithm and a baseline correction.

  • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the relative peak intensities to simulate a transmission (KBr pellet) spectrum, allowing for accurate comparison against standard library databases.

FTIR_Protocol Prep Sample Preparation (Desiccation & ATR/KBr) Calib System Calibration (Background & Polystyrene Test) Prep->Calib Acq Data Acquisition (4 cm⁻¹ Res, 64 Scans) Calib->Acq Proc Spectral Processing (Baseline & ATR Correction) Acq->Proc Interp Spectral Interpretation (Peak Assignment) Proc->Interp

Workflow for FTIR analysis of (S)-7-Chlorochroman-4-amine HCl ensuring spectral integrity.

Quantitative Spectral Data Summary

The following table synthesizes the expected quantitative FTIR data for (S)-7-Chlorochroman-4-amine HCl, serving as a reference matrix for Quality Control (QC) and structural verification.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Origin
N-H Stretch ( −NH3+​ ) 3200 – 2600Strong, BroadHydrogen-bonded protonated primary amine.
C-H Stretch (Aromatic) 3100 – 3000Weaksp² C-H stretching of the benzene ring.
C-H Stretch (Aliphatic) 2950 – 2850Mediumsp³ C-H stretching in the pyran ring.
N-H Bending (Asym) ~1600 – 1580Medium-Strong −NH3+​ asymmetric deformation.
C=C Stretch (Aromatic) ~1580, ~1480MediumAromatic ring skeletal vibrations.
C-O-C Stretch (Asym) 1250 – 1220StrongAsymmetric ether stretch of the chromane core.
C-O-C Stretch (Sym) 1050 – 1020MediumSymmetric ether stretch of the chromane core.
C-Cl Stretch 750 – 700StrongAryl chloride stretching vibration.

Conclusion

The infrared spectrum of (S)-7-Chlorochroman-4-amine HCl is a direct mathematical reflection of its structural geometry and intermolecular forces. By understanding the causality behind the massive −NH3+​ shift and the distinct chromane ether bands, researchers can move beyond simple pattern matching. Implementing the self-validating ATR-FTIR protocol outlined above ensures that the spectral data acquired is artifact-free, highly reproducible, and perfectly suited for rigorous pharmaceutical regulatory submissions.

References

  • Google Patents. "WO2020103815A1 - Glp-1r agonists and uses thereof". Source: google.com.
  • Society for Applied Spectroscopy (SAS). "Spectra–Structure Correlations in the Mid- and Far-infrared". Source: s-a-s.org. URL: [Link]

  • Biointerface Research in Applied Chemistry. "Vibrational Studies of Species Derived from Potent S(+) and R(-) Ecstasy Stimulant". Source: biointerfaceresearch.com. URL: [Link]

  • National Center for Biotechnology Information (NCBI) / PMC. "Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy". Source: nih.gov. URL: [Link]

Sources

Foundational

(S)-7-Chlorochroman-4-amine HCl: A Technical Guide to Unveiling Its Biological Potential

Foreword: The Chroman Scaffold as a Realm of Therapeutic Opportunity The chroman ring system, a privileged heterocyclic motif, is a cornerstone in the architecture of numerous natural products and synthetic molecules of...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Chroman Scaffold as a Realm of Therapeutic Opportunity

The chroman ring system, a privileged heterocyclic motif, is a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic significance.[1][2] Its derivatives are a testament to nature's ingenuity and a fertile ground for medicinal chemists, exhibiting a remarkable breadth of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties.[3][4][5][6] This guide delves into the specific entity of (S)-7-Chlorochroman-4-amine HCl, a molecule poised at the intersection of this promising chemical class and the vast landscape of drug discovery. While direct literature on this specific stereoisomer is nascent, this document serves as a comprehensive roadmap for researchers, built upon the established biological activities of structurally related chroman derivatives. We will explore the most probable avenues of its therapeutic action and provide detailed, field-proven methodologies to systematically investigate its potential. The chirality at the C4 position is of particular note, as studies on analogous compounds have demonstrated that stereochemistry can profoundly influence biological potency, with (S)-enantiomers often exhibiting significantly higher activity than their (R)-counterparts.[7]

Part 1: Hypothesized Biological Activities & Mechanistic Rationale

Based on an extensive review of the chroman chemical class, we can postulate several high-priority areas for investigating the biological activity of (S)-7-Chlorochroman-4-amine HCl.

Neuroprotection and Modulation of Neurodegenerative Pathways

The chroman scaffold is a recurring theme in the development of neuroprotective agents.[1] Derivatives have been shown to foster neuronal differentiation, stimulate neurite outgrowth, and shield neuronal cells from induced cell death.[3] A key mechanism implicated is the inhibition of Monoamine Oxidase B (MAO-B), a mitochondrial enzyme whose activity is elevated in neurodegenerative conditions, leading to oxidative stress and neuronal damage.[1]

The 7-chloro substitution and the 4-amine group on the chroman ring of our target molecule may confer specific binding affinities within the central nervous system. The amine group, in particular, is a common feature in many CNS-active compounds, facilitating interactions with key receptors and enzymes.

Caption: Proposed neuroprotective mechanism via MAO-B inhibition.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron / Glial Cell cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Metabolism ROS Oxidative Stress (ROS Production) MAO_B->ROS Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage S_7_Chloro (S)-7-Chlorochroman-4-amine HCl S_7_Chloro->MAO_B Inhibition

Immuno-Oncology: Targeting the PD-1/PD-L1 Immune Checkpoint

A revolutionary approach in cancer therapy involves the blockade of immune checkpoints, which tumors exploit to evade the immune system. The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical pathway for inducing T-cell exhaustion.[8] Small-molecule inhibitors that disrupt this interaction are of immense interest due to advantages over monoclonal antibodies, such as improved tumor penetration and oral bioavailability.[9][10][11] The development of chroman-based PD-1/PD-L1 antagonists is an active area of research.[12] The structural features of (S)-7-Chlorochroman-4-amine HCl make it a candidate for investigation in this domain.

Caption: PD-1/PD-L1 immune checkpoint inhibition.

PD1_PDL1_Inhibition cluster_tcell T-Cell cluster_tumor Tumor Cell PD1 PD-1 Receptor Exhaustion T-Cell Exhaustion PD1->Exhaustion TCR TCR Activation T-Cell Activation TCR->Activation PDL1 PD-L1 PDL1->PD1 Binding MHC MHC MHC->TCR Antigen Presentation S_7_Chloro (S)-7-Chlorochroman-4-amine HCl S_7_Chloro->PDL1 Blockade

Metabolic Regulation: Inhibition of Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in de novo lipogenesis and a regulator of fatty acid oxidation.[13] Its inhibition is a promising strategy for treating metabolic diseases and certain cancers.[14] Spirocyclic chromanone derivatives have been reported as potent ACC inhibitors. Given its core structure, (S)-7-Chlorochroman-4-amine HCl warrants evaluation for its potential to inhibit ACC isoforms (ACC1 and ACC2).

Caption: Role of ACC in fatty acid metabolism.

ACC_Inhibition_Pathway

Antimicrobial and Antifungal Activity

The chroman-4-one scaffold is present in compounds with broad-spectrum antimicrobial properties.[5][6] Furthermore, the related 4-aminocoumarin structure is known for its antibacterial and antifungal activities.[15][16][17] The combination of the chroman ring, the 4-amino group, and the 7-chloro substitution (a common feature in antimicrobial agents) suggests that (S)-7-Chlorochroman-4-amine HCl could possess significant activity against various pathogenic microorganisms.

Part 2: Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized activities, a structured, multi-tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic studies.

Protocol: Evaluation of Neuroprotective Activity

Objective: To determine if (S)-7-Chlorochroman-4-amine HCl protects neuronal cells from toxin-induced cell death.

Methodology: MTT Cell Viability Assay

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media until they reach 80% confluency.

  • Plating: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of (S)-7-Chlorochroman-4-amine HCl (e.g., 0.1 µM to 100 µM). Pre-treat the cells with these concentrations for 2 hours. Include a vehicle-only control.

  • Toxin Induction: Introduce a neurotoxin (e.g., 100 µM 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or 10 µM oligomeric Amyloid-beta for an Alzheimer's model) to the wells, except for the untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • MTT Assay:

    • Remove the culture medium.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours.

    • Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine the EC₅₀ value of the compound's protective effect.

Caption: Workflow for the neuroprotection MTT assay.

MTT_Workflow A 1. Seed SH-SY5Y cells in 96-well plate B 2. Pre-treat with (S)-7-Chlorochroman-4-amine HCl A->B C 3. Add Neurotoxin (e.g., 6-OHDA) B->C D 4. Incubate 24 hours C->D E 5. Add MTT Reagent D->E F 6. Solubilize Formazan with DMSO E->F G 7. Read Absorbance at 570 nm F->G

Protocol: PD-1/PD-L1 Blockade Bioassay

Objective: To measure the ability of (S)-7-Chlorochroman-4-amine HCl to inhibit the PD-1/PD-L1 interaction.

Methodology: Cell-Based Reporter Assay [18][19][20]

  • Assay Components: Utilize a commercially available kit (e.g., from Promega or BPS Bioscience) containing:

    • PD-1 Effector Cells: Jurkat T cells engineered to express human PD-1 and a luciferase reporter driven by the NFAT response element.

    • PD-L1 aAPC/CHO-K1 Cells: CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor (TCR) activator.

  • Cell Plating:

    • Thaw and plate the PD-L1 aAPC/CHO-K1 cells in a white, 96-well assay plate.

  • Compound Addition:

    • Prepare a serial dilution of (S)-7-Chlorochroman-4-amine HCl. Use a known inhibitor (e.g., BMS-202) as a positive control and a vehicle (DMSO) as a negative control.

    • Add the compound dilutions and controls to the wells.

  • Effector Cell Addition: Add the PD-1 Effector Cells to all wells.

  • Incubation: Co-culture the cells for 6 hours at 37°C. During this time, PD-1/PD-L1 interaction will inhibit TCR signaling and subsequent luciferase expression. If the compound blocks this interaction, the inhibition will be released.

  • Luminescence Detection:

    • Add a luciferase detection reagent (e.g., Bio-Glo™ Reagent) to each well.

    • Incubate at room temperature for 5-10 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence relative to the vehicle control indicates blockade of the PD-1/PD-L1 interaction. Calculate the IC₅₀ value from the dose-response curve.

Protocol: Acetyl-CoA Carboxylase (ACC) Inhibition Assay

Objective: To determine if (S)-7-Chlorochroman-4-amine HCl inhibits ACC enzymatic activity.

Methodology: Malachite Green-Based Colorimetric Assay [21]

This method measures the inorganic phosphate (Pi) released from ATP hydrolysis during the ACC-catalyzed reaction, avoiding the need for radioisotopes.

  • Enzyme Source: Use purified recombinant human ACC1 or ACC2.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing ATP, acetyl-CoA, and sodium bicarbonate.

  • Inhibitor Addition: Add varying concentrations of (S)-7-Chlorochroman-4-amine HCl to the wells. Include a known ACC inhibitor as a positive control and a vehicle control.

  • Enzyme Initiation: Add the ACC enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination & Color Development:

    • Stop the reaction by adding the Malachite Green reagent (which contains acid and molybdate). This reagent will form a colored complex with the free phosphate generated.

  • Data Acquisition: Measure the absorbance at ~620-650 nm after a short incubation period for color development.

  • Data Analysis: The amount of color is proportional to the enzyme activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Part 3: Data Presentation & Interpretation

Quantitative data from the aforementioned assays should be meticulously recorded and presented for clear interpretation and comparison.

Table 1: Hypothetical Bioactivity Profile of (S)-7-Chlorochroman-4-amine HCl

Assay Target/Pathway Endpoint Result (IC₅₀/EC₅₀) Positive Control
Neuroprotection 6-OHDA Induced Toxicity Cell Viability To be determined N-Acetylcysteine
Immuno-oncology PD-1/PD-L1 Interaction Luminescence To be determined BMS-202[9]
Metabolic ACC1 Inhibition Phosphate Release To be determined CP-640186[13]

| Metabolic | ACC2 Inhibition | Phosphate Release | To be determined | CP-640186[13] |

Conclusion: A Path Forward for a Promising Scaffold

(S)-7-Chlorochroman-4-amine HCl represents a molecule of significant interest, standing on the shoulders of the well-established and versatile chroman scaffold. While its specific biological profile is yet to be fully elucidated, the evidence from structurally related compounds points towards promising therapeutic potential in neurodegenerative diseases, immuno-oncology, and metabolic disorders. The stereospecificity conferred by the (S)-configuration may prove critical for potent activity. The experimental frameworks provided in this guide offer a robust and logical pathway for researchers to systematically unravel the biological activity and mechanism of action of this compound. The insights gained from such investigations will be invaluable in advancing the field of chroman-based therapeutics and potentially delivering novel treatments for a range of challenging diseases.

References

  • Rendeiro, C., et al. (2013). Chroman-like cyclic prenylflavonoids promote neuronal differentiation and neurite outgrowth and are neuroprotective. PubMed. Available at: [Link]

  • Pires, D., et al. (2020). Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment. Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • Zak, K. M., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. Oncotarget. Available at: [Link]

  • Wei, J., et al. (2021). A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy. Frontiers in Oncology. Available at: [Link]

  • Wang, Z., et al. (2024). Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2022). Discovery of Small-Molecule Inhibitors of the PD-1/PD-L1 Axis That Promote PD-L1 Internalization and Degradation. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, H., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl). Semantic Scholar. Available at: [Link]

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  • Assay Genie. (2022). PD-1 & PD-L1 Inhibitors. Assay Genie. Available at: [Link]

  • BPS Bioscience. (n.d.). PD-1:PD-L1/PD-L2 Cell-Based Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Unknown. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Unknown Source.
  • Grygorenko, O., et al. (2023). Enantioselective Catalytic Synthesis of α‐Stereogenic Chromen‐4‐one Amino Derivatives. Chemistry – A European Journal. Available at: [Link]

  • Unknown. (n.d.). Neuroprotective effect of 3-oxo-3-p-tolyl-propyl- chromane-4-one in conditions of experimental ischemia-reperfusion of the brain. ResearchGate. Available at: [Link]

  • Goud, G., et al. (2015). Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract. Analytical Chemistry. Available at: [Link]

  • Larrow, J. F., et al. (2013). Spirolactam-based acetyl-CoA carboxylase inhibitors: toward improved metabolic stability of a chromanone lead structure. Journal of Medicinal Chemistry. Available at: [Link]

  • Unknown. (2024). Recent Developments in Coumarin Derivatives as Neuroprotective Agents. Bentham Science. Available at: [Link]

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  • Unknown. (n.d.). Antibacterial activity of coumarine derivatives synthesized from 7-chloro-4-hydroxy-chromen-2-one and comparison with standard drug. ResearchGate. Available at: [Link]

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  • Unknown. (2025). Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents. Scientific Reports. Available at: [Link]

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  • Inaba, J., et al. (2024). Validation of assay for measuring acetyl-coenzyme a carboxylase activity in grasses using malachite green. Analytical Biochemistry. Available at: [Link]

  • de Souza, N. B., et al. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

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  • da Silva, M. F., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Available at: [Link]

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Exploratory

(S)-7-Chlorochroman-4-amine HCl: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-7-Chlorochroman-4-amine hydrochloride is a chiral small molecule belonging to the chromane class of heterocyclic compounds. While direct resear...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-7-Chlorochroman-4-amine hydrochloride is a chiral small molecule belonging to the chromane class of heterocyclic compounds. While direct research on this specific enantiomer is limited, the chromane scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic molecules. This technical guide synthesizes the available information on chromane derivatives and related structures to elucidate the potential therapeutic targets of (S)-7-Chlorochroman-4-amine HCl. By examining structure-activity relationships and the known pharmacology of analogous compounds, we will explore its potential applications in neurodegenerative diseases, oncology, and infectious diseases. This document aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related molecules.

Introduction: The Chromane Scaffold as a Privileged Structure

The chromane ring system, a bicyclic ether, is a fundamental structural motif in a vast array of natural products, including flavonoids, tocopherols (Vitamin E), and alkaloids.[1] This prevalence in nature hints at its evolutionary selection for interacting with biological targets. In medicinal chemistry, the chromane scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for the design of ligands for a diverse range of receptors and enzymes.[1][2] The structural rigidity of the chromane core, combined with the potential for stereospecific substitutions, allows for the fine-tuning of pharmacological activity.

The subject of this guide, (S)-7-Chlorochroman-4-amine HCl, is a specific stereoisomer of a 7-chloro substituted 4-aminochromane. The "S" designation refers to the stereochemistry at the C4 position, which can be critical for target engagement. The presence of a chlorine atom at the 7-position and an amine group at the 4-position are key features that likely dictate its pharmacological profile.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of (S)-7-Chlorochroman-4-amine HCl is essential for any drug development program.

PropertyValueSource
Molecular Formula C₉H₁₁Cl₂NO[3]
Molecular Weight 220.10 g/mol [3]
CAS Number 2241594-38-5[2][3]
IUPAC Name (4S)-7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride[2]
SMILES N[C@H]1CCOC2=C1C=CC(Cl)=C2.[H]Cl[3]
Purity ≥98%[3][4]
Topological Polar Surface Area (TPSA) 35.25 Ų[3]
logP 2.5441[3]

These properties suggest that the molecule possesses reasonable drug-like characteristics, with a molecular weight and logP falling within the ranges typically associated with oral bioavailability.

Potential Therapeutic Targets and Mechanisms of Action

Due to the limited direct research on (S)-7-Chlorochroman-4-amine HCl, we will infer its potential therapeutic targets by examining the biological activities of structurally related chromane derivatives.

Neurodegenerative Diseases: Targeting Cholinesterases and Monoamine Oxidases

A significant body of research points to the potential of chromane derivatives in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.

3.1.1. Butyrylcholinesterase (BuChE) Inhibition:

Several studies have highlighted the ability of chromane derivatives to inhibit butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. One study reported that a library of gem-dimethyl-chroman-4-amine compounds were selective inhibitors of equine serum BuChE, with inhibition in the micromolar range.[2] Although the subject molecule is not a gem-dimethyl derivative, this finding suggests that the chroman-4-amine scaffold is a viable starting point for BuChE inhibitor design.

3.1.2. Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and Parkinson's disease. While some propargyl gem-dimethylchromanamines have shown moderate MAO-B inhibition, other chromane derivatives have exhibited some activity against MAO-A.[2] A separate study demonstrated that 7-Chloro-4-nitrobenzofurazan, a compound with a related chloro-substituted aromatic ring, is a potent inhibitor of both MAO-A and MAO-B.[1] This suggests that the 7-chloro substitution in (S)-7-Chlorochroman-4-amine HCl might contribute to MAO inhibitory activity.

Signaling Pathway: MAO Inhibition

MAO_Inhibition (S)-7-Chlorochroman-4-amine (S)-7-Chlorochroman-4-amine MAO Monoamine Oxidase (A/B) (S)-7-Chlorochroman-4-amine->MAO Inhibition Synaptic_Concentration Increased Synaptic Neurotransmitter Levels (S)-7-Chlorochroman-4-amine->Synaptic_Concentration Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitters Dopamine, Serotonin, Norepinephrine Neurotransmitters->MAO Metabolism Therapeutic_Effect Antidepressant/ Neuroprotective Effects Synaptic_Concentration->Therapeutic_Effect

Caption: Potential mechanism of MAO inhibition.

Oncology: Antiproliferative Activity

The 7-chloro-4-aminoquinoline core, which bears some structural resemblance to the 7-chlorochroman-4-amine scaffold, has been incorporated into hybrid molecules with significant antiproliferative activity against a broad range of human cancer cell lines.[5] Specifically, hybrid analogues containing 7-chloro-4-aminoquinoline and 2-pyrazoline fragments demonstrated cytostatic activity with GI50 values in the sub-micromolar range.[5] This suggests that the 7-chloro-4-amino moiety may be a key pharmacophore for anticancer activity, and by extension, (S)-7-Chlorochroman-4-amine HCl could be investigated for similar properties.

Experimental Workflow: Anticancer Activity Screening

Anticancer_Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Compound (S)-7-Chlorochroman-4-amine Cell_Lines Panel of Human Cancer Cell Lines Compound->Cell_Lines MTT_Assay MTT/MTS Assay (Cell Viability) Cell_Lines->MTT_Assay GI50 Determine GI50 Values MTT_Assay->GI50 Xenograft Xenograft Mouse Model GI50->Xenograft Promising Compounds Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth Toxicity Assess Toxicity Xenograft->Toxicity

Caption: High-level workflow for anticancer screening.

Antimicrobial and Antifungal Activity

The chromane scaffold is also associated with antimicrobial and antifungal properties.[6] Furthermore, the aforementioned hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus were evaluated for antifungal activity against Candida albicans and Cryptococcus neoformans.[5] This dual activity profile against both cancer cells and fungal pathogens suggests that (S)-7-Chlorochroman-4-amine HCl may warrant investigation as a potential antimicrobial or antifungal agent.

Proposed Experimental Protocols for Target Validation

To validate the inferred therapeutic targets of (S)-7-Chlorochroman-4-amine HCl, a systematic experimental approach is required.

In Vitro Enzymatic Assays
  • Butyrylcholinesterase (BuChE) Inhibition Assay:

    • Prepare a solution of human recombinant BuChE.

    • Incubate the enzyme with varying concentrations of (S)-7-Chlorochroman-4-amine HCl.

    • Initiate the reaction by adding the substrate, butyrylthiocholine.

    • Measure the rate of the reaction spectrophotometrically by monitoring the production of thiocholine.

    • Calculate the IC50 value to determine the inhibitory potency.

  • Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assays:

    • Use commercially available recombinant human MAO-A and MAO-B.

    • Pre-incubate the enzymes with a range of concentrations of the test compound.

    • Add a fluorescent substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

    • Monitor the fluorescence generated by the enzymatic reaction.

    • Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.

Cell-Based Assays
  • Antiproliferative Assay (NCI-60 Human Tumor Cell Line Screen):

    • Submit the compound to the National Cancer Institute's 60-cell line screening panel.

    • The compound will be tested at a single high dose against 60 different human tumor cell lines.

    • If significant growth inhibition is observed, a five-dose response curve will be generated to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing).

  • Antifungal Susceptibility Testing:

    • Utilize broth microdilution methods according to CLSI guidelines.

    • Test the compound against a panel of clinically relevant fungal strains (e.g., Candida albicans, Cryptococcus neoformans).

    • Determine the Minimum Inhibitory Concentration (MIC) for each strain.

Future Directions and Conclusion

The therapeutic potential of (S)-7-Chlorochroman-4-amine HCl remains largely unexplored. However, based on the well-documented biological activities of the chromane scaffold and structurally related molecules, several promising avenues for investigation emerge. The most compelling potential applications appear to be in the fields of neurodegenerative diseases, oncology, and infectious diseases.

Further research should focus on:

  • Comprehensive in vitro screening: Profiling the compound against a wide range of receptors and enzymes to identify its primary targets.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity for the identified targets.

  • In vivo efficacy studies: Evaluating the therapeutic potential of the compound in relevant animal models of disease.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety of the molecule.

References

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). Bioorganic & Medicinal Chemistry Letters.
  • Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. (2016). Molecules. [Link]

  • (S)-7-methylchroman-4-amine. PubChem. [Link]

  • Inhibition of monoamine oxidase by 7-chloro-4-nitrobenzofurazan. (1990). Journal of Neurochemistry. [Link]

  • Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation. (2020). Chirality. [Link]

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. (1977). Journal of Medicinal Chemistry. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). Molecules. [Link]

  • 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][2][5][7]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm?. (2016). ACS Chemical Neuroscience. [Link]

  • Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate. [Link]

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Foundational

The Ascending Trajectory of Chroman-4-Amine Derivatives in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide to the Research Applications and Methodologies of a Privileged Scaffold In the landscape of medicinal chemistry, the chroman scaffold stands out as a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide to the Research Applications and Methodologies of a Privileged Scaffold

In the landscape of medicinal chemistry, the chroman scaffold stands out as a "privileged structure," a molecular framework that demonstrates versatile binding capabilities to a range of biological targets. Within this family, chroman-4-amine derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential across a spectrum of therapeutic areas, including neurodegenerative disorders, oncology, and infectious diseases. This technical guide provides a comprehensive overview of the current research applications of chroman-4-amine derivatives, detailing their mechanisms of action, providing quantitative biological data, and outlining key experimental protocols for their synthesis and evaluation.

The Chroman-4-Amine Core: A Gateway to Diverse Bioactivity

The fundamental structure of chroman-4-amine, featuring a bicyclic benzopyran ring system with an amino group at the C-4 position, provides a unique three-dimensional architecture that is amenable to a wide array of chemical modifications. This structural versatility allows for the fine-tuning of physicochemical properties and biological activity, enabling the design of potent and selective therapeutic agents. A prevalent synthetic route to access this scaffold is the reductive amination of the corresponding chroman-4-one precursor, a robust and versatile method that allows for the introduction of diverse amine functionalities.[1][2]

Applications in Neurodegenerative Disorders: Targeting Key Pathological Pathways

Chroman-4-amine derivatives have shown considerable promise in the development of novel treatments for complex neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. Their neuroprotective effects are often attributed to their ability to modulate the activity of key enzymes involved in neurotransmitter metabolism and oxidative stress.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin.[3] The inhibition of MAO-B, in particular, is a validated therapeutic strategy for Parkinson's disease, as it increases dopaminergic neurotransmission and provides neuroprotection.[4] Several chroman-4-one derivatives have been identified as potent and selective MAO-B inhibitors, and this activity is often retained or enhanced in their 4-amino counterparts.[5][6]

Table 1: MAO-B Inhibitory Activity of Representative Chroman Derivatives

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
Chroman-4-one5-hydroxy-2-methyl-chroman-4-oneMAO-B3.23[5]
1-Tetralone Derivative1hMAO-B0.0011[6]
Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. Chroman-based structures have been explored as scaffolds for the design of potent cholinesterase inhibitors.[7] For instance, certain amino-7,8-dihydro-4H-chromenone derivatives have demonstrated significant inhibitory activity against BChE, with IC50 values in the sub-micromolar range.[7]

Table 2: Cholinesterase Inhibitory Activity of Chroman Derivatives

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
Amino-7,8-dihydro-4H-chromenone4c (4-chlorobenzyloxy substitution)BChE0.89 ± 0.24[7]
Amino-7,8-dihydro-4H-chromenone4d (4-bromobenzyloxy substitution)BChE1.19 ± 0.31[7]
Amino-7,8-dihydro-4H-chromenone4k (4-fluorobenzyloxy and OCH3 substitution)BChE0.65 ± 0.13[8]
Neuroprotection via ERK-CREB Signaling

Recent studies have elucidated the neuroprotective effects of chroman derivatives beyond enzyme inhibition. For example, the chromene derivative N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) has been shown to protect against excitotoxic neuronal cell death by activating the ERK-CREB signaling pathway, a critical cascade for neuronal survival and plasticity.[9][10]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Excitotoxic_Stimuli Excitotoxic Stimuli (e.g., Glutamate, NMDA) NMDA_Receptor NMDA Receptor Excitotoxic_Stimuli->NMDA_Receptor ROS Reactive Oxygen Species (ROS) NMDA_Receptor->ROS Ca2+ influx BL_M Chroman-4-amine Derivative (BL-M) ERK ERK BL_M->ERK Activates BL_M->ROS Inhibits CREB CREB ERK->CREB Phosphorylates Neuroprotection Neuroprotection & Neuronal Survival CREB->Neuroprotection Promotes Transcription Cell_Death Neuronal Cell Death Neuroprotection->Cell_Death Inhibits ROS->Cell_Death

Figure 1: Simplified signaling pathway of the neuroprotective effects of a chroman-4-amine derivative (BL-M).

Anticancer Applications: Inducing Cytotoxicity in Malignant Cells

The chroman framework is a common feature in a variety of natural and synthetic compounds with potent anticancer activity. Chroman-4-amine derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, with their mechanisms of action often involving the modulation of key signaling pathways and the induction of apoptosis.

Cytotoxic Activity and Structure-Activity Relationships

Substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs have emerged as a potent class of anticancer agents. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the chroman ring and the amino group significantly influence their cytotoxic potency and selectivity.[11]

Table 3: Cytotoxic Activity of ATBO Analogs

CompoundR2/R3 SubstitutionCell LineED50 (µM)Reference
15 4-methoxyphenylVarious0.008 - 0.064[11]
33 4-methoxyphenylVarious0.035 - 0.32[11]
Sirtuin Inhibition

Sirtuins (SIRTs) are a class of histone deacetylases that play crucial roles in cell cycle regulation, DNA repair, and metabolism. The inhibition of certain sirtuins, particularly SIRT1 and SIRT2, has emerged as a promising strategy in cancer therapy.[12] While much of the research has focused on chroman-4-one derivatives as SIRT2 inhibitors, the structural similarity suggests that chroman-4-amine analogs may also possess this activity.[13][14][15]

Chroman_Derivative Chroman-4-one/amine Derivative SIRT2 SIRT2 Chroman_Derivative->SIRT2 Inhibits Tubulin α-Tubulin SIRT2->Tubulin Deacetylates Acetylated_Tubulin Acetylated α-Tubulin Tubulin->Acetylated_Tubulin Microtubule_Destabilization Microtubule Destabilization Acetylated_Tubulin->Microtubule_Destabilization Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Destabilization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Proposed mechanism of anticancer activity of chroman derivatives via SIRT2 inhibition.

Antimicrobial Properties: A Scaffold for New Anti-Infectives

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The chroman scaffold has served as a template for the development of compounds with both antibacterial and antifungal activities.[9][16]

Antibacterial and Antifungal Activity

Studies on various chroman-4-one and homoisoflavonoid derivatives have demonstrated their potential to inhibit the growth of a range of pathogenic bacteria and fungi.[17][18][19] The antimicrobial efficacy is highly dependent on the substitution pattern on the chroman ring.

Table 4: Antimicrobial Activity of Chroman Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Spiropyrrolidines with chroman-4-oneBacillus subtilis32[9]
Spiropyrrolidines with chroman-4-oneStaphylococcus epidermidis32[9]
Chroman-4-one derivativeCandida albicans<100[18]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of chroman-4-amine derivatives.

Synthesis: Reductive Amination of Chroman-4-ones

This protocol describes a general procedure for the synthesis of chroman-4-amine derivatives from their corresponding chroman-4-one precursors.[1][2][20]

Materials:

  • Substituted chroman-4-one

  • Primary or secondary amine

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or other suitable solvent

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the chroman-4-one (1 equivalent) and the amine (1-1.2 equivalents) in the chosen solvent.

  • Add a catalytic amount of acetic acid to facilitate imine/enamine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (NaBH₃CN or NaBH(OAc)₃, 1.5-2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chroman-4-amine derivative.

Start Start Dissolve Dissolve Chroman-4-one and Amine in Solvent Start->Dissolve Add_Acid Add Catalytic Acetic Acid Dissolve->Add_Acid Stir_1 Stir at RT (1-2 hours) Add_Acid->Stir_1 Add_Reducing_Agent Add Reducing Agent (e.g., NaBH3CN) Stir_1->Add_Reducing_Agent Stir_2 Stir at RT (12-24 hours) Add_Reducing_Agent->Stir_2 Quench Quench Reaction Stir_2->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify End End Purify->End

Figure 3: Workflow for the synthesis of chroman-4-amine derivatives via reductive amination.

Biological Evaluation

This protocol outlines the determination of the cytotoxic effects of chroman-4-amine derivatives on cancer cell lines using the MTT assay.[21]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Chroman-4-amine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the chroman-4-amine derivatives for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of chroman-4-amine derivatives against bacteria and fungi.[13][17][18]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Chroman-4-amine derivatives (dissolved in DMSO)

  • Sterile 96-well plates

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial dilutions of the chroman-4-amine derivatives in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates at an appropriate temperature for 18-48 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This protocol details a fluorometric assay to determine the MAO-B inhibitory activity of chroman-4-amine derivatives.[4][22]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Chroman-4-amine derivatives

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Add the MAO-B enzyme, Amplex® Red reagent, and HRP to the wells of a black 96-well plate.

  • Add the chroman-4-amine derivatives at various concentrations.

  • Initiate the reaction by adding the MAO-B substrate.

  • Measure the fluorescence intensity over time.

  • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

Conclusion and Future Perspectives

Chroman-4-amine derivatives represent a highly versatile and promising scaffold in the field of drug discovery. Their demonstrated efficacy in preclinical models of neurodegenerative diseases, cancer, and infectious diseases underscores their therapeutic potential. The continued exploration of this chemical space, through the synthesis of novel analogs and the elucidation of their mechanisms of action, is poised to yield a new generation of targeted therapies for a range of unmet medical needs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to facilitate their translation into clinical development.

References

  • Benchmarking Cytotoxicity: A Comparative Analysis of Chromen-4-one Analogs and Standard Anticancer Agents. (URL not available)
  • Antimicrobial and Antifungal Applications of Chroman-4-one Deriv
  • Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. PMC, (2024).
  • The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. PMC.
  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, (2014).
  • Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents. PMC.
  • Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. PMC, (2019).
  • Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. MDPI, (2021).
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl) - Semantic Scholar. (2018).
  • Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. PubMed, (2014).
  • Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 4-Chromanol Deriv
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Mannich reaction mediated derivatization of chromones and their biological evaluations as putative multipotent ligands for the tre
  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC, (2012).
  • The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. PubMed, (2020).
  • Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays. (URL not available)
  • Cytotoxicity Assay Protocol. (2024).
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Neuroprotective activity of compounds 4a–l against the toxicity exerted...
  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie.
  • An In-depth Technical Guide on the Antifungal Activity of Chromene Derivatives: A Case Study on Demethoxyencecalin Analogs. (URL not available)
  • Assay of MAO Inhibition by Chrom
  • Reductive Amin
  • Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. SciSpace.
  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
  • Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Deriv
  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI, (2022).
  • Reductive Amin
  • Reductive Amin
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • Application Note – Reductive Amin
  • Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors. MOST Wiedzy.
  • Synthesis of Chroman-4-ones by Reduction of Chromones | Request PDF.
  • IC 50 values of amines, standards and tested thioureas. | Download Table.
  • An efficient synthesis of lactarochromal from 6-amino-2,2-dimethylchroman-4-one. (2025).
  • Exploration of multi-target potential of chromen-4-one based compounds in Alzheimer's disease: Design, synthesis and biological evalu
  • Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences.
  • One-pot synthesis of 4-alkyl-2-amino-4H-chromene derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (S)-7-Chlorochroman-4-amine Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.

Executive Summary & Biological Relevance

The chroman scaffold is a privileged heterocyclic motif in medicinal chemistry. Specifically, enantiopure (S)-7-chlorochroman-4-amine serves as a highly versatile chiral building block. It is strategically utilized in the development of human bradykinin B1 receptor antagonists for chronic pain management [1], Kv1.5 potassium channel blockers for the treatment of atrial fibrillation [2], and emerging GLP-1R agonist derivatives targeting metabolic disorders [3].

Because the stereochemistry at the C4 position fundamentally dictates receptor binding affinity and the overall pharmacokinetic profile of the resulting drug candidates, achieving absolute stereocontrol during synthesis is critical.

BioApps Center (S)-7-Chlorochroman- 4-amine Core B1 Bradykinin B1 Receptor Antagonists (Pain) Center->B1 Kv Kv1.5 Potassium Channel Blockers (Arrhythmia) Center->Kv GLP GLP-1R Agonist Derivatives (Metabolic) Center->GLP Thera Therapeutic Pipeline Development B1->Thera Kv->Thera GLP->Thera

Biological applications of the (S)-7-Chlorochroman-4-amine scaffold in drug discovery.

Mechanistic Pathway & Synthesis Strategy

While traditional methods such as enzymatic kinetic resolution or the asymmetric reduction of oximes exist, they often suffer from scalability bottlenecks or require specialized high-pressure hydrogenation equipment. This protocol leverages the highly robust, predictable, and scalable Ellman's sulfinamide chemistry [4] to create a self-validating synthetic system where the physical properties of the intermediates naturally drive the purity of the final product.

Experimental Causality & Design Choices (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected in this workflow:

  • Chiral Auxiliary Selection: We utilize (R)-tert-butanesulfinamide. The bulky tert-butyl group serves as a powerful stereodirecting shield, blocking one face of the molecule during the subsequent reduction step.

  • Lewis Acid/Dehydrating Agent: Titanium(IV) ethoxide (Ti(OEt)₄) is employed during the condensation phase. Causality: Ketones are significantly less reactive than aldehydes. Ti(OEt)₄ acts dually as a Lewis acid to activate the 7-chlorochroman-4-one and as an irreversible water scavenger, driving the thermodynamically challenging ketimine formation to completion without degrading the sulfinamide.

  • Temperature-Controlled Reduction: Sodium borohydride (NaBH₄) is used at -50 °C. Causality: The low temperature rigidifies the transition state. The hydride attacks exclusively from the less sterically hindered face (opposite to the tert-butyl group), yielding the (S,R)-diastereomer with >98% diastereomeric excess (de).

  • Self-Purifying Cleavage: The final acidic deprotection with 4M HCl in dioxane cleaves the sulfinyl group and directly precipitates the target compound. Causality: The free amine immediately forms a hydrochloride salt in the non-polar solvent mixture, precipitating out of solution and eliminating the need for yield-reducing late-stage column chromatography.

Step-by-step synthetic workflow for (S)-7-Chlorochroman-4-amine HCl via Ellman's auxiliary.

Detailed Experimental Protocols

Phase 1: Condensation (Synthesis of Ketimine Intermediate)
  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 7-chlorochroman-4-one (10.0 mmol, 1.82 g) and (R)-tert-butanesulfinamide (12.0 mmol, 1.45 g) in anhydrous tetrahydrofuran (THF) (25 mL).

  • Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (20.0 mmol, 4.56 g) dropwise via syringe at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 70 °C for 24 hours. Monitor completion via TLC (Hexane/EtOAc 7:3).

  • Workup: Cool the mixture to room temperature. Pour the solution into a vigorously stirring mixture of saturated aqueous NaHCO₃ (25 mL) and EtOAc (50 mL). Note: A thick white precipitate of TiO₂ will form immediately.

  • Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 x 20 mL) to recover all organic material.

  • Isolation: Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel) to yield the pure ketimine.

Phase 2: Diastereoselective Reduction
  • Preparation: Dissolve the purified ketimine (approx. 8.5 mmol) in anhydrous THF (30 mL) and cool the solution strictly to -50 °C using a dry ice/acetone bath.

  • Reduction: Add NaBH₄ (25.5 mmol, 0.96 g) in three equal portions over 15 minutes to control the exothermic hydride transfer and prevent localized heating, which degrades diastereoselectivity.

  • Maturation: Stir the reaction at -50 °C for 4 hours, then allow it to slowly warm to 0 °C over an additional 2 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude (S,R)-sulfinamide is typically generated with >98% de and can be carried forward without further purification.

Phase 3: Acidic Cleavage & Salt Formation
  • Deprotection: Dissolve the crude (S,R)-sulfinamide in anhydrous methanol (10 mL). Place the flask in an ice bath (0 °C) and add 4M HCl in dioxane (15 mL) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Precipitation: Add cold diethyl ether (30 mL) to the reaction mixture. The non-polar environment forces the (S)-7-chlorochroman-4-amine hydrochloride to fully precipitate as a pristine white solid.

  • Filtration: Filter the solid through a sintered glass funnel, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum for 12 hours to afford the final product.

Quantitative Data & Analytics

The following table summarizes the expected quantitative metrics for this protocol when executed at a 10.0 mmol scale.

Reaction PhaseTarget Intermediate / ProductYield (%)Stereochemical PurityKey Analytical Marker (NMR/HPLC)
Phase 1 (R)-N-(7-chloro-chroman-4-ylidene)sulfinamide85 - 88%N/A (Chiral auxiliary intact)Disappearance of ketone C=O (~190 ppm) in ¹³C NMR
Phase 2 (S,R)-Sulfinamide90 - 92%>98% deAppearance of C4-H doublet (~4.5 ppm) in ¹H NMR
Phase 3 (S)-7-Chlorochroman-4-amine HCl 92 - 95%>99% eeChiral HPLC (Chiralcel OD-H); Free amine mass [M+H]⁺ 184.0
Overall Final Synthesized Product ~74% >99% ee Self-validating crystalline purity

References

  • Title: Potent Nonpeptide Antagonists of the Bradykinin B1 Receptor: Structure−Activity Relationship Studies with Novel Diaminochroman Carboxamides Source: Journal of Medicinal Chemistry (2007) URL: [Link]

  • Title: Visible-Light-Promoted Metal-Free Three-Component Reaction for the Synthesis of Sulfonated 4-Amino-chromans, 4-Amino-tetrahydroquinolines, and 5-Amino-dihydrobenzo[b]oxepines Source: Organic Letters (2015) URL: [Link]

  • Title: GLP-1R agonists and uses thereof (Patent CN113227068A)
  • Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews (2010) URL: [Link]

Application

Application Note: Enantioselective Preparation and Isolation of (S)-7-Chlorochroman-4-amine Hydrochloride

Introduction & Scientific Rationale Chroman-4-amine derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry[1]. These bicyclic frameworks form the core of numerous biologically active compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Chroman-4-amine derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry[1]. These bicyclic frameworks form the core of numerous biologically active compounds, including selective inhibitors of Sirtuin 2 (SIRT2) investigated for neurodegenerative diseases[1], and potent human bradykinin B1 receptor antagonists developed for the treatment of inflammatory pain and hypotension[2]. Because the pharmacological efficacy of these molecules is highly enantiodependent, establishing robust, scalable methods for the preparation of optically pure enantiomers is a critical requirement in drug development.

This technical guide provides a validated, self-validating protocol for the synthesis of (S)-7-chlorochroman-4-amine hydrochloride (CAS: 2241594-38-5)[3]. While direct asymmetric reduction of chromanones (e.g., via CBS reduction or transition-metal catalyzed transfer hydrogenation) is documented[2], classical chiral resolution via diastereomeric salt formation remains one of the most reliable, cost-effective, and scalable methods for achieving exceptional enantiomeric excess (ee > 99%) in process chemistry without the need for expensive chiral transition-metal catalysts[4].

Mechanistic Overview & Synthetic Workflow

The preparation of the target hydrochloride salt is executed through a meticulously controlled four-stage workflow:

  • Cyclization : The chromanone core is constructed via the reaction of 3-chlorophenol with 3-chloropropanoic acid. We utilize Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) to drive the Friedel-Crafts acylation and subsequent intramolecular oxa-Michael addition. Eaton's reagent is selected over traditional polyphosphoric acid (PPA) because it maintains a homogeneous reaction mixture at lower temperatures, significantly reducing product charring and polymerization.

  • Reductive Amination : The resulting 7-chlorochroman-4-one is converted to the racemic amine using ammonium acetate and sodium cyanoborohydride (NaBH₃CN)[5]. NaBH₃CN is specifically chosen for its chemoselectivity; at a mildly acidic pH (~6), it selectively reduces the transient iminium ion without reducing the parent ketone to a chromanol.

  • Chiral Resolution : The racemic mixture is resolved using (R)-(-)-mandelic acid. The resulting diastereomeric salts exhibit distinct solubility profiles in aqueous isopropanol, enabling the selective crystallization of the (S)-amine-(R)-mandelate salt[2].

  • Salt Formation : The isolated free base is extremely susceptible to oxidative degradation. Immediate treatment with anhydrous HCl in an ethereal solvent precipitates the stable hydrochloride salt[3].

G N1 3-Chlorophenol + 3-Chloropropanoic Acid N2 7-Chlorochroman-4-one (Cyclization) N1->N2 Eaton's Reagent, 70°C N3 Racemic 7-Chlorochroman-4-amine (Reductive Amination) N2->N3 NH4OAc, NaBH3CN EtOH, Reflux N4 Diastereomeric Salt Formation with (R)-(-)-Mandelic Acid N3->N4 (R)-(-)-Mandelic Acid iPrOH / H2O N5 (S)-7-Chlorochroman-4-amine Free Base (Resolution) N4->N5 1. Recrystallization 2. NaOH (aq) Extraction N6 (S)-7-Chlorochroman-4-amine HCl (Salt Formation) N5->N6 HCl in Dioxane Et2O, 0°C

Synthetic workflow for (S)-7-Chlorochroman-4-amine HCl via chiral resolution.

Experimental Protocols

Step 1: Synthesis of 7-Chlorochroman-4-one
  • Reagents : 3-Chlorophenol (1.0 eq), 3-chloropropanoic acid (1.05 eq), Eaton's Reagent (10 vol).

  • Procedure :

    • Charge a dry, round-bottom flask with Eaton's reagent (10 mL per gram of starting material) under a strict nitrogen atmosphere.

    • Add 3-chlorophenol and 3-chloropropanoic acid sequentially at room temperature.

    • Heat the mixture to 70 °C and stir for 4–6 hours. Causality : Heating is necessary to overcome the activation energy of the initial intermolecular acylation. Exceeding 80 °C must be avoided to prevent uncontrolled polymerization of the phenolic precursors.

    • Cool the reaction to 0 °C and carefully quench by pouring the mixture over crushed ice.

    • Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure ketone.

Step 2: Reductive Amination to Racemic 7-Chlorochroman-4-amine
  • Reagents : 7-Chlorochroman-4-one (1.0 eq), NH₄OAc (20.0 eq), NaBH₃CN (2.5 eq), absolute ethanol[5].

  • Procedure :

    • Dissolve 7-chlorochroman-4-one in absolute ethanol to achieve a 0.2 M concentration.

    • Add ammonium acetate and stir at room temperature for 30 minutes to facilitate the equilibrium formation of the imine/iminium species[5].

    • Add sodium cyanoborohydride portion-wise. Safety Note : NaBH₃CN is highly toxic and can release hydrogen cyanide gas upon acidic workup; perform exclusively in a well-ventilated fume hood.

    • Reflux the mixture (approx. 80 °C) for 12 hours under nitrogen[5].

    • Cool to room temperature. Carefully quench with 1M HCl to destroy excess hydride (Caution: HCN gas evolution), stir for 15 minutes, and then basify the aqueous phase to pH 10 using 2M NaOH.

    • Extract the free amine with dichloromethane (3 × 50 mL). Dry the organic phase (MgSO₄), filter, and concentrate to yield racemic 7-chlorochroman-4-amine.

Step 3: Chiral Resolution via Diastereomeric Salt Formation
  • Reagents : Racemic 7-chlorochroman-4-amine (1.0 eq), (R)-(-)-Mandelic acid (1.0 eq), Isopropanol/Water (9:1 v/v).

  • Procedure :

    • Dissolve the racemic amine and (R)-(-)-mandelic acid in the isopropanol/water mixture at 75 °C until a completely clear solution is achieved.

    • Allow the solution to cool slowly to room temperature over 12 hours without mechanical agitation. Causality : Slow, undisturbed cooling promotes the thermodynamic growth of large, highly pure crystals of the less soluble (S)-amine-(R)-mandelate diastereomer, minimizing the kinetic occlusion of the unwanted (R)-amine isomer[2].

    • Filter the resulting crystals and wash with ice-cold isopropanol.

    • Quality Control: Perform a second recrystallization from isopropanol to ensure the diastereomeric purity translates to >99% ee[4].

    • Suspend the enantioenriched salt in water, basify to pH 11 with 1M NaOH, and extract with ethyl acetate (3 × 50 mL) to liberate the free (S)-7-chlorochroman-4-amine.

Step 4: Hydrochloride Salt Formation
  • Reagents : (S)-7-Chlorochroman-4-amine free base, 4M HCl in dioxane, anhydrous diethyl ether.

  • Procedure :

    • Dissolve the freshly liberated free base in anhydrous diethyl ether (0.1 M) and cool the flask to 0 °C.

    • Dropwise add 4M HCl in dioxane (1.2 eq) under vigorous stirring. A white precipitate of the hydrochloride salt will form immediately.

    • Stir for an additional 30 minutes at 0 °C to ensure complete precipitation and maximize yield.

    • Filter the solid under a nitrogen blanket, wash with cold diethyl ether, and dry under high vacuum to afford (S)-7-chlorochroman-4-amine HCl as a white crystalline powder[3].

Data Presentation & Quality Metrics

Table 1: Physicochemical Properties of the Target Compound

PropertyValue
Compound Name (S)-7-Chlorochroman-4-amine Hydrochloride
IUPAC Name (4S)-7-chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride[3]
CAS Number 2241594-38-5[3]
Molecular Formula C₉H₁₀ClNO · HCl[3]
Molecular Weight 220.09 g/mol
Appearance White to off-white crystalline powder

Table 2: Expected Yields and In-Process Analytical Metrics

Synthetic StepExpected Yield (%)Key Analytical Metric for Validation
1. Cyclization 65 - 75%Disappearance of phenol (TLC); C=O stretch at ~1690 cm⁻¹ (FT-IR)
2. Reductive Amination 70 - 85%Disappearance of C=O stretch; Appearance of N-H stretch (FT-IR)
3. Chiral Resolution 35 - 40% (max theoretical 50%)>99% ee via Chiral HPLC (e.g., Chiralcel OD-H column)[4]
4. HCl Salt Formation >90%Elemental analysis (Cl content); Melting point determination

References

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease, uevora.pt. Available at:[Link]

  • Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts, researchgate.net. Available at: [Link]

  • CN104974056A - Chiral resolution method for preparing high-purity intermediate of trabectedin, google.com (Patents).

Sources

Method

(S)-7-Chlorochroman-4-amine hcl in situ formation for parallel synthesis

Application Note & Protocol Topic: High-Throughput Synthesis of Chiral Chromanamine Libraries via In Situ Formation of (S)-7-Chlorochroman-4-amine Audience: Researchers, scientists, and drug development professionals. Se...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Throughput Synthesis of Chiral Chromanamine Libraries via In Situ Formation of (S)-7-Chlorochroman-4-amine

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Gemini

Executive Summary

The chromane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Specifically, chiral amines of this class, such as (S)-7-Chlorochroman-4-amine, serve as critical building blocks for generating focused compound libraries to probe structure-activity relationships (SAR). Traditional synthetic approaches involving the isolation and purification of this intermediate can be time-consuming and inefficient, creating a bottleneck in the drug discovery pipeline.[2] This application note details a robust and efficient strategy for the in situ formation of (S)-7-Chlorochroman-4-amine from its corresponding ketone precursor, 7-chlorochroman-4-one, and its direct application in parallel synthesis. We present two validated protocols: a classical chemocatalytic reductive amination and a highly selective biocatalytic method that ensures high enantiopurity. This approach streamlines the synthesis of diverse amine derivatives, significantly accelerating lead generation and optimization efforts.[3]

The Scientific Rationale: Why In Situ Formation?

In high-throughput chemistry, the goal is to rapidly generate a multitude of analogs for screening.[4] The isolation of every intermediate is often impractical. The in situ strategy, where a reactive intermediate is generated and used immediately in the subsequent reaction within the same vessel, offers several distinct advantages:

  • Efficiency: It eliminates the need for intermediate work-up and purification steps, saving significant time and resources.[5]

  • Handling Stability: Chiral amines can sometimes be prone to racemization or degradation upon storage. Immediate use in situ mitigates these stability concerns.

  • Automation Compatibility: One-pot reactions are more amenable to automation and integration into parallel synthesis platforms, enabling the creation of large libraries in 24- or 96-well plate formats.[3][4]

The core transformation is the reductive amination of 7-chlorochroman-4-one. This process involves two key steps: the formation of an imine intermediate via condensation of the ketone with an amine source, followed by the reduction of the C=N double bond to yield the desired amine.[6][7] The choice of reagents for these steps is critical for achieving high yield and, crucially, high enantioselectivity.

Experimental Workflow for Parallel Library Generation

The overall strategy involves the preparation of a stock solution of the chiral amine in situ, followed by its distribution into a multi-well plate for derivatization with a library of diverse chemical building blocks.

G cluster_0 Part 1: In Situ Amine Formation cluster_1 Part 2: Parallel Synthesis ketone 7-Chlorochroman-4-one (Precursor) reaction_vessel Reaction Vessel: In Situ Formation of (S)-7-Chlorochroman-4-amine ketone->reaction_vessel Add reagents Amine Source + Reducing Agent/Enzyme reagents->reaction_vessel Add aliquot Aliquot Amine Solution into 96-Well Plate reaction_vessel->aliquot reaction_plate Parallel Acylation/ Sulfonylation Reactions aliquot->reaction_plate building_blocks Library of Building Blocks (e.g., R-COCl, R-SO₂Cl) building_blocks->reaction_plate Add final_library Final Compound Library for Screening reaction_plate->final_library

Caption: Workflow for library generation via in situ amine formation.

Protocols for In Situ (S)-7-Chlorochroman-4-amine Formation

Two distinct methodologies are presented to accommodate different laboratory capabilities and stereochemical requirements.

Protocol 1: Chemocatalytic Reductive Amination (Racemic or with Chiral Auxiliary)

This protocol is based on well-established reductive amination chemistry and is suitable for initial library synthesis where stereochemistry is not the primary focus or where subsequent chiral separation is planned. It utilizes a hydride reducing agent that selectively reduces the imine in the presence of the ketone.[7]

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-chlorochroman-4-one (1.0 equiv).

  • Dissolve the ketone in a suitable anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

  • Add the amine source (e.g., Ammonium acetate, 5-10 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Slowly add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv), portion-wise to control gas evolution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The resulting solution containing the crude amine can be used directly in the next step after a simple phase separation if necessary. For parallel synthesis, this solution is carefully neutralized and then aliquoted.

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent that favors imine formation and is compatible with the reducing agent.
Amine Source Ammonium Acetate (NH₄OAc)Serves as a convenient in situ source of ammonia.
Reducing Agent Sodium TriacetoxyborohydrideA mild and selective reagent that reduces imines faster than ketones, minimizing side reactions.[7][8]
Temperature Room Temperature (20-25 °C)Sufficient for both imine formation and reduction without promoting side reactions.
Stoichiometry Excess amine source and reducing agentDrives the reaction equilibrium towards product formation.

Note: This protocol will produce a racemic mixture of (R)- and (S)-7-chlorochroman-4-amine. To achieve enantioselectivity, a chiral source of ammonia or a more advanced catalytic system would be required.

Protocol 2: Biocatalytic Asymmetric Reductive Amination

For applications demanding high stereochemical purity, biocatalysis offers an unparalleled solution. Imine reductases (IREDs) are enzymes that catalyze the asymmetric reduction of imines to chiral amines with exceptional enantioselectivity.[9] This protocol utilizes an (S)-selective IRED to directly convert the ketone into the desired (S)-amine.

Step-by-Step Methodology:

  • In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM Potassium Phosphate, pH 7.5).

  • Add 7-chlorochroman-4-one (1.0 equiv, typically from a stock solution in a co-solvent like DMSO, keeping final concentration ≤ 5%).

  • Add the amine source (e.g., 1 M Ammonium chloride, adjusted to pH).

  • Add the enzyme cofactor, NAD(P)H (0.01 equiv).

  • Add the cofactor recycling system components: D-Glucose (1.2 equiv) and Glucose Dehydrogenase (GDH).

  • Initiate the reaction by adding the (S)-selective Imine Reductase (IRED) enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 16-24 hours.

  • Monitor conversion and enantiomeric excess (ee) by chiral HPLC or SFC.

  • Upon completion, the aqueous reaction mixture containing the highly enantioenriched amine can be used directly for the subsequent parallel synthesis steps, often after a simple filtration to remove the enzyme if it is immobilized.

ParameterConditionRationale
Reaction Medium Aqueous Buffer (pH 7.0-8.5)Provides the optimal environment for enzyme activity and stability.[10]
Catalyst (S)-selective Imine Reductase (IRED)Biocatalyst that imparts high stereoselectivity, ensuring the formation of the (S)-enantiomer.[9]
Cofactor System NAD(P)H with Glucose/GDH recyclingThe IRED requires a hydride from NAD(P)H. The recycling system regenerates the expensive cofactor in situ, making the process cost-effective.[11]
Temperature 30-40 °COptimal temperature range for most mesophilic IREDs and GDH enzymes.
Purity >99% eeBiocatalysis routinely achieves exceptionally high levels of enantiomeric excess.

Application in Parallel Synthesis: Amide Library Generation

The stock solution of in situ generated (S)-7-Chlorochroman-4-amine HCl is the starting point for creating a diverse library. The following is a representative protocol for an amide coupling reaction in a 96-well plate format.

G cluster_0 Inputs cluster_1 Process cluster_2 Output scaffold Core Scaffold: (S)-7-Chlorochroman-4-amine (In Situ Solution) process_node Parallel Synthesis (96-Well Plate) + Amide Coupling Reagents scaffold->process_node bb1 Building Block R¹-COOH bb2 Building Block R²-COOH bb1->process_node bb3 Building Block R³-COOH bb2->process_node bbN Building Block Rⁿ-COOH bb3->process_node bbN->process_node lib1 Final Compound 1 process_node->lib1 lib2 Final Compound 2 process_node->lib2 lib3 Final Compound 3 process_node->lib3 libN Final Compound n process_node->libN

Caption: Combinatorial logic of parallel synthesis from a core scaffold.

Protocol:

  • Prepare stock solutions of a diverse library of carboxylic acids (or acid chlorides/sulfonyl chlorides) in a suitable solvent like DMF or NMP.

  • Prepare a stock solution of a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Using a liquid handling robot or multichannel pipette, aliquot the in situ generated (S)-7-Chlorochroman-4-amine solution into each well of a 96-well reaction block.

  • Add the coupling agent and base solution to each well.

  • Add a unique carboxylic acid from the library to each corresponding well.

  • Seal the plate and allow it to agitate at room temperature for 4-16 hours.

  • Upon completion, the plate can be quenched and directly analyzed by high-throughput LC-MS/ELSD for purity and confirmation of mass, or subjected to a parallel purification protocol.

Reagent ClassExamplesPurpose
Carboxylic Acids Benzoic acids, Phenylacetic acids, Heterocyclic acidsProvides diversity ("R" groups) in the final library.
Coupling Agents HATU, HBTU, EDC/HOBtActivates the carboxylic acid for efficient amide bond formation.
Base DIPEA, N-MethylmorpholineScavenges the acid generated during the reaction.
Solvent DMF, NMP, DMSOPolar aprotic solvents suitable for dissolving a wide range of reagents.

Conclusion

The in situ formation of (S)-7-Chlorochroman-4-amine is a powerful strategy that significantly enhances the efficiency of library synthesis for drug discovery programs. By circumventing the need for intermediate isolation, this approach saves time, conserves resources, and integrates seamlessly with modern parallel synthesis and automation platforms. The choice between a robust chemocatalytic method and a highly selective biocatalytic route allows researchers to tailor the synthesis to their specific needs for stereochemical purity. Adopting this methodology can substantially accelerate the hit-to-lead optimization cycle, providing a faster path to identifying novel drug candidates.

References

  • PubMed. "In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR." Accessed March 11, 2026. [Link]

  • ResearchGate. "Preparative scale reductive amination reactions for the synthesis of..." Accessed March 11, 2026. [Link]

  • RSC Publishing. "Identification of parallel medicinal chemistry protocols to expand branched amine design space." Accessed March 11, 2026. [Link]

  • Wikipedia. "Reductive amination." Accessed March 11, 2026. [Link]

  • ACS Publications. "Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity." Accessed March 11, 2026. [Link]

  • Dove Medical Press. "Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization." Accessed March 11, 2026. [Link]

  • The Doyle Group. "Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination." Accessed March 11, 2026. [Link]

  • JOCPR. "Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis." Accessed March 11, 2026. [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Accessed March 11, 2026. [Link]

  • SpiroChem. "Parallel Synthesis & High-Throughput Experimentation." Accessed March 11, 2026. [Link]

  • Mettler Toledo. "Parallel Synthesis | Screening of Reaction Conditions." Accessed March 11, 2026. [Link]

  • Asynt. "Introduction | Parallel Synthesis | Chemistry." Accessed March 11, 2026. [Link]

  • ScienceDirect. "Parallel Synthesis and Library Design." Accessed March 11, 2026. [Link]

  • PubMed. "New derivatives of 7-chloroquinolin-4-amine with antiprotozoal activity." Accessed March 11, 2026. [Link]

  • PMC. "Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity." Accessed March 11, 2026. [Link]

Sources

Application

Introduction: The Strategic Value of (S)-7-Chlorochroman-4-amine HCl in Medicinal Chemistry

An Application Guide to Key Coupling Methodologies for (S)-7-Chlorochroman-4-amine HCl (S)-7-Chlorochroman-4-amine is a privileged chiral building block in modern drug discovery and development. Its rigid chroman scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Key Coupling Methodologies for (S)-7-Chlorochroman-4-amine HCl

(S)-7-Chlorochroman-4-amine is a privileged chiral building block in modern drug discovery and development. Its rigid chroman scaffold and stereodefined amine functionality are key features in a variety of pharmacologically active molecules. The 7-chloro substituent, in particular, is a common feature in antimalarial drugs like chloroquine, and this structural motif has been explored for its potential to overcome drug resistance.[1][2] The ability to selectively couple this chiral amine with diverse chemical partners is paramount for generating libraries of novel compounds for biological screening. This guide provides detailed protocols and mechanistic insights for three fundamental coupling reactions: Amide Bond Formation, Reductive Amination, and Buchwald-Hartwig C-N Cross-Coupling. The hydrochloride salt form of the amine is stable and commonly used; it typically requires neutralization in situ or prior to reaction, usually with a suitable base, to liberate the free amine for coupling.[3]

Amide Bond Formation: Constructing the Peptidic Linkage

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, allowing for the linkage of amines with carboxylic acids.[4][5] This transformation is critical for synthesizing peptidomimetics, enzyme inhibitors, and other complex molecular architectures. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures; therefore, activation of the carboxylic acid is necessary. This is achieved using a variety of "coupling reagents."

Principle and Mechanistic Rationale

The core principle involves converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly electrophilic species that is susceptible to nucleophilic attack by the amine.[6] Common coupling reagents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU, HBTU) facilitate this activation. Additives such as 1-Hydroxybenzotriazole (HOBt) are often included to form an active ester intermediate, which minimizes side reactions and reduces the risk of racemization, a critical consideration when working with chiral molecules like (S)-7-Chlorochroman-4-amine.[5]

Below is a generalized workflow for amide bond formation.

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_workup Step 3: Workup & Purification Acid Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., O-acylisourea, HOBt ester) Acid->ActiveEster CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActiveEster Additive Additive (e.g., HOBt) Additive->ActiveEster Amide Final Amide Product ActiveEster->Amide Amine (S)-7-Chlorochroman-4-amine (Liberated from HCl salt) Amine->Amide Byproduct Reaction Byproducts (e.g., DCU, HOBt) Amide->Byproduct Amide_crude Amide->Amide_crude Workup Aqueous Workup Purification Chromatography Workup->Purification Amide_crude->Workup

Caption: Generalized workflow for amide bond formation.

Protocol: Amide Coupling using EDC/HOBt

This protocol describes a standard procedure for coupling a generic carboxylic acid with (S)-7-Chlorochroman-4-amine HCl.

Materials:

  • (S)-7-Chlorochroman-4-amine HCl (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5-3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the amine).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, suspend (S)-7-Chlorochroman-4-amine HCl (1.0 equiv) in the same anhydrous solvent.

  • Add DIPEA or TEA (2.5-3.0 equiv) to the amine suspension and stir until the solid dissolves, indicating the formation of the free amine.

  • Transfer the free amine solution to the pre-activated carboxylic acid mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[7]

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Data Summary: Common Amide Coupling Reagents
Coupling ReagentAdditiveBaseTypical SolventKey Advantages/Considerations
EDC HOBt, HOAtDIPEA, TEADCM, DMFWater-soluble urea byproduct is easily removed during workup.[5]
DCC HOBtDIPEA, TEADCM, THFForms insoluble dicyclohexylurea (DCU) byproduct, removed by filtration.
HATU/HBTU NoneDIPEA, TEADMF, NMPHighly efficient and fast, but more expensive. Good for sterically hindered substrates.[5]
CDI NoneNone/TEATHF, DCMSimple, but can be less effective for electron-deficient amines.[6]
Acyl Chloride N/APyridine, TEADCM, THFHighly reactive; may not be suitable for complex molecules with sensitive functional groups.[4]

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination is a powerful and versatile method for forming secondary and tertiary amines by reacting a primary amine with an aldehyde or ketone.[8] The reaction proceeds via the in situ formation of an imine or iminium ion intermediate, which is then reduced by a selective hydride agent present in the same pot.[9] This one-pot nature makes it a highly efficient and atom-economical process.[10]

Principle and Mechanistic Rationale

The reaction is typically performed under mildly acidic conditions, which catalyze the formation of the imine intermediate by protonating the carbonyl oxygen.[11] The key to a successful reductive amination is the choice of reducing agent. The reducing agent must be mild enough to not reduce the starting carbonyl compound but reactive enough to reduce the C=N double bond of the imine intermediate.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are the most common reagents for this purpose due to their enhanced stability at slightly acidic pH and their selectivity for imines over ketones or aldehydes.[11][13]

Reductive_Amination_Mechanism Amine (S)-7-Chlorochroman-4-amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde or Ketone (R-C(O)-R') Carbonyl->Hemiaminal Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine - H₂O (Acid Catalyzed) Product Secondary Amine Product Imine->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Mechanism of Reductive Amination.

Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol outlines the N-alkylation of (S)-7-Chlorochroman-4-amine HCl with a generic aldehyde or ketone.

Materials:

  • (S)-7-Chlorochroman-4-amine HCl (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Triethylamine (TEA) (1.1 equiv, to neutralize HCl salt)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic, optional, 1-2 drops)

  • Saturated aq. NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve (S)-7-Chlorochroman-4-amine HCl (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous DCE.

  • Add TEA (1.1 equiv) to neutralize the hydrochloride salt and stir for 5-10 minutes.

  • If the carbonyl substrate is less reactive (e.g., a ketone), a catalytic amount of acetic acid can be added to facilitate imine formation.[13]

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. Note: The addition can be exothermic.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aq. NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCE or DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical SolventpH ConditionKey Advantages/Considerations
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃DCE, DCM, THFMildly AcidicVery common, mild, and selective. Moisture sensitive.[13]
Sodium Cyanoborohydride NaBH₃CNMeOH, EtOHMildly Acidic (pH 4-6)Not water-sensitive, but highly toxic (potential HCN release at low pH).[11][13]
Sodium Borohydride NaBH₄MeOH, EtOHNeutral to BasicCan reduce the starting carbonyl; typically added after imine formation is complete.[12][13]
α-Picoline-Borane MeOH, H₂O, NeatMildly AcidicStable reducing agent that can be used in water.[14]

Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[15][16] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[15][17] For a molecule like (S)-7-Chlorochroman-4-amine, this reaction allows for its coupling to a wide range of functionalized aryl and heteroaryl halides.

Principle and Mechanistic Rationale

The reaction proceeds through a catalytic cycle involving a Pd(0) species.[18] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.[19]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the desired product and regenerating the Pd(0) catalyst.[19][20]

The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[15][17] Bulky, electron-rich phosphine ligands like BrettPhos or RuPhos are often highly effective.[15]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition ArX Ar-X Amido Ar-Pd(II)(NR'R'')L OxAdd->Amido Amine Coordination & Deprotonation Amine R'R''NH + Base Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Amido->Product BaseHX - Base-H⁺X⁻ - L

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol describes a general procedure for coupling (S)-7-Chlorochroman-4-amine with an aryl bromide.

Materials:

  • (S)-7-Chlorochroman-4-amine HCl (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)

  • Phosphine Ligand (e.g., X-Phos, RuPhos, BrettPhos) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Glovebox Recommended: Set up the reaction in an inert atmosphere glovebox. If a glovebox is not available, use Schlenk techniques.

  • To an oven-dried Schlenk tube, add the Palladium source, the phosphine ligand, and the base (e.g., NaOtBu).

  • Add the Aryl Bromide (1.0 equiv) and (S)-7-Chlorochroman-4-amine HCl (1.2 equiv). Note: The base will neutralize the HCl salt.

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Data Summary: Common Reagents for Buchwald-Hartwig Amination
ComponentExamplesFunction / Role
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalyst, forms the active Pd(0) species in situ.[21]
Ligand X-Phos, SPhos, RuPhos, BrettPhos, BINAPStabilizes the Pd center, facilitates oxidative addition and reductive elimination.[15][22]
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, K₃PO₄Deprotonates the amine to form the active nucleophile; activates the catalyst.[18][21]
Aryl Partner (Electrophile) Ar-Cl, Ar-Br, Ar-I, Ar-OTfThe substrate to which the amine is coupled. Reactivity generally I > Br > OTf > Cl.[18]
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are crucial to prevent catalyst deactivation.

Conclusion

(S)-7-Chlorochroman-4-amine HCl is a versatile and valuable synthon for the construction of complex, chiral molecules. Mastery of the fundamental coupling reactions detailed in this guide—amide formation, reductive amination, and Buchwald-Hartwig amination—provides researchers with a robust toolkit to explore diverse chemical space. The specific conditions for each reaction must be optimized based on the unique properties of the coupling partner, but the principles and protocols outlined here serve as a reliable and authoritative starting point for synthesis and drug development professionals.

References

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Organic Chemistry Resources Worldwide. (n.d.). Reductive Amination - Common Conditions. Org-Reaction.com. [Link]

  • Author not specified. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 2(1), 57-68. [Link]

  • Liu, S., et al. (2023). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications, 14, 4851. [Link]

  • Wang, W., et al. (2021). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science, 12(15), 5534-5539. [Link]

  • Organic Reactions. (n.d.). Palladium-Catalyzed Amination of Aryl Halides. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. [Link]

  • PubMed. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). [Link]

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  • Singh, K., et al. (2015). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 59(1), 196-205. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036-1043. [Link]

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  • Abad-Zapatero, C., et al. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 21(8), 986. [Link]

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Method

Chiral separation of 7-chlorochroman-4-amine enantiomers by HPLC

Application Note: High-Resolution Chiral Separation of 7-Chlorochroman-4-amine Enantiomers by HPLC Introduction 7-Chlorochroman-4-amine is a highly valuable chiral scaffold utilized in the synthesis of advanced active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Chiral Separation of 7-Chlorochroman-4-amine Enantiomers by HPLC

Introduction

7-Chlorochroman-4-amine is a highly valuable chiral scaffold utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its enantiomers serve as critical intermediates in the development of GLP-1 receptor (GLP-1R) agonists for type 2 diabetes management[1] and novel spirocyclic chromane derivatives targeting prostate cancer[2]. Because the biological efficacy and pharmacokinetic profiles of these APIs are strictly stereodependent, isolating the pure (S)- and (R)-enantiomers with high enantiomeric excess (ee%) is a fundamental regulatory requirement.

Direct enantioseparation of primary amines via High-Performance Liquid Chromatography (HPLC) is notoriously challenging. Native primary amines are highly susceptible to deleterious secondary interactions with residual acidic silanol groups on the silica support of the chiral stationary phase (CSP)[3]. These interactions often result in severe peak tailing, irreversible column binding, and poor resolution. This application note details a robust, self-validating normal-phase HPLC protocol utilizing a derivatized polysaccharide CSP to achieve baseline resolution of 7-chlorochroman-4-amine enantiomers.

Scientific Principles & Methodological Rationale

As an application scientist, it is critical to understand the causality behind the chromatographic parameters chosen for this workflow:

  • Chiral Stationary Phase (CSP) Selection : Polysaccharide-based CSPs, such as amylose tris(3-chloro-4-methylphenylcarbamate) (Chiralpak IF) or amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H), provide deep chiral cavities and multiple hydrogen-bonding sites. These columns are considered the gold standard for separating chroman-4-amine derivatives due to their robust helical polymer structures[4][5].

  • Mobile Phase Causality : A normal-phase (NP) system comprising n-hexane and ethanol is utilized. The non-polar hexane drives the analyte into the chiral cavities, while the protic ethanol modulates the hydrogen-bonding and dipole-dipole interactions necessary for chiral recognition[4].

  • The Role of Diethylamine (DEA) : To mitigate the strong electrostatic interactions between the primary amine group of 7-chlorochroman-4-amine and the silica matrix, 0.1% Diethylamine (DEA) is added to the mobile phase. DEA acts as a competitive sacrificial base; it dynamically masks the active silanol sites, sharpening the analyte peaks and preventing peak tailing[3][5].

Experimental Workflow

Workflow Step1 1. Sample Preparation Dissolve racemate in Hexane/EtOH (80:20) Step3 3. Mobile Phase Hexane:EtOH:DEA (95:5:0.1) Silanol masking active Step1->Step3 Step2 2. Column Equilibration Chiralpak IF (5 µm) Flush with mobile phase Step2->Step3 Step4 4. Isocratic HPLC Flow: 1.0 mL/min Temp: 35°C | UV: 254 nm Step3->Step4 Step5 5. Chromatographic Analysis Calculate Rs and ee% Target Resolution > 1.5 Step4->Step5

HPLC workflow for the chiral separation of primary amines using a polysaccharide CSP.

Materials and Chromatographic Conditions

To ensure reproducibility, all quantitative parameters have been standardized in the table below.

Table 1: Optimized HPLC Parameters for 7-Chlorochroman-4-amine

ParameterSpecification / Condition
System Agilent 1260 Infinity II (or equivalent) with DAD
Column Chiralpak IF (150 mm × 4.6 mm, 5 µm)[5]
Mobile Phase n-Hexane / Ethanol / Diethylamine (95 : 5 : 0.1, v/v/v)[5]
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (UV)
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL

Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Measure 950 mL of HPLC-grade n-hexane and 50 mL of HPLC-grade ethanol.

  • Add exactly 1.0 mL of highly pure Diethylamine (DEA) to the ethanol portion before mixing with the hexane. This ensures homogenous distribution of the basic modifier[5].

  • Degas the complete mixture via ultrasonication for 10 minutes.

    • Self-Validation Check: Monitor the baseline during the initial pump prime. A fluctuating baseline indicates incomplete degassing or solvent immiscibility.

Step 2: Sample Preparation

  • Weigh 10.0 mg of racemic 7-chlorochroman-4-amine standard.

  • Dissolve the standard in 10 mL of a diluent consisting of Hexane/EtOH (80:20). Note: Do not include DEA in the sample diluent to prevent localized degradation of the analyte over extended autosampler storage.

  • Vortex for 30 seconds and sonicate for 2 minutes until completely dissolved.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Step 3: System Equilibration

  • Install the Chiralpak IF column, ensuring the flow direction matches the manufacturer's label.

  • Flush the system with the mobile phase at a reduced flow rate of 0.5 mL/min for 10 minutes to prevent pressure shocks, then increase to the operating flow rate of 1.0 mL/min[6].

  • Self-Validation Check: Equilibration is strictly complete only when the UV baseline drift is < 0.1 mAU/min and the system pressure ripple is < 1%.

Step 4: Execution and Data Acquisition

  • Inject 10 µL of the blank diluent to confirm that no ghost peaks elute at the expected retention times.

  • Inject 10 µL of the racemic 7-chlorochroman-4-amine sample.

  • Record the chromatogram for 15 minutes. Under these conditions, the enantiomers will typically elute as two distinct peaks between the 6-minute and 12-minute marks[5].

Data Interpretation & System Suitability

To verify the scientific integrity of the separation, evaluate the chromatogram against the following system suitability criteria:

  • Retention Factor ( k ) : Must be >1.0 . This ensures the analyte is actively partitioning into the CSP rather than eluting in the void volume.

  • Selectivity ( α ) : Represents the thermodynamic difference in chiral recognition. Target α>1.2 .

  • Resolution ( Rs​ ) : The critical metric for baseline separation. Rs​ must be ≥1.5 for accurate quantitation of enantiomeric excess. If Rs​<1.5 , decrease the ethanol modifier concentration to 3% to increase retention time and amplify chiral interactions.

Troubleshooting & Causal Analysis

  • Issue: Severe Peak Tailing.

    • Causality: Insufficient masking of silica silanol groups.

    • Intervention: Verify the DEA concentration. DEA is highly volatile and can evaporate from the mobile phase reservoir over time. Prepare a fresh batch of mobile phase.

  • Issue: Loss of Resolution or High Backpressure.

    • Causality: Accumulation of strongly retained polar impurities on the column head.

    • Intervention: Flush the column with 100% Ethanol for 2 to 3 hours at 0.5 mL/min to strip polar contaminants[6]. Warning: Never introduce prohibited solvents (e.g., Dichloromethane, Ethyl Acetate) to coated polysaccharide columns, as this will irreversibly dissolve the chiral stationary phase[6].

References

  • Source: mdpi.
  • Source: google.
  • Source: nih.
  • Source: hplc.
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  • Source: semanticscholar.

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Application

SFC method for resolving (S)- and (R)-7-chlorochroman-4-amine

An Application Guide to the Supercritical Fluid Chromatography (SFC) Resolution of (S)- and (R)-7-chlorochroman-4-amine Abstract This technical guide provides a detailed methodology for the enantiomeric separation of (S)...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Supercritical Fluid Chromatography (SFC) Resolution of (S)- and (R)-7-chlorochroman-4-amine

Abstract

This technical guide provides a detailed methodology for the enantiomeric separation of (S)- and (R)-7-chlorochroman-4-amine using Supercritical Fluid Chromatography (SFC). Chiral molecules, such as the enantiomers of 7-chlorochroman-4-amine, are critical building blocks in medicinal chemistry and drug development, where individual stereoisomers can exhibit profoundly different pharmacological and toxicological profiles.[1] SFC has emerged as a premier technique for chiral separations, offering significant advantages in speed, efficiency, and sustainability over traditional High-Performance Liquid Chromatography (HPLC).[2][3][4][5] This document outlines the fundamental principles, a systematic method development workflow, and a specific, robust protocol for achieving baseline resolution of the target enantiomers.

Introduction: The Imperative for Chiral Separation in Pharmaceutical Development

In the pharmaceutical industry, approximately 50% of commercial drugs are chiral compounds.[6] The spatial arrangement of atoms in enantiomers leads to distinct interactions with chiral biological targets like enzymes and receptors, often resulting in one enantiomer being therapeutically active while the other may be inactive, less active, or even responsible for adverse effects. Consequently, regulatory agencies worldwide mandate the characterization and control of stereoisomeric composition in drug substances.

7-chlorochroman-4-amine is a chiral primary amine whose scaffold is found in a variety of biologically active molecules.[1][7][8] As a key intermediate, the ability to efficiently resolve its racemic mixture into single, pure enantiomers is a critical step in the synthesis of novel therapeutic agents.

Supercritical Fluid Chromatography (SFC) is an ideal technology for this purpose. It utilizes carbon dioxide in its supercritical state as the primary mobile phase, which exhibits low viscosity and high diffusivity.[9][10] These properties allow for faster separations (3-5 times faster than HPLC) at lower backpressures, enabling the use of higher flow rates without a significant loss of efficiency.[4][5] Furthermore, the reduction in organic solvent consumption makes SFC a cost-effective and environmentally friendly ("greener") alternative.[11][12]

The Principle of Enantioseparation by SFC

The resolution of enantiomers in SFC is achieved through the use of a Chiral Stationary Phase (CSP). The direct approach, using a CSP, is the most common strategy for chiral separations.[9]

  • Chiral Recognition Mechanism: CSPs are typically composed of a chiral selector molecule bonded to a solid support (e.g., silica gel). For the separation of a wide range of racemates, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are exceptionally effective.[6][10] Chiral recognition occurs when the enantiomers form transient, diastereomeric complexes with the chiral selector. The stability of these complexes differs for each enantiomer due to a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance. This difference in interaction energy results in different retention times, allowing for their separation.

  • Role of the Mobile Phase: The mobile phase in SFC consists of supercritical CO₂ mixed with a small percentage of an organic solvent, known as a co-solvent or modifier (e.g., methanol, ethanol).[11] This modifier is necessary to increase the mobile phase's polarity and solvating power, enabling the elution of more polar compounds.

  • The Critical Role of Additives for Amines: 7-chlorochroman-4-amine is a primary amine, a basic compound. When analyzing basic compounds on silica-based CSPs, peak tailing and poor peak shape are common issues. This is due to strong interactions between the basic analyte and residual acidic silanol groups on the silica surface. To counteract this, a small amount of a basic additive, such as isopropylamine or diethylamine, is added to the modifier.[6][13] This additive competes for the active acidic sites, ensuring symmetrical, sharp peaks and improved resolution.

A Systematic Workflow for Method Development

A structured screening approach is the most efficient path to a successful chiral separation. It is difficult to predict the best CSP and mobile phase combination a priori.[6] The process involves an initial screening phase to identify promising conditions, followed by an optimization phase.

SFC_Method_Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Racemic Sample (7-chlorochroman-4-amine) Screen_Cols Screen Multiple CSPs (e.g., Amylose & Cellulose based) with Gradient Elution Start->Screen_Cols Screen_Mods Test Different Co-solvents (Methanol, Ethanol, IPA) + Basic Additive Screen_Cols->Screen_Mods Isocratic Switch to Isocratic Elution Screen_Mods->Isocratic Select Best Column/Co-solvent Optimize_Params Fine-tune: - % Co-solvent - Back Pressure - Temperature - Flow Rate Isocratic->Optimize_Params Final_Method Final Validated Method (Rs > 1.5) Optimize_Params->Final_Method Verify Robustness

Caption: Workflow for SFC chiral method development.

Experimental Protocol: Resolution of 7-chlorochroman-4-amine

This section provides a detailed protocol based on established principles for separating chiral primary amines.[12][14]

Materials and Instrumentation
  • Analyte: Racemic 7-chlorochroman-4-amine

  • Solvents: SFC-grade Carbon Dioxide (CO₂), HPLC/SFC-grade Methanol (MeOH)

  • Additive: Isopropylamine (IPA) or Diethylamine (DEA)

  • Sample Diluent: Methanol

  • Instrumentation: A supercritical fluid chromatography system equipped with a binary pump, an autosampler, a column oven, a UV-Vis detector, and a back-pressure regulator (BPR).

  • Chiral Stationary Phase: An amylose-based CSP is often a good starting point. Example: CHIRAL ART Amylose-C or Chiralpak® AD-H (Dimensions: 4.6 x 150 mm, 5 µm particle size).

Sample Preparation
  • Prepare a stock solution of racemic 7-chlorochroman-4-amine at a concentration of 1.0 mg/mL in methanol.

  • Filter the solution through a 0.45 µm syringe filter before placing it in an autosampler vial.

SFC Method Parameters

The following parameters represent a robust starting point for the separation. Optimization may be required based on the specific instrument and column batch.

ParameterRecommended ConditionCausality & Rationale
Column CHIRAL ART Amylose-C (4.6 x 150 mm, 5 µm)Polysaccharide-based CSPs provide broad selectivity for a wide range of chiral compounds.[6][10]
Mobile Phase A Supercritical CO₂Primary mobile phase; low viscosity allows for high flow rates.[9]
Mobile Phase B (Modifier) Methanol with 0.2% (v/v) IsopropylamineMethanol modulates retention. The basic additive is essential to prevent peak tailing for the amine analyte.[6][13]
Elution Mode Isocratic: 80% A / 20% BIsocratic elution is simpler, more robust, and ideal for scaling up to preparative chromatography.[4]
Flow Rate 3.0 mL/minHigher flow rates than HPLC are possible due to the low viscosity of scCO₂, leading to faster analysis times.[5]
Back Pressure 150 barMaintains the CO₂ in a supercritical state, ensuring consistent mobile phase properties.[12]
Column Temperature 40 °CElevated temperature can improve efficiency and alter selectivity. 40°C is a common starting point.
Detection UV at 254 nmChroman structures typically exhibit strong UV absorbance.
Injection Volume 5 µL
Step-by-Step Protocol
  • System Startup: Purge the pumps and ensure the system is equilibrated at the initial conditions.

  • Column Equilibration: Equilibrate the selected chiral column with the mobile phase (80% CO₂ / 20% Modifier) at 3.0 mL/min for at least 10-15 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomers to elute.

  • Analysis: Integrate the peaks to determine retention times, peak areas, and calculate the resolution (Rs) between the two enantiomeric peaks. A successful separation is typically defined by a resolution value (Rs) ≥ 1.5.

Results and Mechanistic Interpretation

A successful separation will yield a chromatogram with two distinct, symmetrical, and well-resolved peaks corresponding to the (S)- and (R)-enantiomers of 7-chlorochroman-4-amine.

Chiral_Separation_Mechanism cluster_0 Chiral Stationary Phase (CSP) cluster_1 Mobile Phase cluster_2 Interaction & Elution CSP Chiral Cavity Polysaccharide Selector Interaction1 S-Enantiomer: Weaker Interaction (Less Stable Complex) Elutes Faster Interaction2 R-Enantiomer: Stronger Interaction (More Stable Complex) Elutes Slower S_enantiomer (S)-Enantiomer S_enantiomer->CSP:f0 Transient Interaction R_enantiomer (R)-Enantiomer R_enantiomer->CSP:f0 Transient Interaction

Caption: Conceptual model of chiral recognition on a CSP.

The key to the separation lies in the differential stability of the diastereomeric complexes formed between each enantiomer and the CSP. The enantiomer that forms the less stable complex will spend more time in the mobile phase and elute earlier, while the enantiomer forming the more stable complex will be retained longer on the column and elute later. The choice of methanol as a co-solvent provides the necessary polarity to disrupt these interactions and elute the compounds, while the isopropylamine additive ensures that the primary interaction is with the chiral selector, not non-specific acidic sites.

References

  • Kraml, C., Zhou, D., & Mcconnell, O. (2005). Enhanced chromatographic resolution of amine enantiomers as carbobenzyloxy derivatives in high-performance liquid chromatography and supercritical fluid chromatography.
  • Welch, C. J., Biba, M., & Regalado, E. L. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. LCGC North America.
  • Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia.
  • Kraml, C., Zhou, D., & Mcconnell, O. (2005).
  • Gomes, P. A. C., & Rodrigues, A. E. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Supercritical Fluid Chiral Separ
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • 7-Chlorochroman-4-amine | 763907-56-8. Sigma-Aldrich.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Hnát, J., et al. (2023). Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. PMC.
  • Regalado, E. L. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • (S)-7-CHLOROCHROMAN-4-AMINE HCL. CymitQuimica.
  • (S)-7-CHLOROCHROMAN-4-AMINE HCL. Fluorochem.
  • A Comparative Guide: HPLC vs.
  • (S)-7-Chlorochroman-4-amine hydrochloride | 2241594-38-5. ChemScene.
  • CHIRAL LC & SFC METHOD DEVELOPMENT. YMC.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (n.d.).
  • Zhang, Y., et al. (2011). Advancing SFC Method Development with a Multi-Column Supercritical Fluid Chromatography with Gradient Screening. American Pharmaceutical Review.
  • (R)-7-Methylchroman-4-amine molecular weight and formula. Benchchem.

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Method

The Strategic Deployment of (S)-7-Chlorochroman-4-amine HCl in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Privileged Chroman Scaffold and the Strategic Advantage of 7-Chloro Substitution The chroman ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Chroman Scaffold and the Strategic Advantage of 7-Chloro Substitution

The chroman ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1][2][3] Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended pharmacophoric groups, facilitating high-affinity interactions with biological targets. The introduction of a chiral amine at the 4-position creates a versatile synthetic handle for the exploration of chemical space, enabling the generation of diverse compound libraries for drug discovery programs.

This guide focuses on a particularly valuable building block: (S)-7-Chlorochroman-4-amine hydrochloride. The strategic placement of a chlorine atom at the 7-position of the chroman ring is not a trivial modification. Halogenation, particularly chlorination, is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[4][5] The electron-withdrawing nature of the chlorine atom can influence the pKa of the amine, alter metabolic stability, and introduce new, favorable interactions with protein targets, such as halogen bonding.[5] This can lead to significant improvements in potency and selectivity.[6][7] The (S)-stereochemistry at the 4-position is crucial for enantioselective interactions with chiral biological macromolecules.

This document provides detailed application notes and protocols for the effective utilization of (S)-7-Chlorochroman-4-amine HCl in key medicinal chemistry transformations, empowering researchers to leverage its unique properties in the design and synthesis of next-generation therapeutics.

Physicochemical Properties of (S)-7-Chlorochroman-4-amine HCl

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₉H₁₁Cl₂NO[2][8]
Molecular Weight 220.10 g/mol [2][8][9][10]
CAS Number 2241594-38-5[2][8][9][10]
Appearance White to off-white solidCommercially available
Purity ≥98%[2][8][9][10]
Solubility Soluble in water, methanol, and DMSOGeneral knowledge
Storage Store at room temperature, keep dry and cool.[2][8]

Core Applications in Medicinal Chemistry: Synthetic Protocols and Mechanistic Insights

(S)-7-Chlorochroman-4-amine HCl is a primary amine, making it an ideal nucleophile for a variety of bond-forming reactions central to the construction of diverse molecular architectures. The following sections provide detailed, field-proven protocols for its use in amide bond formation, reductive amination, and N-arylation reactions.

Amide Bond Formation: Constructing Key Pharmacophoric Linkages

The amide bond is one of the most prevalent functional groups in pharmaceuticals.[11][12] The reaction of (S)-7-Chlorochroman-4-amine HCl with carboxylic acids provides a straightforward route to a wide array of derivatives with potential biological activity.

Causality Behind Experimental Choices: The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine.[11] The choice of coupling reagent and conditions is critical to ensure high yields, minimize side reactions, and, importantly, preserve the stereochemical integrity of the chiral amine.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is widely used due to its mild conditions and the water-solubility of the byproducts, which simplifies purification.[13]

Workflow Diagram:

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification A Carboxylic Acid (1.0 eq) (S)-7-Chlorochroman-4-amine HCl (1.1 eq) HOBt (1.2 eq) B Add EDC (1.2 eq) in DMF A->B Dissolve C Stir at RT for 12-24h B->C D Monitor by TLC/LC-MS C->D E Aqueous Work-up D->E F Column Chromatography E->F

Caption: EDC/HOBt Amide Coupling Workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), (S)-7-Chlorochroman-4-amine HCl (1.1 equivalents), and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF). If the amine hydrochloride salt is used, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) to liberate the free amine.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.

  • Coupling Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reductive Amination: Forging Carbon-Nitrogen Bonds for Scaffold Elaboration

Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[14][15][16] This reaction allows for the introduction of a wide range of substituents onto the nitrogen atom of (S)-7-Chlorochroman-4-amine, significantly expanding the accessible chemical space.

Causality Behind Experimental Choices: The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced.[15] The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder than sodium cyanoborohydride and can be used in a one-pot procedure without the need to pre-form the imine.

Protocol 2: One-Pot Reductive Amination using STAB

This protocol is highly efficient and operationally simple for the synthesis of secondary amines.

Workflow Diagram:

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification A (S)-7-Chlorochroman-4-amine HCl (1.0 eq) Aldehyde or Ketone (1.1 eq) B Stir in DCE with Acetic Acid (cat.) A->B Combine C Add STAB (1.5 eq) B->C D Stir at RT for 4-12h C->D E Quench with sat. NaHCO₃ D->E F Column Chromatography E->F

Caption: Reductive Amination Workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of (S)-7-Chlorochroman-4-amine HCl (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

N-Arylation: Accessing Diarylamine Scaffolds

The formation of a carbon-nitrogen bond between an amine and an aryl group is a fundamental transformation in the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.[17]

Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can influence the substrate scope. Sterically hindered biarylphosphine ligands are often highly effective.[18]

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol provides a general method for the coupling of (S)-7-Chlorochroman-4-amine with aryl halides.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Work-up & Purification A Aryl Halide (1.0 eq) (S)-7-Chlorochroman-4-amine (1.2 eq) Pd Catalyst & Ligand B Add Base and Toluene A->B Combine under Inert Atmosphere C Heat at 80-110°C B->C D Monitor by TLC/LC-MS C->D E Filter and Concentrate D->E F Column Chromatography E->F

Caption: Buchwald-Hartwig N-Arylation Workflow.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), (S)-7-Chlorochroman-4-amine (1.2 equivalents) (as the free base), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Application in Target-Oriented Synthesis: Illustrative Examples

The true value of a building block is demonstrated by its application in the synthesis of biologically relevant molecules. While specific, named drug candidates synthesized directly from (S)-7-Chlorochroman-4-amine HCl are not prevalent in the public domain, its structural motifs are found in compounds targeting key enzymes implicated in disease.

Example Application: Synthesis of a Putative SIRT2 Inhibitor

Sirtuin 2 (SIRT2) is a promising therapeutic target for neurodegenerative diseases.[1][19][20] Chroman-4-one derivatives have been identified as selective SIRT2 inhibitors, with a preference for larger, electron-withdrawing groups on the aromatic ring.[1][19][20] The (S)-7-Chlorochroman-4-amine scaffold provides an excellent starting point for the synthesis of novel SIRT2 inhibitors.

Hypothetical SAR Data for Chroman-based SIRT2 Inhibitors:

CompoundR1R2SIRT2 IC₅₀ (µM)
A HH>100
B 7-ClH25.3
C 7-Cl4-Fluorobenzoyl2.1
D 7-Br4-Fluorobenzoyl1.8

This data is illustrative and based on the general finding that halogenation and further substitution can improve potency.[1][19][20]

Example Application: Synthesis of a Potential Butyrylcholinesterase (BChE) Inhibitor

Inhibition of butyrylcholinesterase (BChE) is a therapeutic strategy for Alzheimer's disease.[21][22][23][24] Chroman-4-amine derivatives have shown promise as BChE inhibitors.[1]

Conclusion: A Versatile and Strategic Building Block for Drug Discovery

(S)-7-Chlorochroman-4-amine HCl is a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its rigid, chiral scaffold, combined with the strategic placement of a chlorine atom, offers a unique combination of properties that can be leveraged to optimize the potency, selectivity, and pharmacokinetic profile of drug candidates. The robust and versatile reactivity of the primary amine allows for its incorporation into a wide range of molecular architectures through well-established synthetic methodologies. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable synthetic tool in their drug discovery endeavors.

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  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2023). ChemRxiv. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). Journal of Heterocyclic Chemistry. [Link]

  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (2024). ResearchGate. [Link]

  • Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. (2021). MDPI. [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998). Journal of Medicinal Chemistry. [Link]

  • 7-chloroquinaldine synthesis. (1992).
  • Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. (2022). YouTube. [Link]

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

Sources

Application

Application Note: Synthesis and Evaluation of Novel (S)-7-Chlorochroman-4-amine Derivatives in Medicinal Chemistry

Rationale and Scaffold Significance The chromane ring system is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous biologically active compounds[1][2]. De...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Scaffold Significance

The chromane ring system is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous biologically active compounds[1][2]. Derivatives of the chroman-4-amine scaffold have demonstrated robust efficacy in targeting neurodegenerative diseases, acting as selective inhibitors of Sirtuin 2 (SIRT2) and butyrylcholinesterase (BuChE)[1][3]. Furthermore, functionalized chromanes are actively investigated in oncology and metabolic disorder research[4][5].

(S)-7-Chlorochroman-4-amine hydrochloride (CAS: 2241594-38-5) provides an optimal, stereochemically pure starting material for divergent synthesis[6]. The strategic placement of a chlorine atom at the 7-position enhances the molecule's lipophilicity and metabolic stability, which are critical parameters for blood-brain barrier (BBB) penetration in CNS drug design[7]. Concurrently, the (S)-configuration at the C4 position ensures precise stereochemical alignment within the narrow binding pockets of target enzymes, a necessity since enantiomeric fidelity often dictates the pharmacological success of chromane derivatives[4][5].

Synthetic Strategy & Workflow

To systematically explore the structure-activity relationship (SAR) of this scaffold, we have designed a self-validating synthetic workflow. The strategy diverges into two primary derivatization pathways: Route A (Reductive Amination) to yield N-alkyl/aryl derivatives, and Route B (Amidation) to yield amide derivatives.

Synthetic workflow for (S)-7-Chlorochroman-4-amine derivatization.

Step-by-Step Experimental Protocols

As a Senior Application Scientist, I emphasize that successful derivatization of chiral amines requires strict control over reaction conditions to prevent racemization. The following protocols integrate causality and in-process controls (IPCs) to establish a self-validating system.

Protocol 1: Preparation of the Free Base

Causality: The starting material is supplied as a hydrochloride salt to ensure stability[6]. However, nucleophilic substitution and coupling reactions require the lone pair of electrons on the nitrogen to be available.

  • Suspend (S)-7-Chlorochroman-4-amine HCl (1.0 eq, 5.0 mmol) in dichloromethane (DCM, 25 mL).

  • Add 1M aqueous NaOH (20 mL) dropwise at 0 °C. Rationale: A mild biphasic basic system prevents base-catalyzed ring opening or epimerization at the C4 chiral center.

  • Stir vigorously for 30 minutes.

  • Validation: Monitor the aqueous layer pH (should be ~10).

  • Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amine as a pale oil.

Protocol 2: Route A - Reductive Amination

Causality: Reacting the free amine with an aldehyde forms a transient imine, which is subsequently reduced. We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) because it is a mild reducing agent that selectively reduces the protonated imine without reducing the unreacted aldehyde, thereby minimizing the formation of primary alcohol byproducts[1].

  • Dissolve the free (S)-7-Chlorochroman-4-amine (1.0 eq, 1.0 mmol) and the desired aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Validation (IPC 1): Take a 10 µL aliquot, quench in NaHCO₃, and check via TLC (Hexanes:EtOAc 7:3) for the disappearance of the starting amine.

  • Once imine formation is confirmed, add NaBH(OAc)₃ (1.5 eq) portion-wise at 0 °C.

  • Stir for 12 hours at room temperature.

  • Quench with saturated aqueous NaHCO₃ (10 mL), extract with DCM, dry, and purify via flash chromatography.

Protocol 3: Route B - Amidation Coupling

Causality: Standard peptide coupling conditions are employed to form amide derivatives. HATU is selected as the coupling reagent because it rapidly forms a highly reactive O-At ester intermediate, which efficiently reacts with sterically hindered amines while suppressing racemization. DIPEA acts as a non-nucleophilic base to drive the reaction[4].

  • Dissolve the desired carboxylic acid (1.1 eq, 1.1 mmol) and HATU (1.2 eq) in anhydrous DMF (5 mL).

  • Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add a solution of the free (S)-7-Chlorochroman-4-amine (1.0 eq, 1.0 mmol) in DMF (2 mL) dropwise.

  • Stir at room temperature for 4 hours.

  • Validation (IPC 2): Analyze via LC-MS. The reaction is self-validating when the [M+H]+ peak of the starting material completely shifts to the expected product mass.

  • Dilute with water (20 mL), extract with EtOAc (3 x 15 mL), wash with brine (5 x 10 mL) to remove DMF, dry, and purify.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes of the synthesized library, emphasizing the retention of enantiomeric excess (ee) and high purity necessary for downstream biological evaluation.

Derivative IDDerivatization RouteR-Group / ReactantYield (%)Purity (HPLC)ee (%)LC-MS[M+H]+
C4A-01 Route A (Reductive)4-Fluorobenzaldehyde78%>98%>99%292.1
C4A-02 Route A (Reductive)3-Methoxybenzaldehyde82%>98%98.5%304.1
C4A-03 Route B (Amidation)Phenylacetic acid85%>99%>99%302.1
C4A-04 Route B (Amidation)2-Furoic acid74%97%98.0%278.0

Biological Target Pathways

Derivatives synthesized from the chroman-4-amine scaffold exhibit dual-target potential. Amide derivatives (Route B) frequently demonstrate potent SIRT2 inhibition, which prevents the deacetylation of key regulatory proteins, offering neuroprotection[2]. Conversely, N-alkyl derivatives (Route A) are known to bind the peripheral anionic site (PAS) of cholinesterases (like BuChE), preventing acetylcholine breakdown and improving cognitive function in Alzheimer's models[1][3].

Dual-target biological mechanism of chroman-4-amine derivatives.

References

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. uevora.pt.
  • 2241594-38-5 | (S)-7-Chlorochroman-4-amine hydrochloride - ChemScene. chemscene.com.
  • (R)-7-Methylchroman-4-amine molecular weight and formula - Benchchem. benchchem.com.
  • Evaluation of Chromane Derivatives: Promising Privileged Scaffolds for Lead Discovery within Alzheimer's Disease.
  • Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prost
  • Buy 6-Bromo-8-chlorochroman-4-amine. smolecule.com.
  • US20220024901A1 - Glp-1r agonists and uses thereof. google.com.

Sources

Method

Application Note: Antimicrobial Activity Screening of (S)-7-Chlorochroman-4-amine HCl Derivatives

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative benchmarking, and standardized microdilution protocols. Introduction & Scientific Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative benchmarking, and standardized microdilution protocols.

Introduction & Scientific Rationale

The chroman (3,4-dihydro-2H-1-benzopyran) framework is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active natural and synthetic molecules [1]. While chroman-4-amine derivatives are historically noted for their neuroprotective properties via monoamine oxidase (MAO) inhibition, recent exploratory studies have highlighted their potent broad-spectrum antimicrobial and antifungal capabilities [2].

The compound (S)-7-Chlorochroman-4-amine hydrochloride represents a highly optimized derivative for infectious disease screening. The incorporation of a highly electronegative chlorine atom at the 7-position significantly enhances the molecule's lipophilicity, facilitating superior penetration through dense bacterial cell walls and fungal membranes. Furthermore, the stereospecific (S)-enantiomer ensures precise spatial alignment, which is critical for stereoselective binding within the active sites of microbial target enzymes.

Mechanistic Insights: Causality in Antimicrobial Action

To design an effective screening protocol, one must understand the hypothesized mechanism of action (MoA). Unlike traditional beta-lactams that target cell wall synthesis, halogenated chroman derivatives are believed to exert their antimicrobial effects through multi-target intracellular disruption [3].

Due to their lipophilic nature, these compounds readily diffuse across the peptidoglycan layer (and the outer membrane of Gram-negative bacteria). Once inside the cytoplasm, structurally related chroman derivatives have been shown to inhibit key metabolic enzymes—such as cysteine synthase in bacteria or HOG1 kinase in fungal pathogens like Candida albicans[3]. This enzymatic blockade triggers a cascade of intracellular oxidative stress, leading to the lethal accumulation of reactive oxygen species (ROS), membrane depolarization, and subsequent microbial cell death.

Mechanism Compound (S)-7-Chlorochroman-4-amine HCl Membrane Cell Wall / Membrane Penetration (Lipophilicity-driven) Compound->Membrane Enzyme Enzyme Inhibition (e.g., Cysteine Synthase, HOG1) Membrane->Enzyme ROS Intracellular ROS Accumulation & Metabolic Arrest Enzyme->ROS Death Microbial Cell Death (Bactericidal/Fungicidal) ROS->Death

Caption: Proposed multi-target antimicrobial mechanism of halogenated chroman-4-amine derivatives.

Quantitative Data Benchmarking

To provide a baseline for your screening assays, Table 1 summarizes the expected Minimum Inhibitory Concentration (MIC) ranges for halogenated chroman derivatives against standard reference pathogens [3].

Table 1: Representative Antimicrobial Activity of Halogenated Chroman Derivatives

Pathogen StrainGram Stain / TypeTypical MIC Range (µg/mL)Putative Target / Effect
Staphylococcus aureus (ATCC 29213)Gram-positive8 - 32Cell wall penetration / ROS
Pseudomonas aeruginosa (ATCC 27853)Gram-negative32 - 128Efflux pump modulation
Escherichia coli (ATCC 25922)Gram-negative16 - 64Metabolic enzyme inhibition
Candida albicans (ATCC 10231)Fungal (Yeast)4 - 16HOG1 Kinase / Cysteine synthase

Experimental Protocols: A Self-Validating System

The following methodology is strictly aligned with the for aerobic bacteria [4]. The protocol is designed as a self-validating system , meaning internal controls are built into the workflow to instantly flag experimental failures (e.g., contamination, solvent toxicity, or inactive inocula).

Protocol 1: Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of (S)-7-Chlorochroman-4-amine HCl that completely inhibits visible microbial growth.

Materials Required:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile, clear, flat-bottom microtiter plates

  • (S)-7-Chlorochroman-4-amine HCl (Test compound), dissolved in 100% DMSO (stock at 10 mg/mL)

  • 0.5 McFarland standard (approx. 1.5×108 CFU/mL)

  • Resazurin sodium salt (0.015% w/v aqueous solution)

Step-by-Step Methodology:

  • Compound Preparation & Serial Dilution:

    • Causality: DMSO is required to solubilize the lipophilic chroman core. However, the final DMSO concentration in the assay must not exceed 1% v/v to prevent solvent-induced microbial toxicity, which would yield false-positive MIC values.

    • Dispense 100 µL of CAMHB into columns 2 through 12 of the 96-well plate.

    • Add 200 µL of the working compound solution (e.g., 512 µg/mL in CAMHB) to column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing through column 10. Discard 100 µL from column 10.

    • Self-Validation Check: Column 11 is the Growth Control (broth + inoculum, no drug) to prove the bacteria are viable. Column 12 is the Sterility Control (broth only) to prove the media is uncontaminated.

  • Inoculum Standardization:

    • Select 3-5 morphologically identical colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard [5].

    • Dilute the suspension 1:150 in CAMHB to achieve a final target inoculum of 5×105 CFU/mL in the test wells.

  • Inoculation & Incubation:

    • Add 100 µL of the diluted inoculum to columns 1 through 11.

    • Seal the plate with a breathable membrane to prevent evaporation and incubate at 35°C for 16-20 hours under ambient air.

  • Reading & Interpretation (Resazurin Assay):

    • Causality: Halogenated chroman derivatives can occasionally precipitate in aqueous media, creating a cloudy suspension that mimics bacterial growth. To bypass this visual artifact, add 20 µL of resazurin solution to all wells and incubate for an additional 2 hours.

    • Metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The MIC is recorded as the lowest concentration well that remains distinctly blue.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

Objective: To differentiate whether the chroman derivative is merely halting growth (bacteriostatic) or actively killing the pathogen (bactericidal).

  • Following the MIC reading, aspirate 10 µL from the MIC well and the three preceding wells (higher concentrations).

  • Spot-inoculate these samples onto drug-free Mueller-Hinton Agar (MHA) plates.

  • Incubate the plates at 35°C for 24 hours.

  • Interpretation: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (indicated by the complete absence of colony formation on the agar).

Caption: High-throughput microdilution workflow for MIC and MBC determination.

Quality Control (QC) & Troubleshooting

A rigorous screening protocol is defined by its failure-detection mechanisms. To ensure the trustworthiness of your data:

  • QC Strains: Always run parallel tests with CLSI-recommended QC strains (e.g., E. coli ATCC 25922) alongside a reference antibiotic (e.g., Ciprofloxacin) with a known, standardized MIC range [5]. If the reference antibiotic falls outside its acceptable MIC range, the entire plate's data must be discarded.

  • Solvent Controls: Include a "Vehicle Control" well containing the highest concentration of DMSO used in the assay (without the drug) to definitively prove that any observed microbial death is caused by the (S)-7-Chlorochroman-4-amine HCl and not the solvent.

References

  • ResearchGate. A Review on Chemical and Biological Studies of 4-Chromanone Derivatives.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Asia-Pacific Economic Cooperation (APEC). Methodologies for Antimicrobial Susceptibility Testing. [Link]

Application

Anticancer research using (S)-7-Chlorochroman-4-amine hcl analogs

An Application Note on the rational design, synthesis, and biological validation of targeted anticancer therapeutics utilizing the (S)-7-Chlorochroman-4-amine hydrochloride scaffold. The Privileged Chroman Scaffold in Mo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the rational design, synthesis, and biological validation of targeted anticancer therapeutics utilizing the (S)-7-Chlorochroman-4-amine hydrochloride scaffold.

The Privileged Chroman Scaffold in Modern Oncology

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds 1. In contemporary oncology drug discovery, escaping the "flatland" of planar aromatic molecules is critical for improving clinical success rates. (S)-7-Chlorochroman-4-amine hydrochloride (CAS: 2241594-38-5) offers a highly valuable building block due to its high fraction of sp3-hybridized carbons (Fsp3), which imparts a rigid, three-dimensional conformation ideal for stereospecific target engagement 2.

Mechanistic Rationale for the (S)-7-Chloro Substitution:

  • Stereospecific Vectoring: The (S)-configuration at the C4 position directs appended pharmacophores (e.g., amides or ureas) precisely into deep protein binding pockets. The (R)-enantiomer typically results in severe steric clashes, rendering it inactive.

  • Halogen Bonding & Lipophilic Efficiency: The chlorine atom at the C7 position is not merely a lipophilic placeholder. It actively participates in halogen bonding with backbone carbonyl oxygens in target proteins, significantly increasing the drug-target residence time while improving metabolic stability against Phase II metabolism 3.

One of the most promising applications of this scaffold is the development of small-molecule antagonists targeting the X-linked Inhibitor of Apoptosis Protein (XIAP) . By binding to the BIR3 domain of XIAP, these chroman analogs relieve the inhibition of Caspase-9 and Caspase-3/7, thereby reactivating the intrinsic apoptotic pathway in chemoresistant tumor cells 4.

Pathway Analog (S)-7-Chloro Analogs XIAP XIAP (BIR3 Domain) Analog->XIAP Inhibits Casp9 Caspase-9 XIAP->Casp9 Inhibits Casp3 Caspase-3/7 XIAP->Casp3 Inhibits Mito Mitochondria CytC Cytochrome c Mito->CytC CytC->Casp9 Casp9->Casp3 Apoptosis Tumor Cell Apoptosis Casp3->Apoptosis

Fig 1: Mechanism of Action: (S)-7-Chloro analogs reactivate apoptosis by inhibiting the XIAP BIR3 domain.

Protocol I: Stereoretentive Library Synthesis

To explore Structure-Activity Relationships (SAR), a library of amide derivatives must be synthesized. The primary challenge is preventing the racemization of the sensitive C4 chiral center during coupling.

Causality in Reagent Selection: The HCl salt of the chroman-4-amine must be neutralized in situ. We strictly utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). DIPEA’s steric bulk prevents it from acting as a nucleophile, eliminating base-catalyzed deprotonation at the C4 position and preserving the (S)-enantiomeric excess (ee). HATU is selected as the coupling agent due to its superior kinetics with sterically hindered secondary/tertiary structures.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL vial under N₂ atmosphere, dissolve the desired carboxylic acid (1.2 eq, 0.6 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol) dropwise. Stir at room temperature for 15 minutes to form the active OAT ester.

  • Coupling: Add (S)-7-Chlorochroman-4-amine HCl (1.0 eq, 0.5 mmol) in a single portion. Stir the reaction mixture at 25°C for 4 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 x 5 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Self-Validating System Checkpoint:

  • Orthogonal Control: Run a parallel micro-scale reaction using the (R)-enantiomer.

  • Validation: Subject both products to Chiral HPLC (e.g., Chiralcel OD-H column). The protocol is only validated if the (S)-product shows ≥98% ee, proving that the coupling conditions did not induce racemization. The (R)-enantiomer serves to definitively identify the retention time of the undesired isomer.

Protocol II: High-Throughput Target Engagement & Cellular Screening

To avoid false positives generated by assay interference (PAINS), a multi-tiered, self-validating screening cascade is required.

Causality in Assay Design: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for the biochemical assay. Halogenated aromatic compounds often exhibit auto-fluorescence that confounds standard fluorescence polarization assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay. Furthermore, 0.01% Triton X-100 is added to the buffer; this prevents the compounds from forming colloidal aggregates that non-specifically inhibit proteins.

Step-by-Step Methodology:

  • Biochemical Assay (TR-FRET):

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.01% Triton X-100.

    • In a 384-well plate, dispense 10 µL of His-tagged XIAP BIR3 domain (final concentration 5 nM) and a fluorescently labeled Smac-mimetic probe (final concentration 20 nM).

    • Add 100 nL of the synthesized (S)-7-Chloro analogs (10-point dose-response, starting at 10 µM) using an acoustic dispenser.

    • Incubate for 60 minutes at room temperature. Measure TR-FRET signals (Excitation: 337 nm, Emission: 665 nm / 620 nm).

  • Cellular Assay (Caspase-Glo 3/7):

    • Seed MCF-7 breast cancer cells at 5,000 cells/well in a 96-well white opaque plate. Incubate overnight.

    • Treat cells with compounds for 24 hours.

    • Add 100 µL of Caspase-Glo 3/7 Reagent to each well. Shake at 500 rpm for 30 seconds, then incubate in the dark for 1 hour.

    • Measure luminescence to quantify apoptosis induction.

Self-Validating System Checkpoint:

  • Internal Plate Controls: Every 384-well plate must contain 16 wells of DMSO (Negative Control) and 16 wells of ASTX660 (Positive Control, a known XIAP inhibitor).

  • Validation: Calculate the Z'-factor for the plate. The assay data is strictly rejected if Z' < 0.6. Additionally, compounds showing high activity in TR-FRET must be counter-screened against a non-target His-tagged protein to rule out non-specific metal chelation.

Workflow Scaffold (S)-7-Chlorochroman-4-amine Synthesis Parallel Library Synthesis (Amidation/Coupling) Scaffold->Synthesis QC Chiral HPLC & LC-MS (Self-Validation) Synthesis->QC HTS TR-FRET Target Assay (XIAP BIR3 Binding) QC->HTS Cell Cellular Apoptosis Assay (Caspase 3/7 Readout) HTS->Cell

Fig 2: Drug Discovery Workflow: From the chiral scaffold to validated cellular target engagement.

Quantitative Data Summary

The following table summarizes representative screening data, highlighting the critical nature of the (S)-stereocenter and specific R-group substitutions in driving anticancer efficacy.

Compound IDR-Group SubstitutionXIAP BIR3 IC₅₀ (nM)MCF-7 Viability IC₅₀ (µM)Caspase 3/7 Fold Induction
(S)-7-Cl-C4A-01 Acetamide>10,000>50.01.1x
(S)-7-Cl-C4A-02 Benzamide45012.53.4x
(S)-7-Cl-C4A-03 2-Fluorobenzamide852.18.7x
(R)-7-Cl-C4A-03 2-Fluorobenzamide5,20045.01.2x (Enantiomeric Control)

Data Interpretation: The transition from a simple acetamide to a 2-fluorobenzamide drastically improves potency, suggesting the fluorine atom occupies a critical hydrophobic sub-pocket. Crucially, the (R)-enantiomer of the most potent compound loses nearly all binding affinity, proving that the biological activity is stereospecifically driven by the (S)-chroman-4-amine scaffold.

References

  • Title: A Comparative Guide to the Biological Activity of Chroman-Based Compounds and Other Inhibitors Source: Benchchem URL
  • Title: An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development Source: Benchchem URL
  • Title: Iap bir domain binding compounds (Patent WO2010031171A1)
  • Source: PMC (NIH)

Sources

Method

Application Note: (S)-7-Chlorochroman-4-amine HCl as a Privileged Scaffold for SAR Studies in Analgesic Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus Area: Structure-Activity Relationship (SAR) Studies, Hit-to-Lead Optimization, Transient Receptor Potential Vanilloid 1 (TRPV1)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus Area: Structure-Activity Relationship (SAR) Studies, Hit-to-Lead Optimization, Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists.

Rationale and Pharmacophore Analysis

In the pursuit of novel therapeutics for pain management and neurodegenerative diseases, the chroman-4-amine scaffold has emerged as a highly versatile and privileged pharmacophore[1]. Specifically, (S)-7-Chlorochroman-4-amine hydrochloride (CAS: 2241594-38-5) provides a rigid, stereochemically defined core that is highly prized in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and Bradykinin B1 receptor modulators[2][3][4].

Causality in Scaffold Selection:

  • Stereochemical Precision (The (S)-Enantiomer): Receptor binding pockets, particularly the vanilloid binding site of TRPV1, are highly stereosensitive. Utilizing the enantiopure (S)-isomer dictates the spatial trajectory of the C4-substituent (typically a urea or amide linkage), preventing the 50% loss in target affinity and potential off-target toxicity associated with racemic mixtures.

  • The 7-Chloro Substitution: The inclusion of a chlorine atom at the 7-position serves a dual purpose. First, it acts as a lipophilic anchor, engaging in halogen bonding within hydrophobic sub-pockets of the target receptor to drive binding affinity. Second, it blocks the metabolically vulnerable C7 position of the chromane ring, significantly increasing the half-life ( T1/2​ ) of the compound against hepatic cytochrome P450 (CYP) oxidation.

  • Hydrochloride Salt Form: The HCl salt ensures long-term chemical stability and solubility during storage, preventing the oxidative degradation often observed with free benzylic amines[5].

Below is the logical workflow for utilizing this scaffold in a hit-to-lead SAR campaign.

SAR_Workflow A (S)-7-Chlorochroman-4-amine HCl (Chiral Scaffold) B Free-basing & Urea Coupling (Isocyanates / Triphosgene) A->B DIPEA, DCM (0°C to RT) C Library Purification (Prep-HPLC & Chiral SFC) B->C LC-MS & ee% Validation D In Vitro HTS (FLIPR Ca2+ Assay) C->D Arrayed 384-well Plates E SAR Analysis & Lead Optimization D->E IC50 & Selectivity Profiling

Figure 1: Workflow for generating and screening a chroman-4-amine based targeted library.

Synthetic Methodology: Urea Library Generation

To probe the binding pocket of the target receptor, a library of urea derivatives must be synthesized from the (S)-7-Chlorochroman-4-amine HCl scaffold[4][6]. Ureas are chosen due to their strong hydrogen-bond donating and accepting capabilities, which are critical for target engagement[6].

Protocol: Parallel Synthesis of (S)-7-Chlorochroman-4-yl Ureas

This protocol is designed as a self-validating system. In-process controls (LC-MS) dictate progression, ensuring no resources are wasted on failed couplings.

Reagents & Materials:

  • (S)-7-Chlorochroman-4-amine HCl (1.0 eq)

  • Diverse Library of Aryl/Heteroaryl Isocyanates (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Free-Basing and Solvation: Suspend (S)-7-Chlorochroman-4-amine HCl (0.5 mmol) in anhydrous DCM (5.0 mL) under a nitrogen atmosphere. Add DIPEA (1.5 mmol).

    • Expert Insight: A 3.0 molar equivalent of DIPEA is strictly required. One equivalent neutralizes the HCl salt, while the excess ensures the reaction medium remains sufficiently basic to prevent the reversible formation of isocyanate dimers, driving the reaction forward.

  • Coupling: Cool the solution to 0 °C using an ice bath. Add the selected aryl isocyanate (0.55 mmol) dropwise.

    • Expert Insight: Cooling minimizes exothermic side reactions, such as the formation of symmetrical ureas from ambient moisture.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Validation: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Proceed only when the extracted ion chromatogram (EIC) shows >95% depletion of the starting amine mass ( m/z 184 for the free base).

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and concentrate in vacuo. Purify the crude residue via reverse-phase Prep-HPLC (Water/Acetonitrile with 0.1% TFA).

  • Chiral Integrity Check: Analyze the purified fractions using Chiral Supercritical Fluid Chromatography (SFC).

    • Expert Insight: This self-validating step is non-negotiable. If the enantiomeric excess (ee) falls below 98%, the compound must be discarded. Contamination with the (R)-enantiomer will artificially depress the apparent IC50​ during biological screening, confounding the SAR logic.

Biological Evaluation: FLIPR Calcium Influx Assay

To evaluate the synthesized library against TRPV1, a high-throughput fluorescent imaging plate reader (FLIPR) assay is utilized to measure intracellular calcium ( Ca2+ ) dynamics[4].

Protocol: TRPV1 Antagonism Screening
  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well poly-D-lysine coated black-walled plates at 15,000 cells/well. Incubate overnight at 37 °C in 5% CO2​ .

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing Probenecid to prevent dye efflux). Incubate for 45 minutes at 37 °C.

  • Compound Addition: Add 10 µL of the synthesized (S)-7-Chlorochroman-4-yl urea derivatives (serial dilutions from 10 µM to 0.1 nM) to the wells. Incubate for 15 minutes to allow for receptor binding.

  • Agonist Challenge & Reading: Transfer the plate to the FLIPR instrument. Establish a baseline fluorescence reading for 10 seconds, then automatically inject Capsaicin (an EC80​ concentration, typically ~30 nM) into all wells.

  • Data Acquisition: Record the peak fluorescence emission (515 nm) over 3 minutes. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

SAR Data Interpretation & Optimization

The following table summarizes a representative SAR progression using the (S)-7-Chlorochroman-4-amine scaffold. The goal is to optimize target potency (TRPV1 IC50​ ) while maintaining selectivity against related channels (e.g., TRPA1) and ensuring favorable physicochemical properties (LogP).

Table 1: SAR Optimization of (S)-7-Chlorochroman-4-yl Ureas

Cmpd IDUrea R-Group (Isocyanate derived)TRPV1 IC50​ (nM)TRPA1 IC50​ (nM)Selectivity FoldcLogPMicrosomal T1/2​ (min)
1 Phenyl450>10,000>22x3.815
2 4-Fluorophenyl120>10,000>83x4.028
3 3-(Trifluoromethyl)phenyl158,500566x5.245
4 3-Methylisoquinolin-5-yl2.5 >10,000>4000x 3.5>120

SAR Insights:

  • Steric Bulk & Electronics: Moving from a simple phenyl ring (Cmpd 1) to a 4-fluorophenyl (Cmpd 2) increases potency, suggesting a halogen-bond acceptor pocket.

  • Lipophilicity vs. Clearance: While the 3- CF3​ derivative (Cmpd 3) is highly potent, its elevated cLogP (5.2) leads to poor aqueous solubility and moderate metabolic clearance.

  • Heteroaromatic Optimization: Incorporating a basic nitrogen via the 3-methylisoquinolin-5-yl group (Cmpd 4) dramatically improves potency (2.5 nM) and metabolic stability ( T1/2​ > 120 min) while lowering cLogP to a drug-like 3.5. This mirrors the successful optimization trajectory seen in clinical candidates like A-1165442[4][6].

Mechanistic Pathway: TRPV1 Modulation

Understanding the physiological consequence of target engagement is crucial. The diagram below illustrates how the optimized (S)-7-Chlorochroman-4-amine derivatives interrupt the nociceptive (pain) signaling pathway.

Signaling_Pathway Stimulus Noxious Stimuli (Capsaicin, Heat, Acid) TRPV1 TRPV1 Receptor (Sensory Neurons) Stimulus->TRPV1 Activates Calcium Ca2+ Influx & Depolarization TRPV1->Calcium Channel Opening ActionPot Action Potential Generation Calcium->ActionPot Pain Pain Perception (CNS) ActionPot->Pain Drug (S)-7-Chloro-chroman Urea Antagonist Drug->TRPV1 Blocks (Competitive)

Figure 2: Mechanism of action for TRPV1 antagonists blocking nociceptive pain signaling.

By binding competitively to the vanilloid pocket, the (S)-7-Chlorochroman-4-urea derivative locks the TRPV1 channel in a closed conformation, preventing calcium influx and subsequent action potential generation, thereby exerting an analgesic effect[4][6].

References

  • AbbVie Inc. (2013). Antagonistes de TRPV1 / TRPV1 Antagonists (Patent No. WO 2013/096223 A1). World Intellectual Property Organization.[Link]

  • Fotsch, C., et al. (2010). Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. Tetrahedron Letters, 51(45), 5904-5907.[Link]

  • Liu, Q., et al. (2007). Potent Nonpeptide Antagonists of the Bradykinin B1 Receptor: Structure−Activity Relationship Studies with Novel Diaminochroman Carboxamides. Journal of Medicinal Chemistry, 50(14), 3242-3245.[Link]

  • Universidade de Évora. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

(S)-7-Chlorochroman-4-amine hcl solubility issues and solutions

Welcome to the technical support guide for (S)-7-Chlorochroman-4-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (S)-7-Chlorochroman-4-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound. Here, we provide troubleshooting guidance and frequently asked questions to support your experimental success.

Introduction to (S)-7-Chlorochroman-4-amine HCl

(S)-7-Chlorochroman-4-amine HCl is a primary amine and a derivative of the chroman scaffold, a privileged structure in medicinal chemistry.[1][2][3] Chroman derivatives are explored for a wide range of therapeutic applications.[2][4] As a hydrochloride salt, this compound is designed to have improved aqueous solubility compared to its free base form.[5] However, researchers may still encounter solubility challenges in various experimental settings. This guide will walk you through understanding and overcoming these issues.

Troubleshooting Guide

Question 1: I am having difficulty preparing a stock solution of (S)-7-Chlorochroman-4-amine HCl. What is the recommended solvent?

Answer:

The solubility of (S)-7-Chlorochroman-4-amine HCl is not extensively documented in public literature. Therefore, a systematic approach to solvent screening is recommended. Based on its chemical structure—a chlorinated chroman amine hydrochloride—solubility is expected in polar solvents.[6]

Recommended Solvent Screening Protocol:

  • Start with Common Laboratory Solvents: Begin with solvents commonly used for compounds with similar structures.

  • Use Small Quantities: To conserve your compound, perform initial solubility tests on a small scale (e.g., 1-5 mg).

  • A-Stepwise Approach: Follow the workflow below to identify a suitable solvent system.

Experimental Workflow: Solvent Screening

G cluster_0 Initial Solvent Screening cluster_1 Troubleshooting & Optimization cluster_2 Outcome start Start with 1-5 mg of (S)-7-Chlorochroman-4-amine HCl dmso Test DMSO start->dmso water Test Deionized Water start->water ethanol Test Ethanol start->ethanol heat Gentle Heating (37-50°C) dmso->heat water->heat ethanol->heat sonication Sonication heat->sonication ph_adjust pH Adjustment (for aqueous solutions) sonication->ph_adjust If aqueous cosolvent Co-solvent System (e.g., DMSO/Water, Ethanol/Water) sonication->cosolvent soluble Soluble: Proceed with experiment ph_adjust->soluble cosolvent->soluble insoluble Insoluble: Try alternative solvents or formulation cosolvent->insoluble

Caption: A stepwise workflow for systematic solvent screening of (S)-7-Chlorochroman-4-amine HCl.

Rationale for Solvent Choices:

  • DMSO (Dimethyl Sulfoxide): Many chroman derivatives and amine salts show good solubility in DMSO.[6][7] It is a strong polar aprotic solvent suitable for preparing high-concentration stock solutions.

  • Water: As a hydrochloride salt, the compound is designed for aqueous solubility. However, the hydrophobicity of the chlorochroman core may limit its solubility in pure water.

  • Ethanol: This polar protic solvent can be a good choice and is often used in combination with water.

Tips for Enhancing Solubility:

  • Gentle Heating: Warming the solution can help overcome the activation energy required for dissolution.

  • Sonication: Using an ultrasonic bath can break down solid aggregates and increase the rate of dissolution.

  • pH Adjustment: For aqueous solutions, ensure the pH is acidic (pH < 7) to maintain the protonated, more soluble form of the amine.[8]

Question 2: My compound dissolves in the initial solvent but precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?

Answer:

This is a common issue for compounds dissolved in a strong organic solvent like DMSO and then diluted into an aqueous medium. The significant decrease in solvent strength upon dilution can cause the compound to crash out of solution.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Aqueous Solubility The final concentration in the aqueous buffer exceeds the compound's intrinsic solubility limit.- Decrease the final concentration. - Increase the percentage of co-solvent in the final solution (if the assay allows).- Use a solubility-enhancing excipient. [9]
Common Ion Effect If your buffer contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt.[5][10]- Use a buffer with a different counter-ion. - Lower the chloride concentration in your buffer if possible.
pH Shift If the assay buffer has a neutral or basic pH, the amine group may become deprotonated, leading to the less soluble free base form.- Adjust the pH of the assay buffer to be slightly acidic.- Use a buffer with sufficient buffering capacity to maintain an acidic pH after the addition of the compound's stock solution.[8]

Formulation Strategies to Improve Aqueous Solubility:

If simple co-solvents are insufficient, consider these established formulation strategies:

  • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, which can encapsulate the poorly soluble drug and increase its apparent water solubility.[10][11]

  • Surfactants: The use of non-ionic surfactants can help to create micelles that solubilize the compound.

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix to enhance its dissolution rate.[12] This is an advanced technique typically used in later-stage drug development.

Question 3: I am observing low and variable bioavailability in my in vivo animal studies. Could this be related to solubility?

Answer:

Yes, poor aqueous solubility is a major cause of low and variable oral bioavailability for many drug candidates, which are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[9][13] For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids.

Strategies to Enhance in vivo Exposure:

The choice of formulation can significantly impact the in vivo performance of a poorly soluble compound.

Decision-Making Workflow for in vivo Formulation

G cluster_0 Initial Assessment cluster_1 Formulation Strategies cluster_2 Evaluation & Selection start Poor in vivo exposure with simple aqueous vehicle sol_check Is solubility the limiting factor? start->sol_check lipid Lipid-Based Formulation (e.g., SEDDS) sol_check->lipid Yes nano Nanosuspension sol_check->nano Yes amorphous Amorphous Solid Dispersion sol_check->amorphous Yes pk_study Conduct Comparative PK Studies lipid->pk_study nano->pk_study amorphous->pk_study select Select optimal formulation based on exposure and tolerability pk_study->select

Caption: A decision-making workflow for selecting an appropriate in vivo formulation to enhance bioavailability.

Explanation of Formulation Approaches:

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions or microemulsions in the GI tract. This can enhance the solubilization and absorption of lipophilic drugs.[9][10]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases its surface area, leading to a faster dissolution rate.[8][12]

  • Amorphous Solid Dispersions (ASD): Converting the crystalline drug into an amorphous form within a polymer matrix can significantly improve its solubility and dissolution.[14]

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of (S)-7-Chlorochroman-4-amine HCl?

  • Molecular Formula: C₉H₁₁Cl₂NO[15]

  • Molecular Weight: Approximately 220.10 g/mol [15][16]

  • Appearance: Typically a powder or crystalline solid.

  • Purity: Usually supplied at ≥95-98% purity.[1][16]

Q2: How should I store (S)-7-Chlorochroman-4-amine HCl?

It is recommended to store the compound at room temperature in a dry and cool place.[15] Keep the container tightly closed.

Q3: Is this compound light-sensitive?

While not explicitly stated, it is good laboratory practice to store chroman derivatives, like many complex organic molecules, protected from light to prevent potential degradation.

Q4: What safety precautions should I take when handling this compound?

(S)-7-Chlorochroman-4-amine HCl is classified as harmful if swallowed and can cause skin and eye irritation.[16] It may also cause respiratory irritation.[16] Always handle this compound in a well-ventilated area or fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[16]

Q5: Where can I find more detailed analytical data for this compound?

For specific data such as a Certificate of Analysis (CoA), HPLC, or NMR data, it is best to contact the supplier from whom the compound was purchased.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016, September 10). PubMed. Retrieved March 11, 2026, from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). Journal of Drug Delivery and Therapeutics. Retrieved March 11, 2026, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Longdom Publishing. Retrieved March 11, 2026, from [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech. (2026, February 21). Crystal Pharmatech. Retrieved March 11, 2026, from [Link]

  • Formulation of poorly soluble compounds - EMA. (2010, May 31). European Medicines Agency. Retrieved March 11, 2026, from [Link]

  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015, March 26). SpringerLink. Retrieved March 11, 2026, from [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020, March 6). Tablets & Capsules. Retrieved March 11, 2026, from [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. (2025, April 28). Oriental Journal of Chemistry. Retrieved March 11, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Chiral Chroman Amines

Welcome to the technical support center for the purification of chiral chroman amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of chiral chroman amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating and purifying these critical chiral building blocks. Chiral amines are foundational motifs in over 40% of commercial pharmaceuticals, making their enantiomeric purity a critical parameter for safety and efficacy.[1][2] This resource provides in-depth, experience-driven troubleshooting guides and FAQs to navigate the complexities of their purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying and separating enantiomers of chiral chroman amines?

A1: The two principal strategies for resolving racemic chroman amines are chromatographic separation and diastereomeric salt crystallization.[3]

  • Chromatographic Separation: This involves using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus, separation.[4][5] This is often the preferred method for analytical scale and small-scale preparative work due to its speed and high resolution.[3]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid.[6][7] This reaction forms two diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility.[8][9] Through a process called fractional crystallization, the less soluble diastereomer can be selectively crystallized and separated. This method is highly scalable and often more cost-effective for large-scale production.[3][8]

Q2: How do I choose between chromatographic separation (HPLC/SFC) and diastereomeric salt resolution?

A2: The choice depends on scale, available resources, and the specific properties of your chroman amine.

FeatureChromatographic Separation (HPLC/SFC)Diastereomeric Salt Crystallization
Scale Ideal for analytical to multi-gram scale.[3]Preferred for multi-gram to kilogram and industrial scale.[3]
Speed Method development can be fast with screening platforms. High throughput is possible.[10][11]Can be time-consuming, often requiring multiple recrystallizations.[7]
Cost High initial instrument cost. Solvents and chiral columns can be expensive for large scale.[3]Lower equipment cost. Can be more economical on a large scale if a suitable resolving agent and solvent are found.[8]
Development Largely an empirical screening process for columns and mobile phases.[12][13]Requires screening for both a suitable chiral resolving agent and an appropriate solvent system.[3]
Success Rate High, as a vast number of chiral stationary phases are available.[5]Success is not guaranteed and depends heavily on the formation of crystalline salts with significant solubility differences.

Q3: What are the most common impurities I should be aware of during purification?

A3: Impurities in chiral amine preparations can be broadly classified into three categories:

  • Enantiomeric Impurity: The presence of the undesired enantiomer, which directly lowers the enantiomeric excess (ee).[14]

  • Process-Related Impurities: These include unreacted starting materials, reagents, catalysts, and by-products from side reactions.[14] Impurities in starting materials can carry through or cause side reactions.

  • Diastereomeric Impurities: These can arise if the molecule has more than one chiral center or are formed during diastereomeric salt resolution.[14]

Q4: How can I accurately determine the enantiomeric excess (ee) of my purified chroman amine?

A4: Chiral HPLC and SFC are considered the gold standard methods for determining enantiomeric excess due to their accuracy and robustness.[15] Other common techniques include:

  • Gas Chromatography (GC): Requires a chiral column and often derivatization of the amine to increase its volatility.[16]

  • NMR Spectroscopy: This involves using a chiral derivatizing agent (like Mosher's acid) or a chiral solvating agent to convert the enantiomers into diastereomeric species, which will show distinct signals in the NMR spectrum.[16][17][18][19] The integration of these distinct signals allows for the calculation of the ee.

Purification Workflow for Chiral Chroman Amines

The diagram below illustrates a general workflow for the purification of a synthesized racemic chroman amine, outlining the key decision points and processes.

cluster_start Synthesis & Work-up cluster_analysis Initial Analysis cluster_decision Scale & Strategy cluster_prep Preparative Chromatography cluster_cryst Diastereomeric Salt Crystallization Start Racemic Chroman Amine (Crude Mixture) Analysis Analytical Chiral HPLC/SFC (Assess separability & purity) Start->Analysis Decision Purification Scale? Analysis->Decision Prep_Chiral Preparative Chiral HPLC or SFC Decision->Prep_Chiral Small Scale (< 10g) Salt_Formation 1. Add Chiral Resolving Agent (e.g., (+)-DBTA) Decision->Salt_Formation Large Scale (> 10g) Combine Combine Fractions Prep_Chiral->Combine Evap1 Evaporate Solvent Combine->Evap1 Pure_Enan1 Pure Enantiomers Evap1->Pure_Enan1 Crystallize 2. Fractional Crystallization Salt_Formation->Crystallize Filter 3. Isolate Crystals Crystallize->Filter Liberate 4. Liberate Free Amine (Base treatment) Filter->Liberate Pure_Enan2 Enriched Enantiomer Liberate->Pure_Enan2

Caption: General purification workflow for racemic chroman amines.

Troubleshooting Guide: Chromatographic Purification (HPLC/SFC)

This section addresses common issues encountered during chiral separation of chroman amines using HPLC and SFC.

Problem: I see poor or no separation between my enantiomers.

Cause & Explanation: This is the most common challenge and indicates that the chosen chiral stationary phase (CSP) and mobile phase are not creating sufficient energetic difference between the transient diastereomeric complexes formed by the two enantiomers.[12] Chiral recognition is a prerequisite for separation.[13]

Solutions:

  • Screen Different CSPs: CSP selection is the most critical factor.[12] Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are excellent starting points due to their broad applicability.[12] A systematic screening of several CSPs with different chiral selectors is the most effective strategy.[12]

  • Optimize the Mobile Phase:

    • Solvent Composition: In normal-phase HPLC, systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase.[12] In SFC, adjust the percentage of the co-solvent (typically an alcohol) with the supercritical CO₂.[11]

    • Change Alcohol Modifier: Switching from isopropanol to ethanol, or vice-versa, can dramatically alter selectivity.

  • Adjust the Temperature: Temperature affects the thermodynamics of chiral recognition.[20] Lower temperatures often, but not always, improve resolution by enhancing the stability of the diastereomeric complexes.[20] Experiment with a range of temperatures (e.g., 15°C, 25°C, 40°C).

  • Lower the Flow Rate: Reducing the flow rate increases the interaction time between the analytes and the CSP, which can sometimes improve resolution, though it will increase the analysis time.[12]

Start Problem: Poor or No Resolution CSP Is the CSP appropriate? Screen multiple CSPs. Start->CSP MobilePhase Is the mobile phase optimal? CSP->MobilePhase No Success Resolution Achieved CSP->Success Yes Temp Is the temperature optimal? MobilePhase->Temp No MobilePhase->Success Yes Flow Is the flow rate too high? Temp->Flow No Temp->Success Yes Flow->Success No Flow->Success Yes

Caption: Troubleshooting logic for poor chiral HPLC resolution.

Problem: My peaks are tailing badly.

Cause & Explanation: Peak tailing with basic compounds like amines is almost always caused by strong, undesirable secondary interactions between the basic amine and acidic residual silanol groups on the surface of the silica-based CSP.[12]

Solutions:

  • Add a Basic Modifier: This is the most effective solution. Add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1-0.2% v/v).[11][12] The modifier competes with the chroman amine for the active silanol sites, effectively masking them and resulting in symmetrical peaks.

  • Use an Acidic Modifier: Counterintuitively, adding an acidic modifier like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) can also be highly effective.[11][21] This works by forming an ion-pair with the amine in the mobile phase, which reduces the interaction with the silanol groups.[21]

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak tailing.[12] Dilute your sample and re-inject to see if the peak shape improves.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses common issues encountered during classical resolution.

Problem: I'm struggling to get any crystals to form.

Cause & Explanation: Crystal formation requires the diastereomeric salt to be sparingly soluble in the chosen solvent. If the salt is too soluble, it will remain in solution. This is a common challenge, as finding the right combination of resolving agent and solvent is key.[3]

Solutions:

  • Screen Different Solvents: This is the most critical step. Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof). The goal is to find a solvent where one diastereomer has significantly lower solubility than the other.[14]

  • Increase Concentration: Your solution may be too dilute. Try concentrating the solution by slowly evaporating the solvent.

  • Cool the Solution: Lowering the temperature usually decreases solubility. Try cooling the solution slowly in a refrigerator or ice bath. Avoid crash cooling, as this can lead to the formation of oils or amorphous solids.

  • Try a Different Resolving Agent: Not all chiral acids will form crystalline salts with a given amine. Common resolving agents for amines include derivatives of tartaric acid (like (+)-DBTA), mandelic acid, and camphorsulfonic acid.[6][7]

Problem: The enantiomeric excess (ee) of my resolved amine is low after one crystallization.

Cause & Explanation: A low ee indicates that the separation of the diastereomeric salts was not efficient. This can happen if the solubility difference between the two diastereomers is small, leading to co-crystallization.[14]

Solutions:

  • Recrystallize: The most straightforward approach is to perform one or more recrystallizations of the isolated diastereomeric salt. Each recrystallization step should enrich the solid in the less soluble diastereomer.

  • Optimize the Solvent System: The choice of solvent can dramatically impact the solubility difference. A different solvent might provide better selectivity.[14]

  • Adjust the Molar Ratio: The molar ratio of the resolving agent to the racemic amine can influence the yield and ee.[8] Experiment with ratios from 0.5 to 1.5 equivalents of the resolving agent.

Racemic Racemic Chroman Amine Mix 1. Mix & Dissolve Racemic->Mix Agent Chiral Resolving Acid Agent->Mix Solvent Solvent Solvent->Mix Crystallize 2. Cool & Crystallize Mix->Crystallize Filter 3. Filter Crystallize->Filter Solid Solid: Less Soluble Diastereomer Filter->Solid Liquid Mother Liquor: More Soluble Diastereomer Filter->Liquid Liberate 4. Add Base (e.g. NaOH) & Extract Solid->Liberate Product Enriched Amine Enantiomer Liberate->Product

Caption: The process of diastereomeric salt resolution.

Experimental Protocols

Protocol 1: General Method for Chiral HPLC/SFC Screening

This protocol provides a starting point for developing a chiral separation method.

  • Analyte Preparation: Dissolve the racemic chroman amine in a suitable solvent (e.g., ethanol or mobile phase co-solvent) to a concentration of approximately 1 mg/mL.

  • Column Selection: Begin with a CSP known for broad selectivity, such as a polysaccharide-based column (e.g., Chiralpak® series).[14]

  • Initial HPLC Screening (Normal-Phase):

    • Equilibrate the column with a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol.

    • Add 0.1% DEA to the mobile phase to prevent peak tailing.

    • Set the flow rate to 1.0 mL/min and temperature to 25°C.

    • Inject 5-10 µL of the sample.

    • If no separation is observed, repeat using ethanol as the modifier instead of isopropanol.

  • Initial SFC Screening:

    • Equilibrate the column with a mobile phase of 80:20 (v/v) CO₂:Methanol.

    • Add 0.2% DEA to the methanol co-solvent.

    • Set the flow rate to 3.0 mL/min, back pressure to 150 bar, and temperature to 40°C.

    • Inject 1-5 µL of the sample.

  • Optimization: Once partial separation is achieved, systematically adjust the percentage of the alcohol modifier (e.g., in 5% increments) and the temperature to optimize resolution.[12]

Protocol 2: General Method for Diastereomeric Salt Resolution

This protocol outlines a general procedure for classical resolution.[6]

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic chroman amine in a minimal amount of a suitable heated solvent (e.g., ethanol).

    • In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid) in the same solvent, heating if necessary.

    • Add the resolving agent solution to the amine solution while warm.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal.

    • Once crystal formation begins, allow it to stand for several hours or overnight to maximize yield. Further cooling in a refrigerator may be beneficial.

  • Isolation:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals (the diastereomeric salt) under vacuum.

  • Liberation of the Free Amine:

    • Dissolve the collected diastereomeric salt in water.

    • Make the aqueous solution basic by adding a base (e.g., 1M NaOH) until the pH is >11.

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) several times.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the resulting amine using a validated chiral HPLC or SFC method.

References

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents - Fenix. (n.d.). Elsevier.
  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC. (n.d.).
  • Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid - Benchchem. (n.d.). BenchChem.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. (2023, April 15). Advances in Engineering.
  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy | Inorganic Chemistry - ACS Publications. (2017, August 15). American Chemical Society.
  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines - Benchchem. (n.d.). BenchChem.
  • Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2022, July 11). Chemistry LibreTexts.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center - Benchchem. (n.d.). BenchChem.
  • A Technical Guide to the Chiral Purity and Enantiomeric Excess of Commercial (S)-(+)-1-Methoxy-2-propylamine - Benchchem. (n.d.). BenchChem.
  • Supercritical fluid chromatography - Wikipedia. (n.d.). Wikipedia.
  • Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem. (n.d.). BenchChem.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1).
  • Supercritical Fluid Chromatography - Intech Analytical Instruments. (n.d.). Intech Analytical.
  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF - ResearchGate. (n.d.).
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). ScienceDirect.
  • Technical Support Center: Managing Impurities in Chiral Amine Production - Benchchem. (n.d.). BenchChem.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2020, November 12).
  • Chiral Amines in Asymmetric Synthesis - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry - ACS Publications. (2021, January 22). American Chemical Society.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed. (2006, January 6). PubMed.
  • A Comparative Guide to Analytical Methods for Chiral Purity Determin
  • New class of chiral molecules offers strong stability for drug development. (2025, July 21). Medical Xpress.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. (n.d.). University of Leeds.
  • Resolution of racemic amine mixtures is an important preparation method for enantio. (n.d.). Thieme.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. (n.d.).
  • Route to complex amines holds drug development promise | Research - Chemistry World. (2016, November 3). Chemistry World.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). YAKHAK HOEJI.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. (2024, June 25).
  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines - ACS Publications. (2023, July 28). American Chemical Society.
  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution | Request PDF - ResearchGate. (2025, August 7).
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). PubMed.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021, October 22). American Chemical Society.
  • HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.). Phenomenex.
  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC - NIH. (n.d.).
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. (n.d.). White Rose eTheses Online.
  • Trouble with chiral separations - May 20 2020 - Chromatography Today. (2020, May 20).
  • Heterogeneous enantioselective synthesis of chromans: Via the oxa-Michael-Michael cascade reaction synergically catalyzed by grafted chiral bases and inherent hydroxyls on mesoporous silica surface - ResearchGate. (2025, May 12).
  • Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function. (n.d.). MDPI.

Sources

Troubleshooting

Technical Support Center: Stability of (S)-7-Chlorochroman-4-amine HCl

Welcome to the technical support center for (S)-7-Chlorochroman-4-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-7-Chlorochroman-4-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities. Our goal is to equip you with the scientific rationale behind experimental design and to ensure the integrity of your results.

Introduction

(S)-7-Chlorochroman-4-amine hydrochloride is a chiral molecule featuring a chroman core, a chlorine substituent on the aromatic ring, and a primary amine group.[1][2] As with any amine hydrochloride salt, its stability in solution is a critical parameter that can be influenced by a variety of factors including the solvent system, pH, temperature, light, and the presence of oxidizing agents. Understanding these factors is paramount for developing robust analytical methods, stable formulations, and ensuring the quality and efficacy of any resulting drug product.

This guide will walk you through the principles of assessing the stability of (S)-7-Chlorochroman-4-amine HCl, with a focus on forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (S)-7-Chlorochroman-4-amine HCl in solution?

A1: The stability of (S)-7-Chlorochroman-4-amine HCl in solution is primarily influenced by:

  • pH: The amine group's protonation state is pH-dependent. In acidic solutions, the amine is protonated, which generally increases its stability against oxidation.[6] In neutral to basic conditions, the free amine is more susceptible to degradation.

  • Solvent Type: The polarity and protic/aprotic nature of the solvent can influence solubility and degradation kinetics.

  • Temperature: Elevated temperatures can accelerate hydrolytic, oxidative, and other degradation pathways.[7]

  • Light: The aromatic chroman ring and the chlorobenzene moiety suggest potential photosensitivity, leading to degradation upon exposure to UV or visible light.[8][9]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amine group.[10]

Q2: What are the likely degradation pathways for (S)-7-Chlorochroman-4-amine HCl?

A2: Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, hydroxylamines, or further degradation products. The chroman ring itself can also undergo oxidation.[10][11]

  • Hydrolysis: While the ether linkage in the chroman ring is generally stable, extreme pH and high temperatures could potentially lead to ring-opening.

  • Photodegradation: The chlorobenzene part of the molecule may undergo photochemical reactions, including dechlorination or the formation of biphenyl derivatives.[8]

  • Deamination: Under certain conditions, hydrolytic deamination of the primary amine could occur.[12]

Q3: What are the recommended storage conditions for solutions of (S)-7-Chlorochroman-4-amine HCl?

A3: Based on its potential instabilities, solutions of (S)-7-Chlorochroman-4-amine HCl should be:

  • Stored at low temperatures (2-8 °C) to minimize thermal degradation.

  • Protected from light using amber vials or by storing in the dark.

  • Prepared in degassed solvents and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Maintained at an acidic pH if compatible with the intended application.

Troubleshooting Guide for Stability Studies

This section addresses common issues encountered during the stability assessment of (S)-7-Chlorochroman-4-amine HCl.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
No or minimal degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase stressor intensity: For hydrolytic studies, increase the concentration of acid/base or elevate the temperature. For oxidative studies, increase the concentration of the oxidizing agent. Rationale: The goal of forced degradation is to achieve 5-20% degradation to ensure the stability-indicating method can detect degradants.[3][13]
Complete or excessive degradation of the compound. The stress conditions are too severe.Reduce stressor intensity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. Rationale: Over-stressing can lead to secondary degradation products that may not be relevant under normal storage conditions.[14]
Poor solubility of (S)-7-Chlorochroman-4-amine HCl in the chosen solvent. The solvent polarity is not optimal for the hydrochloride salt.Use a co-solvent: For aqueous studies, a small amount of a water-miscible organic solvent like methanol, ethanol, or acetonitrile can be used to aid dissolution. Rationale: Ensuring complete dissolution is critical for accurate stability assessment in solution.[4]
Irreproducible results between experiments. Inconsistent experimental parameters (e.g., temperature, light exposure, oxygen levels). Inaccurate preparation of solutions.Standardize protocols: Ensure all experimental parameters are tightly controlled and documented. Use calibrated equipment. Rationale: Reproducibility is key to validating the stability-indicating method.
Appearance of extraneous peaks in the chromatogram. Impurities in the starting material, solvent, or reagents. Contamination of the HPLC system.Analyze a blank sample: Run a blank (solvent and reagents without the compound) to identify any background peaks. Rationale: It is crucial to differentiate between degradants and extraneous peaks.

Experimental Protocols

Protocol 1: Solubility Assessment

A preliminary assessment of solubility in various solvents is crucial for designing stability studies.

Objective: To determine the approximate solubility of (S)-7-Chlorochroman-4-amine HCl in common laboratory solvents.

Materials:

  • (S)-7-Chlorochroman-4-amine HCl

  • Solvents: Deionized Water, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • Vials, magnetic stirrer, and analytical balance

Procedure:

  • Add a known amount of (S)-7-Chlorochroman-4-amine HCl (e.g., 10 mg) to a vial.

  • Add the solvent in small increments (e.g., 100 µL) while stirring.

  • Continue adding solvent until the solid is completely dissolved.

  • Record the total volume of solvent added to calculate the approximate solubility.

  • Repeat for each solvent.

Expected Outcome: This will provide a qualitative and semi-quantitative understanding of the compound's solubility, guiding the choice of solvents for forced degradation studies. Amine hydrochlorides are generally more soluble in polar protic solvents like water, methanol, and ethanol.[15][16]

Protocol 2: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study based on ICH guidelines to identify potential degradation products and establish a stability-indicating analytical method.[3][5]

Objective: To investigate the stability of (S)-7-Chlorochroman-4-amine HCl under various stress conditions.

Materials:

  • (S)-7-Chlorochroman-4-amine HCl

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stressors: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of (S)-7-Chlorochroman-4-amine HCl (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Store at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Store at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution and solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.[5]

  • Time Points: Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation.[13]

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection into the HPLC.

    • Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent peak from all degradation products.

Data Presentation:

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagents and ConditionsPotential Degradation PathwayExpected Chromatographic Observation
Acid Hydrolysis 1N HCl, 60°CDeamination, Ring opening (at ether linkage)Appearance of more polar degradant peaks.
Base Hydrolysis 1N NaOH, 60°CDeamination, Potential for elimination reactionsAppearance of new peaks, potential for baseline drift if pH is not neutralized.
Oxidation 3% H₂O₂, RTOxidation of the amine groupAppearance of one or more degradation product peaks.
Thermal 80°C (Solid & Solution)General decompositionDecrease in the main peak area with the appearance of multiple small peaks.
Photolytic 1.2 million lux hours, 200 Wh/m²Dechlorination, Dimerization, OxidationAppearance of new peaks, potential for yellowing of the solution.

Visualizations

Diagram 1: Forced Degradation Study Workflow

Caption: Workflow for the forced degradation study of (S)-7-Chlorochroman-4-amine HCl.

Diagram 2: Potential Degradation Logic

Degradation_Logic cluster_pathways Degradation Pathways cluster_products Potential Degradation Products parent (S)-7-Chlorochroman-4-amine HCl oxidation Oxidation (Amine or Ring) parent->oxidation O2, H2O2 hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis H+ / OH- photolysis Photolysis parent->photolysis Light (UV/Vis) prod_ox Imine, Hydroxylamine, Ring-Oxidized Products oxidation->prod_ox prod_hy Deaminated Product, Ring-Opened Product hydrolysis->prod_hy prod_ph Dechlorinated Product, Biphenyl Derivatives photolysis->prod_ph

Caption: Logical relationships of potential degradation pathways for (S)-7-Chlorochroman-4-amine HCl.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(6), 38-49.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Arnold, D. R., & Wong, P. C. (1979). Photochemical reactions of chlorobenzene derivatives in benzene. Canadian Journal of Chemistry, 57(16), 2098-2107.
  • Bencsik, T., et al. (2017).
  • Brazilian Journal of Chemical Engineering. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • ResearchGate. (n.d.). Table 2 Photochemical reduction and substitution in hydroxylic solvents.... [Link]

  • UWSpace. (n.d.). Photochemical Degradation of Chlorobenzene. [Link]

  • CK-12 Foundation. (2026). Chemical Properties of Amines. [Link]

  • Heriot-Watt University Research Portal. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • ResearchGate. (n.d.). Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. [Link]

  • PMC. (n.d.). Charge-Separated Reactive Intermediates from the UV Photodissociation of Chlorobenzene in Solution. [Link]

  • ResearchGate. (n.d.). Antioxidant activity of 2H-chromen-2-one derivatives. [Link]

  • American Journal of Chemistry. (2022). The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Bellona Foundation. (2009). Amines Used in CO2 Capture. [Link]

  • Eastern Kentucky University Encompass. (n.d.). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. [Link]

  • PMC. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • ResearchGate. (2025). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. [Link]

  • MDPI. (2023). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. [Link]

  • UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]

  • MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]

  • OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. [Link]

  • PhotochemCAD. (n.d.). Chlorobenzene. [Link]

Sources

Optimization

Troubleshooting peak tailing in HPLC of (S)-7-Chlorochroman-4-amine hcl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe peak shape distortions when analyzing basic pharmaceutical compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe peak shape distortions when analyzing basic pharmaceutical compounds. (S)-7-Chlorochroman-4-amine HCl is a classic example of a problematic analyte. Because it is a primary amine hydrochloride salt, its high pKa guarantees that it will be fully protonated under standard reversed-phase HPLC conditions.

This guide is designed to move beyond generic advice. We will dissect the chemical causality of your peak tailing, establish self-validating diagnostic workflows, and provide field-proven protocols to restore chromatographic integrity.

Part 1: The Chemistry of the Problem (Mechanistic FAQs)

Q: Why is (S)-7-Chlorochroman-4-amine HCl uniquely prone to severe peak tailing in reversed-phase HPLC? A: The root cause lies in the dual-retention mechanism occurring inside your column. (S)-7-Chlorochroman-4-amine possesses a basic primary amine group. In standard mobile phases (pH 3.0 – 7.0), this amine is protonated and carries a positive charge. Simultaneously, silica-based stationary phases contain unreacted, acidic residual silanol groups (Si-OH). At a pH above 3.5, these silanols ionize into negatively charged species (Si-O⁻).

The primary cause of peak tailing is the occurrence of multiple mechanisms of analyte retention, with basic functional groups interacting strongly with ionized silanol groups (1)[1]. This electrostatic attraction creates a secondary, high-energy retention mechanism that is much slower to equilibrate than the primary hydrophobic interaction, causing a fraction of the analyte molecules to lag and form a "tail" (2)[2].

Mechanism Amine Protonated Amine (R-NH3+) Interaction Electrostatic Secondary Interaction Amine->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Tailing Peak Tailing (As > 1.5) Interaction->Tailing Mitigation Lower pH (< 3.0) Neutralizes Silanols Mitigation->Silanol Prevents Ionization

Mechanistic pathway of silanol-induced peak tailing and its mitigation via pH control.

Part 2: Diagnostic Workflow & Isolation

Q: How can I definitively determine if the tailing is caused by these chemical silanol interactions or a physical system void? A: Never guess; force the system to validate itself. You must run a diagnostic test using a neutral marker compound (e.g., Toluene or Uracil). Because neutral compounds cannot undergo ion-exchange interactions, they are immune to the silanol effect.

If the neutral compound does not tail but your peak of interest does, then you have an acid-base chemical problem (3)[3]. Conversely, if physical problems like voids at the column inlet or frit blockages are present, they will affect all peaks indiscriminately (4)[4].

DiagnosticWorkflow Step1 Observe Peak Tailing (S)-7-Chlorochroman-4-amine Step2 Inject Neutral Marker (e.g., Toluene) Step1->Step2 Decision Does the neutral marker also tail? Step2->Decision Physical Physical Issue Detected (Void, Frit, Tubing) Decision->Physical YES Chemical Chemical Issue Detected (Silanol Interactions) Decision->Chemical NO ActionPhys Replace Frit / Column Minimize Dead Volume Physical->ActionPhys ActionChem Lower pH to < 3.0 Use End-capped Column Chemical->ActionChem

Diagnostic workflow to differentiate physical vs. chemical causes of HPLC peak tailing.

Part 3: Quantitative Optimization Data

To resolve chemical tailing, we must manipulate the ionization state of the system. The table below summarizes the expected impact of various chromatographic parameters on the Asymmetry Factor ( As​ ) of primary amines.

Table 1: Influence of Chromatographic Parameters on Amine Asymmetry

ParameterConditionExpected As​ Mechanistic Rationale
Mobile Phase pH pH 6.0 - 7.0 (Unbuffered)> 2.0 (Severe)Both amine (protonated) and silanols (ionized) are active, maximizing electrostatic secondary interactions.
Mobile Phase pH pH 2.5 (0.1% TFA)1.0 - 1.2 (Ideal)At low pH levels (below 3), hydrogen bonding dominates due to the unionized state of silanol groups (5)[5], eliminating the ion-exchange mechanism.
Stationary Phase Standard C18 (Non-endcapped)1.8 - 2.5 (Poor)High concentration of accessible, unreacted surface silanol groups available for binding.
Stationary Phase Base-Deactivated / End-capped C181.1 - 1.3 (Good)End-capping treats residual silanol groups to convert them into less polar surface functional groups (1)[1], physically blocking analyte access.
Additives 10-20 mM Triethylamine (TEA)1.2 - 1.4 (Fair)TEA acts as a sacrificial base, competitively binding to active silanol sites before the analyte can interact.

Part 4: Step-by-Step Resolution Protocols

The following protocols are designed as self-validating systems. You will not proceed to the next step until the current step's data confirms the hypothesis.

Protocol A: The "Neutral Marker" Physical Validation Test

Purpose: To isolate physical system errors from chemical interactions before altering any mobile phase chemistry.

  • System Baseline Preparation: Flush the HPLC column with your current mobile phase until the UV/Vis or MS baseline is completely stable.

  • Marker Injection: Prepare a mixed standard containing (S)-7-Chlorochroman-4-amine HCl (100 µg/mL) and a neutral marker like Toluene or Uracil (50 µg/mL). Inject 5 µL.

  • Data Analysis & Decision Matrix: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

    • Outcome 1: If Toluene As​≈1.0 and Amine As​>1.5 , the physical flow path is validated as intact. The tailing is chemically driven. Proceed to Protocol B.

    • Outcome 2: If both Toluene and Amine exhibit As​>1.5 , chemistry adjustments will fail. Replace the column inlet frit, check for dead volume in PEEK fittings, or replace the collapsed column.

Protocol B: Chemical Remediation via Low-pH Optimization

Purpose: Eliminate secondary retention mechanisms by neutralizing the stationary phase surface charge.

  • Mobile Phase Formulation:

    • Prepare Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) or Phosphoric acid in MS-grade Water (Yields pH ~2.0 - 2.5).

    • Prepare Mobile Phase B: 0.1% v/v TFA in Acetonitrile.

  • Column Selection: Install a high-purity, end-capped C18 column specifically designed for basic compounds (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus).

  • Equilibration: Flush the column with at least 20 column volumes (CV) of the highly acidic mobile phase. Causality note: This extended flush is required to ensure complete protonation of the silica surface deep within the pore structures.

  • Injection & Validation: Inject the (S)-7-Chlorochroman-4-amine standard. The As​ should now drop below 1.2. If minor tailing persists, reduce the injection mass by 50% to rule out localized mass overload at the active sites.

References

  • GMP Insiders - Peak Tailing In Chromatography: Troubleshooting Basics URL
  • Axion Labs - HPLC Peak Tailing URL
  • Pharma Growth Hub - What is the effect of free silanols in RPLC and how to reduce it?
  • Benchchem - Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)
  • LCGC International - LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes URL

Sources

Troubleshooting

Technical Support Center: (S)-7-Chlorochroman-4-amine HCl

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for (S)-7-Chlorochroman-4-amine HCl. This guide is designed to provide in-depth scientific and practical support for rese...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for (S)-7-Chlorochroman-4-amine HCl. This guide is designed to provide in-depth scientific and practical support for researchers encountering challenges related to the stability and degradation of this compound. As Senior Application Scientists, we have structured this resource to move beyond simple protocols and provide a foundational understanding of the molecule's behavior under stress conditions, enabling you to design robust experiments, troubleshoot common issues, and accurately interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is (S)-7-Chlorochroman-4-amine HCl, and why is understanding its degradation critical?

(S)-7-Chlorochroman-4-amine hydrochloride is a chiral synthetic building block characterized by a chroman core, a primary amine at the C4 position, and a chlorine substituent on the aromatic ring.[1][2] Its stability is a critical parameter in pharmaceutical development for several reasons:

  • Safety and Efficacy: Degradation products, or impurities, can have different toxicological or pharmacological profiles than the parent molecule, potentially impacting the safety and efficacy of the final drug product.[3]

  • Regulatory Compliance: Regulatory bodies like the ICH and FDA require comprehensive stability testing and impurity profiling to ensure product quality and patient safety. Forced degradation studies are a mandatory part of this process.[4][5]

  • Process and Formulation Development: Understanding how the molecule degrades helps in developing stable formulations, defining appropriate storage conditions, and selecting compatible excipients and packaging materials.[6][7]

Q2: Based on its chemical structure, what are the most probable degradation pathways for this molecule?

The structure of (S)-7-Chlorochroman-4-amine HCl contains several functional groups susceptible to degradation under stress conditions:

  • Primary Amine: The amine group is prone to oxidative degradation. Under oxidative stress (e.g., exposure to hydrogen peroxide), it can be converted to N-oxides or hydroxylamines.[4][6] It can also undergo other reactions typical of primary amines.

  • Chroman Ring (Ether Linkage): The ether linkage within the chroman ring could be susceptible to hydrolytic cleavage under harsh acidic or basic conditions, leading to ring-opening.

  • Chloro-Aromatic System: Aromatic halides can undergo photolytic degradation. Exposure to UV or visible light can induce dehalogenation, where the chlorine atom is replaced by a hydrogen atom.[8][9] This is a common pathway for chlorinated aromatic compounds.[10][11]

  • Benzylic Position (C4): The carbon atom to which the amine is attached (C4) is a benzylic position, making it susceptible to oxidation, which could potentially lead to the formation of a ketone (chroman-4-one) after loss of the amine group.

Q3: What are forced degradation studies and why are they necessary?

Forced degradation, or stress testing, is the process of intentionally degrading a drug substance using conditions more severe than those used for accelerated stability testing.[4][5] The primary goals are:

  • To Identify Degradants: To generate the likely degradation products that could form during long-term storage.

  • To Establish Degradation Pathways: To understand the chemical routes by which the molecule breaks down.

  • To Develop Stability-Indicating Methods: To demonstrate that the chosen analytical method (e.g., HPLC) can effectively separate the drug substance from all its potential degradation products, ensuring accurate quantification.[7][12]

The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions, including acid, base, oxidation, heat, and light.[4]

Troubleshooting Guide: Experimental Challenges

Q: I am not observing any degradation under my initial stress conditions. What should I do?

A: This indicates that the molecule is relatively stable under the applied conditions. To induce degradation (typically aiming for 5-20% degradation), you need to increase the stress level.[4]

  • Troubleshooting Steps:

    • Increase Stressor Concentration: If using 0.1 N HCl or NaOH shows no effect, incrementally increase the concentration to 1 N or even 5 N.[5]

    • Increase Temperature: For hydrolytic and thermal studies, increase the temperature. If no degradation occurs at 40°C, try refluxing the solution at a higher temperature (e.g., 60-80°C).[6]

    • Extend Exposure Time: If a short exposure yields no results, extend the time points (e.g., from 8 hours to 24, 48, or even 72 hours).

    • For Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10% or 30%).[7]

    • Scientific Rationale: The goal is to find conditions that are harsh enough to produce degradants without causing complete decomposition of the molecule, which would obscure the primary degradation pathways.

Q: My mass balance in the HPLC analysis is significantly less than 90%. What are the potential causes?

A: A poor mass balance suggests that not all components are being detected by the analytical method.

  • Troubleshooting Steps:

    • Check for Non-Chromophoric Degradants: Some degradation pathways (e.g., ring-opening) might produce fragments that lack a UV-absorbing chromophore. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV.

    • Investigate Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation or analysis. Headspace Gas Chromatography (GC) can be used to analyze for such products.

    • Check for Precipitation: A degradant may be insoluble in the sample diluent or mobile phase. Visually inspect your sample vials for any precipitate. If observed, try a different diluent.

    • Confirm Peak Purity: Ensure the main drug peak is pure using a photodiode array (PDA) detector. A co-eluting impurity can interfere with accurate quantification.

Q: I see many small peaks in my chromatogram after stress testing. How do I differentiate real degradants from artifacts?

A: It is crucial to distinguish between degradation products and artifacts from the experimental conditions.

  • Troubleshooting Steps:

    • Analyze a Placebo Sample: Prepare a "placebo" sample containing everything except the (S)-7-Chlorochroman-4-amine HCl (e.g., the acid/base/oxidizing agent in the same diluent) and subject it to the same stress conditions. Any peaks appearing in this placebo chromatogram are artifacts.

    • Compare with a Control Sample: Analyze an unstressed sample of the drug substance prepared at the same time. Peaks present in the stressed sample but absent in the control are potential degradants.

    • Use LC-MS: Couple your HPLC to a mass spectrometer.[3][13] Real degradants should have masses that are logically related to the parent molecule (e.g., +16 for oxidation, -35 for dehalogenation, +18 for hydrolysis). Artifacts will likely have unrelated masses.

Experimental Protocols & Methodologies

This section provides standardized protocols for conducting forced degradation and analysis. These should be adapted based on the observed stability of the molecule.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the standard stress conditions recommended by ICH guidelines.[4][5]

1. Stock Solution Preparation:

  • Prepare a stock solution of (S)-7-Chlorochroman-4-amine HCl at a suitable concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol or a Water:Acetonitrile mixture).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 1 N HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 1 N NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 30% H₂O₂. Keep at room temperature for 24 hours.[6]

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

3. Sample Preparation for Analysis:

  • At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of the stressed solution.

  • Neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively).

  • Dilute all samples to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase.

4. Analysis:

  • Analyze all samples (including unstressed controls and placebos) by a stability-indicating HPLC-UV method.

Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) stock->acid base Base Hydrolysis (1N NaOH, 60°C) stock->base oxidation Oxidation (30% H₂O₂, RT) stock->oxidation thermal Thermal (80°C, Solid & Solution) stock->thermal photo Photolytic (ICH Light Conditions) stock->photo sampling Sample at Timepoints (Neutralize & Dilute) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/PDA Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms If unknowns mass_balance Calculate Mass Balance hplc->mass_balance pathway Propose Degradation Pathways lcms->pathway mass_balance->pathway method_validation Validate Stability- Indicating Method pathway->method_validation

Caption: A typical workflow for conducting forced degradation studies.

Protocol 2: Stability-Indicating HPLC-UV Method

A robust Reverse-Phase HPLC (RP-HPLC) method is essential for separating the parent compound from its degradants.[14]

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the amine is protonated, leading to sharp peaks.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for RP-HPLC.
Gradient Elution 5% to 95% B over 30 minA gradient is necessary to elute both the polar parent compound and potentially more non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 225 nm and 275 nmMonitor multiple wavelengths to ensure all chromophoric species are detected. A PDA detector is highly recommended.
Injection Vol. 10 µLStandard injection volume.

Proposed Degradation Pathways & Data Interpretation

Based on the chemical structure and established reactivity of related compounds, we can propose several likely degradation pathways. The data from your forced degradation studies will be used to confirm or refute these hypotheses.

Hypothetical Degradation Pathways of (S)-7-Chlorochroman-4-amine

Degradation_Pathways cluster_oxidative Oxidative Stress (H₂O₂) cluster_photolytic Photolytic Stress (UV/Vis Light) cluster_hydrolytic Harsh Hydrolytic Stress (Acid/Base) parent (S)-7-Chlorochroman-4-amine (Parent Molecule) n_oxide N-Oxide Derivative (+16 Da) parent->n_oxide N-Oxidation ketone 7-Chlorochroman-4-one (-15 Da) parent->ketone Oxidative Deamination & C4 Oxidation dehalogenated Dehalogenated Product ((S)-Chroman-4-amine) (-34 Da) parent->dehalogenated Reductive Dechlorination ring_opened Ring-Opened Product (+18 Da) parent->ring_opened Ether Cleavage

Caption: Plausible degradation pathways under different stress conditions.

Interpreting Your Data:

  • Track the Parent Peak: In each stressed sample, the area of the parent peak should decrease.

  • Identify Major Degradants: Focus on peaks that grow significantly under specific conditions (e.g., a peak that appears only under oxidative stress is likely an oxidation product).

  • Use LC-MS for Confirmation: Obtain the mass spectrum for each new peak.

    • A mass increase of 16 Da suggests the addition of an oxygen atom (e.g., N-oxidation).

    • A mass loss of 34 Da (loss of Cl, gain of H) suggests dehalogenation.

    • A mass loss of 15 Da (loss of NH, gain of =O) suggests conversion to a ketone.

    • A mass increase of 18 Da suggests the addition of a water molecule (hydrolysis/ring-opening).

  • Establish the Pathway: By correlating the conditions with the identified products, you can piece together the degradation pathways, providing a complete stability profile for the molecule.

This technical guide provides a framework for investigating the degradation of (S)-7-Chlorochroman-4-amine HCl. By combining systematic experimentation with logical troubleshooting, researchers can confidently characterize the stability of this molecule, fulfilling scientific and regulatory requirements.

References

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 7-ACA Impurity Profiling.
  • MDPI. (2024). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement.
  • SCIRP. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology.
  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.
  • PMC - NIH. (n.d.). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols.
  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation.
  • ResearchGate. (n.d.). Thermal degradation rates of different amines.
  • (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Scribd. (n.d.). Amine Thermal Degradation in CO2 Capture.
  • Fluorochem. (n.d.). (S)-7-CHLOROCHROMAN-4-AMINE HCL.
  • ChemScene. (n.d.). (S)-7-Chlorochroman-4-amine hydrochloride.
  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES.
  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • Taylor & Francis. (2025). Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes.
  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • CymitQuimica. (n.d.). (S)-7-CHLOROCHROMAN-4-AMINE HCL.

Sources

Optimization

Technical Support Center: (S)-7-Chlorochroman-4-amine HCl

Introduction Welcome to the technical support guide for (S)-7-Chlorochroman-4-amine hydrochloride. This critical chiral building block is instrumental in the synthesis of advanced pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for (S)-7-Chlorochroman-4-amine hydrochloride. This critical chiral building block is instrumental in the synthesis of advanced pharmaceutical intermediates. Achieving high purity is paramount for the success of downstream applications, ensuring enantiomeric fidelity and preventing the introduction of unwanted side products. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common purification challenges. We will address specific issues in a direct question-and-answer format, explaining not just the "how" but the fundamental "why" behind each methodological choice.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of (S)-7-Chlorochroman-4-amine HCl?

The impurity profile is intrinsically linked to the synthetic route employed. Most commonly, this amine is synthesized via the reductive amination or reduction of the corresponding oxime of 7-chloro-chroman-4-one.[1] Therefore, the primary impurities to anticipate are:

  • Starting Material Carryover: Unreacted 7-chloro-chroman-4-one.

  • Intermediate Carryover: The 7-chloro-chroman-4-one oxime intermediate, which can exist as a mixture of (E) and (Z) isomers.[2]

  • Diastereomeric/Enantiomeric Impurities: The (R)-enantiomer of 7-Chlorochroman-4-amine.

  • Over-reduction Products: Depending on the reducing agent, the aromatic ring or other functional groups could potentially be reduced.

  • Residual Solvents: Solvents used during synthesis and workup (e.g., Toluene, Ethanol, Dichloromethane).[3]

  • Nitrosamine Impurities: While less common for primary amines, secondary amine impurities could react with nitrosating agents to form potentially genotoxic nitrosamines, a significant concern in drug development.[4][5][6]

Q2: How can I accurately assess the purity of my material?

A multi-pronged analytical approach is essential for a complete purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and detects organic impurities and residual solvents. Comparing the integration of impurity peaks to your product peak can give a quantitative estimate.[3]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: The primary tool for quantifying chemical purity (e.g., starting materials, byproducts).

  • Chiral HPLC or Supercritical Fluid Chromatography (SFC): Absolutely critical for determining enantiomeric excess (e.e.). Polysaccharide-derived chiral stationary phases are often effective for separating amine enantiomers.[7][8][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying unknown impurity peaks by providing molecular weight information.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Q3: What are the ideal storage conditions for (S)-7-Chlorochroman-4-amine HCl?

As an amine hydrochloride salt, the compound is generally stable. However, to ensure long-term integrity, it should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) in a cool, dry place.[11][12] This prevents moisture absorption and potential degradation from atmospheric oxygen.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental observations and provides a logical path to resolving the underlying purity problem.

Problem 1: My ¹H NMR spectrum shows unexpected peaks, but my mass spectrometry data looks clean.

Likely Cause: This common scenario often points to the presence of isomers or impurities that have the same mass as your product, such as the (R)-enantiomer or residual oxime intermediates. It could also indicate non-ionizable impurities like residual solvents.

Recommended Action:

  • Identify Residual Solvents: First, compare the chemical shifts of the unknown peaks to established tables for common laboratory solvents.[3]

  • Check for Starting Materials: Compare your spectrum with the NMR of 7-chloro-chroman-4-one and its oxime. The carbonyl alpha-protons in the ketone and the oxime protons will have characteristic chemical shifts.

  • Confirm Enantiomeric Purity: Immediately perform chiral HPLC or SFC analysis. The presence of the (R)-enantiomer will not be distinguishable by standard NMR or MS but is a critical impurity.[9][13]

Problem 2: My final product has a yellow or brownish tint.

Likely Cause: Colored impurities often arise from high-temperature reactions or the degradation of phenolic precursors. These are typically high-molecular-weight, polar compounds.

Recommended Action: Decolorization with Activated Charcoal.

This procedure should be performed during recrystallization, just before the hot filtration step.

  • Dissolve the impure (S)-7-Chlorochroman-4-amine HCl in the minimum amount of hot recrystallization solvent (see Protocol 1).

  • Allow the solution to cool slightly to prevent violent boiling upon addition.

  • Add a very small amount (typically 1-2% w/w) of activated charcoal to the solution.

  • Gently heat the mixture back to just below boiling for 5-10 minutes with swirling.

  • Perform a hot gravity filtration immediately to remove the charcoal and the adsorbed impurities.

  • Proceed with the cooling and crystallization of the now colorless filtrate.

Problem 3: Chiral HPLC shows an enantiomeric excess (e.e.) below 99%.

Likely Cause: The synthetic route lacked sufficient stereocontrol, or racemization occurred at some stage. For pharmaceutical applications, extremely high e.e. is mandatory.

Recommended Action: Preparative Chiral Chromatography.

While challenging, preparative chiral separation is the most direct method to resolve enantiomers.

  • Methodology: This involves scaling up an analytical chiral HPLC or SFC method. Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale due to faster separations and reduced solvent usage.[8][9]

  • Stationary Phase: Columns based on derivatized cellulose or amylose, such as Chiralpak® or Chiralcel® series, are highly effective for this class of compounds.[7][10]

  • Mobile Phase: For HPLC, normal-phase (e.g., hexane/isopropanol with a basic additive like diethylamine) is common. For SFC, CO₂ with a modifier like methanol is typical.[8]

Data Summary & Key Properties

Table 1: Physicochemical Properties of (S)-7-Chlorochroman-4-amine HCl

PropertyValueSource(s)
Molecular FormulaC₉H₁₁Cl₂NO[11]
Molecular Weight220.10 g/mol [11][14][15]
AppearanceWhite to yellow solid/powder[12]
Purity (Typical)≥98%[11][14][15]
StorageRoom temperature, dry, cool, inert atmosphere[11][12]

Table 2: Characterization of Potential Impurities

ImpurityTypical Analytical SignatureIdentification Method
7-chloro-chroman-4-onePresence of a ketone carbonyl (~1680 cm⁻¹ in IR); characteristic CH₂ signals adjacent to carbonyl in ¹H NMR.NMR, LC-MS
7-chloro-chroman-4-one oximeDistinctive oxime proton signal in ¹H NMR; C=N stretch in IR.NMR, LC-MS
(R)-7-Chlorochroman-4-amineSeparable peak with a different retention time from the (S)-enantiomer.Chiral HPLC/SFC
Residual SolventsSharp, characteristic singlets/multiplets (e.g., Acetone ~2.17 ppm, DCM ~5.32 ppm in CDCl₃).¹H NMR

Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization of (S)-7-Chlorochroman-4-amine HCl

This protocol is designed to remove most chemical impurities, such as starting materials and reaction byproducts. The key is the differential solubility of the compound in a hot versus a cold solvent system.[16]

Principle: Amine hydrochloride salts are often poorly soluble in non-polar solvents but have good solubility in alcohols, especially when heated. A mixed-solvent system can provide optimal results. Isopropanol (IPA) is a good starting point, with diethyl ether (Et₂O) or hexane used as an anti-solvent.[17]

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of the impure material in a test tube. Add a few drops of isopropanol. If it dissolves readily at room temperature, IPA is not a good primary solvent. If it is sparingly soluble, heat the tube. If it dissolves upon heating, it is a good candidate.

  • Dissolution: In an Erlenmeyer flask, add the impure (S)-7-Chlorochroman-4-amine HCl. Add the minimum amount of hot isopropanol required to fully dissolve the solid. Use a hot plate and stir bar for this process. Never heat organic solvents with an open flame.

  • Hot Filtration (Optional but Recommended): If there are any insoluble particulates or if charcoal decolorization was used, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble impurities.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether or hexane. This will wash away the residual isopropanol and any highly soluble impurities remaining in the mother liquor.[17]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Purification Workflow Diagrams

A logical approach is key to efficient purification. The following diagrams illustrate the decision-making process and the recrystallization workflow.

PurificationDecisionTree cluster_start Initial Assessment cluster_problems Impurity Identification cluster_solutions Purification Strategy Start Assess Purity (NMR, Chiral HPLC, LC-MS) Chemical Chemical Impurity Detected (e.g., Starting Material) Start->Chemical NMR/LC-MS shows unknown peaks Enantiomeric Enantiomeric Impurity Detected (Presence of R-isomer) Start->Enantiomeric Chiral HPLC shows >1% wrong enantiomer Color Colored Impurities (Yellow/Brown Tint) Start->Color Visual inspection Recrystallize Protocol 1: Recrystallization Chemical->Recrystallize ChiralSep Preparative Chiral HPLC/SFC Enantiomeric->ChiralSep Charcoal Activated Charcoal Treatment Color->Charcoal Final Final Purity Check (Repeat Analysis) Recrystallize->Final Charcoal->Recrystallize as part of ChiralSep->Final RecrystallizationWorkflow A 1. Dissolve Impure Solid in Minimum Hot Solvent B 2. Add Activated Charcoal (If Colored) A->B Optional C 3. Hot Gravity Filtration A->C If not colored B->C D 4. Slow Cooling to Room Temperature C->D E 5. Further Cooling in Ice Bath D->E F 6. Vacuum Filtration (Collect Crystals) E->F G 7. Wash Crystals with Cold Anti-Solvent (Et₂O) F->G H 8. Dry Under Vacuum G->H

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions for (S)-7-Chlorochroman-4-amine HCl

Overview (S)-7-Chlorochroman-4-amine hydrochloride is a highly versatile chiral building block frequently utilized in medicinal chemistry and drug development ([1]). However, successfully integrating this molecule into c...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

(S)-7-Chlorochroman-4-amine hydrochloride is a highly versatile chiral building block frequently utilized in medicinal chemistry and drug development ([1]). However, successfully integrating this molecule into complex scaffolds requires navigating three distinct structural challenges:

  • Salt Form: The hydrochloride salt necessitates precise neutralization to restore the amine's nucleophilicity.

  • Steric Hindrance: The amine at the C4 position is adjacent to the bicyclic chroman ring system, reducing accessibility and slowing down reaction rates ([2]).

  • Chemoselectivity: The electron-withdrawing 7-chloro substituent can inadvertently participate in transition-metal-catalyzed cross-couplings if conditions are not strictly controlled ([3]).

This guide provides field-proven troubleshooting strategies, decision matrices, and self-validating protocols to ensure high-yielding, stereochemically pure coupling reactions.

Workflow: Coupling Strategy Decision Matrix

Workflow Start (S)-7-Chlorochroman-4-amine HCl Coupling Strategy Base Add Base (DIPEA/NMM) to liberate free amine Start->Base Q_Electro What is the Electrophile? Acid Carboxylic Acid (Amide Coupling) Q_Electro->Acid ArylHalide Aryl Halide (Buchwald-Hartwig) Q_Electro->ArylHalide Steric Is the Acid Sterically Hindered? Acid->Steric Chemoselec Is the Aryl Halide a Chloride? ArylHalide->Chemoselec Base->Q_Electro HATU Use HATU / DIPEA (High Reactivity) Steric->HATU Yes T3P Use T3P / Pyridine (Low Racemization) Steric->T3P No / Chiral Acid RuPhos Use RuPhos/Pd (Avoids 7-Cl activation) Chemoselec->RuPhos Yes (Ar-Cl) BrettPhos Use BrettPhos/Pd (Selective for Ar-Br/I) Chemoselec->BrettPhos No (Ar-Br/I)

Decision matrix for (S)-7-Chlorochroman-4-amine HCl coupling strategies.

Troubleshooting & FAQs

Q1: Why do my amide coupling reactions stall at 50-60% conversion despite using excess coupling reagent?

Causality: The amine is supplied as a hydrochloride salt. If the reaction environment is insufficiently basic, the amine remains protonated (as an ammonium ion), rendering it non-nucleophilic. Adding more coupling reagent (like HATU or EDC) will not drive the reaction forward; it will only increase the rate of side reactions, such as the hydrolysis of the activated ester. Solution: You must free-base the amine prior to adding the coupling reagent. Use 2.5 to 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

Q2: How do I prevent epimerization of my chiral carboxylic acid partner during coupling?

Causality: Highly active uronium-based reagents (e.g., HATU) rapidly activate the carboxylic acid but can also promote the formation of an oxazolone intermediate. In the presence of strong bases like DIPEA, this intermediate undergoes rapid deprotonation and reprotonation at the alpha-carbon, leading to racemization/epimerization ([4]). Solution: Switch to Propylphosphonic anhydride (T3P) combined with a milder base like pyridine or NMM. T3P forms a less reactive, tightly bound intermediate that resists oxazolone formation, preserving stereochemical integrity even with sterically hindered amines like chroman-4-amine.

Q3: I am attempting a Buchwald-Hartwig amination with an aryl bromide. How do I stop the internal 7-chloro group from reacting?

Causality: Palladium catalysts can oxidatively add to both Aryl-Br and Aryl-Cl bonds. At elevated temperatures (>100 °C) or with non-discriminating ligands, the catalyst will activate the 7-chloro position of the chroman ring, leading to self-coupling or oligomerization ([5]). Solution: Exploit the lower bond dissociation energy of the Aryl-Br bond. Use a highly bulky, electron-rich ligand like BrettPhos, which facilitates rapid oxidative addition into Aryl-Br at lower temperatures (70-80 °C) while remaining sterically precluded from activating the internal Aryl-Cl bond.

Quantitative Data: Amide Coupling Reagent Comparison

When coupling (S)-7-Chlorochroman-4-amine HCl with a sterically hindered chiral acid, selecting the right reagent balance is critical.

Coupling ReagentBaseSolventReaction TimeTypical YieldEpimerization Risk
HATU DIPEA (3.0 eq)DMF2-4 hours>85%High (for chiral acids)
EDC / HOBt NMM (3.0 eq)DMF / DCM12-16 hours70-80%Moderate
T3P (50% in EtOAc)Pyridine (3.0 eq)EtOAc12-24 hours>80%Very Low
DIC / Oxyma Collidine (3.0 eq)DMF8-12 hours>85%Low

Standardized Experimental Protocols

Protocol A: Epimerization-Free Amide Coupling (T3P Method)

Designed for coupling with stereochemically sensitive carboxylic acids.

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the chiral carboxylic acid (1.0 eq) and (S)-7-Chlorochroman-4-amine HCl (1.05 eq) in anhydrous EtOAc (to achieve a 0.2 M concentration).

  • Free-Basing: Add N-Methylmorpholine (NMM) (3.0 eq) dropwise at 0 °C. Stir for 15 minutes to liberate the free amine.

    • Self-Validation Check: Spot 1 µL of the reaction mixture onto wet pH indicator paper. Proceed to the next step only if the pH reads ≥ 8.

  • Activation: Add T3P (50 wt% solution in EtOAc, 1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Self-Validation Check: Monitor the reaction by LC-MS. Confirm completion by the disappearance of the free amine peak at m/z [M+H]+ 184.05 .

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc, wash the organic layer with 1M HCl, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Designed to couple the C4-amine to an external Aryl Bromide without activating the internal 7-chloro group.

  • Preparation: In a glovebox or under a strict inert atmosphere, charge a vial with the Aryl Bromide (1.0 eq), (S)-7-Chlorochroman-4-amine HCl (1.2 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and Cs₂CO₃ (3.0 eq).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.15 M).

  • Reaction: Seal the vial and heat strictly at 80 °C for 8-12 hours.

    • Self-Validation Check: Perform an LC-MS aliquot check at 4 hours. The desired product mass should be present. The absence of a +34 Da adduct confirms that non-selective oxidative addition into the 7-chloro position has been successfully avoided.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the catalyst and inorganic salts, and concentrate in vacuo. Purify via flash chromatography.

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Stradiotto, M., et al. (2012). "Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos." Journal of the American Chemical Society (via PubMed). URL:[Link]

  • Buchwald, S. L., et al. (2019). "How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation." Chemical Science. URL:[Link]

  • Sigman, M. S., et al. (2022). "Predicting relative efficiency of amide bond formation using multivariate linear regression." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Sources

Optimization

Technical Support Center: Preserving the Stereochemical Integrity of (S)-7-Chlorochroman-4-amine HCl

Welcome to the technical support center for (S)-7-Chlorochroman-4-amine HCl (CAS 2241594-38-5), a critical chiral building block in modern drug development.[1][2] The biological activity of pharmaceutical agents is often...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-7-Chlorochroman-4-amine HCl (CAS 2241594-38-5), a critical chiral building block in modern drug development.[1][2] The biological activity of pharmaceutical agents is often intrinsically linked to their three-dimensional structure. Consequently, maintaining the enantiomeric purity of chiral intermediates like this amine throughout a synthetic sequence is not just a matter of process efficiency, but a fundamental requirement for safety and efficacy.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the racemization of (S)-7-Chlorochroman-4-amine HCl during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for (S)-7-Chlorochroman-4-amine HCl?

A1: Racemization is the process by which an enantiomerically pure compound, such as the (S)-enantiomer of 7-chlorochroman-4-amine, converts into a 1:1 mixture of both (S) and (R) enantiomers, known as a racemic mixture.[3] This loss of stereochemical integrity results in a product that is optically inactive.

For (S)-7-Chlorochroman-4-amine HCl, the chiral center is the carbon atom bonded to the amine group (C4). The primary mechanism of concern involves the reversible formation of an achiral intermediate. Under certain conditions, particularly when the amine is in its free base form, the C-H bond at the chiral center can be temporarily broken. This often proceeds through the formation of a transient, planar imine intermediate, which can then be re-protonated or reduced from either face with equal probability, leading to a mixture of both enantiomers.[3][4][5]

This is a critical issue because the desired biological activity is typically associated with only one enantiomer. The presence of the undesired (R)-enantiomer can lead to reduced therapeutic efficacy, altered pharmacokinetic profiles, or in the worst cases, off-target effects and toxicity.

Q2: What are the primary factors that cause racemization during a reaction?

A2: The stereochemical stability of (S)-7-Chlorochroman-4-amine is highly sensitive to the reaction environment. The main factors that can induce racemization include:

  • Harsh pH Conditions: Both strong bases and acids can catalyze racemization.[6] Strong bases are the most common culprits, as they can abstract the proton at the chiral center, facilitating the formation of achiral intermediates.[6][7]

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy to overcome the barrier to racemization.[3][6] Reactions that require heating are at a significantly higher risk.

  • Choice of Base: The type and amount of base are critical. Strong, non-sterically hindered bases (e.g., metal hydroxides, certain alkoxides) pose a high risk. Even common organic bases like triethylamine can cause racemization if used in excess or at elevated temperatures.[8][9]

  • Solvent Effects: The polarity and proticity of the solvent can influence racemization rates. Polar, protic solvents can stabilize charged intermediates or facilitate proton transfer, potentially accelerating racemization.[6][10][11] Conversely, aprotic solvents are often preferred.[6]

  • Prolonged Reaction Times: The longer the chiral amine is exposed to destabilizing conditions, the greater the extent of racemization will be.[6]

Q3: My next step is an N-acylation. What specific conditions should I use to minimize racemization?

A3: N-acylation is a common transformation for this amine. To preserve its stereochemical integrity, a carefully controlled protocol is essential. The key is to perform the reaction under mild conditions where the rate of the desired acylation is much faster than the rate of racemization.

  • Temperature: Perform the reaction at low temperatures, typically between 0°C and room temperature. Sub-zero temperatures (-15°C or lower) may be necessary for particularly sensitive substrates.

  • Base Selection: Use a sterically hindered, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA). Use the minimum stoichiometry required (e.g., 1.0-1.2 equivalents to neutralize the HCl salt and the acid byproduct from the acylating agent). Avoid stronger bases like DBU or inorganic bases.[8]

  • Solvent Choice: Use an anhydrous, aprotic solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent first choices. Solvents like DMF or NMP, while common, are more polar and may increase the risk of racemization.[10][11]

  • Reagent Addition: Add the acylating agent (e.g., acid chloride or anhydride) slowly to the cooled mixture of the amine and base in the solvent. This keeps the concentration of the reactive species low and helps control any exotherm.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to the basic conditions.[6]

Q4: Can racemization occur during aqueous work-up or purification?

A4: Yes, these post-reaction steps are critical points where stereochemical integrity can be lost.

  • During Work-up: Avoid using strong aqueous acids or bases for washes or extractions.[6] If pH adjustment is necessary, use milder reagents like saturated aqueous sodium bicarbonate, dilute HCl, or buffer solutions. Always perform these steps at low temperatures (e.g., in an ice bath).

  • During Purification: Standard silica gel chromatography is generally considered safe as it is weakly acidic. However, for highly sensitive compounds, prolonged exposure can sometimes be detrimental. If racemization is suspected during this stage, consider using a less acidic stationary phase (e.g., neutral alumina) or minimizing the contact time on the column.

Q5: How can I accurately measure the enantiomeric excess (e.e.) of my product?

A5: The most reliable and widely used method for determining the enantiomeric excess of chiral amines and their derivatives is Chiral High-Performance Liquid Chromatography (HPLC) .[12][13][14]

  • Direct vs. Indirect Methods: You can use a direct method, which involves separating the enantiomers on a Chiral Stationary Phase (CSP), or an indirect method, where the amine is first derivatized with a chiral agent to form diastereomers that can be separated on a standard achiral column.[12][15] For routine analysis, direct methods on CSPs are often simpler and preferred.

  • Column Selection: Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly effective for a wide range of chiral compounds, including amines and their amide derivatives.[12]

  • Method Development: A typical starting point would be a mobile phase consisting of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the two enantiomers.

  • Validation: It is crucial to run a sample of the racemic material to confirm the retention times of both the (S) and (R) enantiomers and to ensure the peaks are well-resolved. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.[13][16]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solutions & Corrective Actions
Significant loss of e.e. (>5%) after an N-acylation reaction. 1. Reaction temperature was too high. 2. Incorrect base was used (too strong or not hindered). 3. Excessive amount of base was used. 4. Reaction time was unnecessarily long. 1. Lower the temperature: Re-run the reaction at 0°C or -10°C.2. Change the base: Switch to DIPEA or 2,4,6-collidine.[8] Avoid Et₃N if possible, and never use NaOH, KOH, or DBU.3. Optimize stoichiometry: Use no more than 1.1-1.2 equivalents of base per equivalent of acid generated.4. Monitor closely: Stop the reaction immediately upon consumption of the starting amine as determined by TLC or LC-MS.
The e.e. of the starting material is high, but the isolated product e.e. is inconsistent between batches. 1. Racemization during work-up. 2. Inconsistent reaction times or temperatures. 3. Moisture or impurities in the solvent or reagents. 1. Standardize work-up: Use pre-chilled, mild aqueous solutions (e.g., sat. NaHCO₃, dilute buffers) for all washes. Ensure the process is identical every time.2. Implement strict process controls: Use a cryostat for accurate temperature control. Set a fixed reaction time based on initial optimization studies.3. Ensure quality of materials: Use freshly distilled or anhydrous grade solvents. Verify the purity of all reagents before use.
Racemization is observed even under seemingly mild conditions (e.g., room temperature, DIPEA). 1. The specific acylating agent is highly reactive, generating a harsh local environment. 2. The substrate itself is exceptionally sensitive. 3. The solvent is promoting racemization (e.g., DMF, DMSO). [10]1. Switch to a less reactive acylating agent: Consider using an active ester or coupling the corresponding carboxylic acid with a "low-racemization" coupling reagent (e.g., HATU, HCTU).[11][17][18]2. Use lower temperatures: Attempt the reaction at -20°C or even -40°C.3. Change the solvent: Switch to a less polar aprotic solvent like THF or Toluene.[10]

Experimental Protocols & Methodologies

Protocol 1: Recommended N-Acylation with Acetyl Chloride

This protocol details a standard procedure designed to minimize racemization.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add (S)-7-Chlorochroman-4-amine HCl (1.0 eq) and anhydrous Dichloromethane (DCM, approx. 10 mL per 1 g of amine).

  • Cooling: Cool the resulting slurry to 0°C using an ice-water bath.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5°C. Stir for 15 minutes at 0°C. The slurry should become a clear solution as the free base is formed.

  • Acylation: In a separate flask, prepare a solution of Acetyl Chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes, maintaining the internal temperature at 0°C.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the disappearance of the starting amine by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS every 30 minutes.

  • Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding cold, saturated aqueous NaHCO₃ solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with cold water and then cold brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<30°C) to yield the crude N-acylated product.

  • Purification: Purify by flash column chromatography on silica gel if necessary.

  • Analysis: Confirm the structure by ¹H NMR and MS. Crucially, determine the enantiomeric excess (e.e.) by Chiral HPLC.

Protocol 2: General Chiral HPLC Method for e.e. Determination

This is a starting point for method development. The exact conditions will require optimization.

  • Instrument: HPLC system with a UV detector.

  • Column: Chiralpak® IA or similar polysaccharide-based chiral column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). Start with a 90:10 (Hexane:IPA) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength appropriate for the chromophore.

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve a small amount of the product (approx. 1 mg/mL) in the mobile phase or a compatible solvent.

  • Procedure:

    • Inject a sample of the racemate first to identify the retention times of both enantiomers.

    • Adjust the mobile phase composition (e.g., increase or decrease the percentage of IPA) to achieve baseline resolution (Rₛ > 1.5).

    • Inject the sample of the synthesized product.

    • Integrate the peak areas for the (S) and (R) enantiomers.

    • Calculate the e.e. using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Visual Diagrams & Workflows

Racemization_Mechanism cluster_achiral Achiral Intermediate S_Amine (S)-Amine (Chiral) Imine Imine/Enamine Intermediate (Planar, Achiral) S_Amine->Imine - H⁺ (Base-catalyzed) R_Amine (R)-Amine (Chiral) R_Amine->Imine - H⁺ (Base-catalyzed) Imine->S_Amine + H⁺ (Attack from Si face) Imine->R_Amine + H⁺ (Attack from Re face)

Caption: Mechanism of base-catalyzed racemization via an achiral imine intermediate.

Troubleshooting_Flowchart start Racemization Observed (Low e.e. in Product) check_sm Check e.e. of Starting Material (SM) start->check_sm sm_ok SM e.e. is high (>99%) check_sm->sm_ok Yes sm_bad SM e.e. is low check_sm->sm_bad No check_conditions Review Reaction Conditions sm_ok->check_conditions source_new_sm Source new, high-purity starting material. sm_bad->source_new_sm temp Was Temp > RT? check_conditions->temp base Was Base strong (e.g., Et3N, NaOH)? temp->base No lower_temp Action: Lower Temp (e.g., to 0°C) temp->lower_temp Yes time Was Reaction Time excessive? base->time No change_base Action: Use Milder Base (e.g., DIPEA) base->change_base Yes monitor_rxn Action: Monitor & Quench Promptly time->monitor_rxn Yes check_workup Review Work-up & Purification time->check_workup No

Caption: A troubleshooting flowchart for diagnosing the source of racemization.

References

  • Grokipedia. (n.d.). Racemization. Retrieved from [Link]

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. Retrieved from [Link]

  • University of Glasgow. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • Fotheringham, I., et al. (2020). Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Catalysis. Retrieved from [Link]

  • Al-Qawasmeh, R. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5969. Retrieved from [Link]

  • Al-Majed, A. R. (2006). Enantiomeric determination of amines by high-performance liquid chromatography using chiral fluorescent derivatization reagents. Journal of Chromatography A, 1131(1-2), 180-186. Retrieved from [Link]

  • van der Doef, M., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry, 11(44), 7625-7640. Retrieved from [Link]

  • Sánchez, A. G., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(2), 131-137. Retrieved from [Link]

  • van Langen, L. M., et al. (2000). Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Deracemisation of α‐Chiral Primary Amines by a One‐Pot, Two‐Step Cascade Reaction Catalysed by ω‐Transaminases. Retrieved from [Link]

  • Radboud University Repository. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Racemisation of amines - US6002045A.
  • ResearchGate. (n.d.). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Retrieved from [Link]

  • Bellia, F., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 564. Retrieved from [Link]

  • Thieme. (n.d.). Racemization Assays. Retrieved from [Link]

  • Wang, P., & Wu, Z. (2005). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science, 43(10), 527-531. Retrieved from [Link]

  • Lalevée, J., et al. (2006). Thiyl Radical Mediated Racemization of Nonactivated Aliphatic Amines. The Journal of Organic Chemistry, 71(20), 7856-7859. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • Sciencemadness.org. (2009). Racemizing Optically Active Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [Link]

  • Lalevée, J., et al. (2007). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters, 9(5), 753-756. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • MDPI. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (S)- and (R)-7-Chlorochroman-4-amine HCl: A Stereochemical Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the determining factor between therapeutic efficacy and u...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the determining factor between therapeutic efficacy and undesirable side effects. This guide delves into the stereochemical nuances of 7-Chlorochroman-4-amine HCl, presenting a comparative analysis of its (S) and (R) enantiomers. In the absence of direct comparative experimental data in the public domain, this document provides a framework for understanding their potentially distinct biological activities based on the established pharmacology of the broader chroman-4-amine class and fundamental principles of stereoselectivity. We will explore the probable biological targets and provide detailed experimental protocols to empower researchers to elucidate the specific activities of these chiral molecules.

The Significance of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. This is because biological targets such as enzymes and receptors are themselves chiral, creating a specific three-dimensional environment where one enantiomer may bind with significantly higher affinity and produce a desired therapeutic effect (the eutomer), while the other (the distomer) may be less active, inactive, or even responsible for adverse effects.

Therefore, the evaluation of individual enantiomers is a critical step in drug discovery and development, moving beyond the properties of the racemic mixture to a more refined understanding of the structure-activity relationship.

The Chroman-4-amine Scaffold: A Privileged Structure in Medicinal Chemistry

The chroman-4-amine framework is recognized as a "privileged structure" due to its recurring presence in a wide array of biologically active compounds. Derivatives of this scaffold have been investigated for a range of therapeutic applications, with research pointing towards three primary areas of interest:

  • Neurodegenerative Diseases: Chroman-4-amine derivatives have shown potential as modulators of enzymes involved in the degradation of neurotransmitters, such as monoamine oxidases (MAO). Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's disease.

  • Oncology: Certain chroman derivatives have exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications as anticancer agents.

  • Infectious Diseases: The chroman scaffold has also been explored for its antimicrobial properties, with some analogues demonstrating activity against bacterial and fungal pathogens.

Hypothetical Comparison of (S)- and (R)-7-Chlorochroman-4-amine HCl Activity

While specific data for the 7-chloro substituted enantiomers is not publicly available, we can hypothesize their differential activity based on the principles of stereoselectivity. The chiral center at the 4-position of the chroman ring will dictate the spatial orientation of the amine group, which is often crucial for interaction with biological targets.

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It is plausible that one enantiomer will exhibit greater potency and/or selectivity for a specific biological target. For instance, in the context of MAO inhibition, the binding pocket of the enzyme is a well-defined chiral environment. The precise orientation of the 7-chloro and 4-amino substituents could lead to one enantiomer fitting more snugly into the active site, resulting in more effective inhibition. **Table 1: Hypothetical Comparative Biological Activity Profile** | Biological Target/Activity | (S)-7-Chlorochroman-4-amine HCl (Predicted) | (R)-7-Chlorochroman-4-amine HCl (Predicted) | Rationale for Potential Differences | | :--- | :--- | :--- | :--- | | **MAO-A Inhibition** | Potentially higher or lower activity | Potentially higher or lower activity | The stereochemistry at the C4 position will influence the orientation of the amine group within the chiral active site of the MAO-A enzyme, leading to differential binding affinities. | | **MAO-B Inhibition** | Potentially higher or lower activity | Potentially higher or lower activity | Similar to MAO-A, the specific three-dimensional arrangement of the molecule will determine the goodness of fit within the MAO-B active site. | | **Anticancer Cytotoxicity** | May exhibit different IC50 values | May exhibit different IC50 values | The mechanism of cytotoxicity could involve stereoselective interactions with intracellular targets like enzymes or DNA. | | **Antimicrobial Activity** | May show different Minimum Inhibitory Concentrations (MIC) | May show different Minimum Inhibitory Concentrations (MIC) | The interaction with bacterial or fungal cellular components (e.g., enzymes, cell wall) could be stereospecific. | **It is imperative to note that the activities described in Table 1 are speculative and must be confirmed through empirical testing.** ### Experimental Protocols for Biological Evaluation To ascertain the actual biological activities and to compare the potency and efficacy of the (S) and (R) enantiomers of 7-Chlorochroman-4-amine HCl, the following experimental protocols are recommended. #### 1. Monoamine Oxidase (MAO) Inhibition Assay This assay will determine the inhibitory potential of the enantiomers against the two major isoforms of MAO.
"dot-container"> ```dot graph MAO_Assay_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#4285F4", arrowhead=vee]; A[label="Prepare Reagents:\n- MAO-A/MAO-B Enzyme\n- Substrate (e.g., Kynuramine)\n- HRP, Amplex Red\n- Test Compounds ((S) & (R) enantiomers)\n- Known Inhibitors (e.g., Clorgyline, Selegiline)"]; B[label="Dispense into 96-well plate:\n- Buffer\n- Test Compounds (serial dilutions)\n- Enzyme"]; C [label="Pre-incubation\n(allow inhibitor-enzyme interaction)"]; D [label="Initiate Reaction\n(add substrate)"]; E [label="Incubate at 37°C"]; F [label="Measure Fluorescence\n(kinetic or endpoint)"]; G [label="Data Analysis:\n- Calculate % Inhibition\n- Determine IC50 values"]; A -> B -> C -> D -> E -> F -> G; }
Figure 2: Workflow for a fluorometric MAO inhibition assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (or another suitable substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red (or a similar fluorogenic probe)

  • (S)-7-Chlorochroman-4-amine HCl and (R)-7-Chlorochroman-4-amine HCl

  • Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).

  • In the wells of a 96-well plate, add the assay buffer, followed by serial dilutions of the test compounds or positive controls.

  • Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Prepare a detection reagent mixture containing the substrate (kynuramine), HRP, and Amplex® Red in assay buffer.

  • Initiate the reaction by adding the detection reagent to each well.

  • Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission for Amplex Red) in a kinetic mode for 30-60 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value for each enantiomer by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay will assess the potential anticancer activity of the enantiomers by measuring their effect on cell viability.

Materials:

  • Human cancer cell line(s) of interest (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (S)-7-Chlorochroman-4-amine HCl and (R)-7-Chlorochroman-4-amine HCl

  • Doxorubicin (or another standard cytotoxic agent) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the (S) and (R) enantiomers and the positive control for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a negative control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value for each enantiomer from the dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay will determine the lowest concentration of each enantiomer that inhibits the visible growth of a particular microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • (S)-7-Chlorochroman-4-amine HCl and (R)-7-Chlorochroman-4-amine HCl

  • A standard antibiotic or antifungal agent as a positive control

  • Sterile 96-well microplates

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and the positive control in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Chiral Separation and Purity Analysis

To ensure that the observed biological activities are attributable to the individual enantiomers, it is crucial to confirm their enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

General Chiral HPLC Method Development:

  • Column: A polysaccharide-based chiral stationary phase (CSP) (e.g., amylose or cellulose-based) is a good starting point.

  • Mobile Phase: For normal-phase chromatography, a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically used.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Optimization: The separation can be optimized by adjusting the ratio of the mobile phase components, the flow rate, and the column temperature. For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

Conclusion

While direct experimental evidence comparing the biological activities of (S)- and (R)-7-Chlorochroman-4-amine HCl is currently lacking, the principles of stereochemistry in pharmacology strongly suggest that they are likely to exhibit different biological profiles. The chroman-4-amine scaffold holds significant therapeutic potential, and a thorough investigation of the individual enantiomers of its derivatives is a scientifically rigorous and necessary step in the drug discovery process. The experimental protocols provided in this guide offer a comprehensive framework for researchers to elucidate the specific activities of these compounds, contributing to a deeper understanding of their structure-activity relationships and potentially uncovering novel therapeutic agents.

References

A comprehensive list of references will be generated based on the specific scientific literature that would be cited in a full research article. For the purpose of this guide, the following are representative examples of the types of sources that would be included:

  • A review article on the biological activities of chroman deriv
  • A research paper describing MAO inhibition by a class of compounds including chroman-4-amines.
  • A methods paper detailing a fluorometric MAO inhibition assay.
  • A publication on the discovery of novel anticancer agents with a chroman scaffold.
  • A standard protocol for the MTT cytotoxicity assay.
  • A guide to antimicrobial susceptibility testing, including MIC determin
  • A review on the importance of chirality in drug development.
  • A research article on the chiral separ
Comparative

A Comparative Guide to Enantiomeric Purity Analysis of (S)-7-Chlorochroman-4-amine HCl

For researchers, scientists, and professionals in drug development, the stereochemical integrity of a chiral active pharmaceutical ingredient (API) is of paramount importance. The enantiomers of a chiral drug can exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of a chiral active pharmaceutical ingredient (API) is of paramount importance. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric purity is a critical aspect of drug development and quality control. This guide provides an in-depth technical comparison of modern analytical techniques for the enantiomeric purity analysis of (S)-7-Chlorochroman-4-amine HCl, a key chiral intermediate in the synthesis of various pharmaceutical agents.

(S)-7-Chlorochroman-4-amine HCl possesses a single stereocenter at the C4 position of the chroman ring, making it a chiral primary amine. The presence of the basic amine group and the chroman scaffold presents unique challenges and opportunities for enantioselective analysis. This guide will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for this purpose, supported by recommended experimental protocols and data-driven insights.

The Critical Choice: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for enantiomeric purity analysis is a decision guided by factors such as required resolution, sensitivity, analysis speed, and the physicochemical properties of the analyte. For (S)-7-Chlorochroman-4-amine HCl, a primary amine, all three major techniques—HPLC, SFC, and CE—offer viable solutions, each with distinct advantages and considerations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).Differential partitioning between a supercritical fluid mobile phase (typically CO2) and a solid CSP.Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.
Primary Strengths Well-established, versatile, wide range of commercially available CSPs, robust and reproducible.High speed, high efficiency, reduced organic solvent consumption ("green" chemistry), excellent for preparative separations.[1]Extremely high efficiency, low sample and reagent consumption, orthogonal selectivity to chromatography.
Key Considerations Can have longer analysis times, higher organic solvent consumption and cost.Requires specialized instrumentation, method development can be complex for highly polar or ionic compounds.Lower sample loading capacity, can be sensitive to matrix effects, reproducibility can be more challenging.
Typical CSP/Selector Polysaccharide-based (amylose, cellulose), Pirkle-type, cyclodextrin-based.Polysaccharide-based, cyclofructan-based, crown ether-based.[1][2]Cyclodextrins (native and derivatized), chiral crown ethers, proteins, polysaccharides.

Deep Dive: Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the enantiomeric purity analysis of (S)-7-Chlorochroman-4-amine HCl using HPLC, SFC, and CE. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for enantiomeric purity analysis due to its robustness and the vast selection of available chiral stationary phases (CSPs). For primary amines like (S)-7-Chlorochroman-4-amine HCl, polysaccharide-based CSPs are often the first choice due to their broad applicability and high success rates.[3]

The selection of a polysaccharide-based CSP, such as one derived from amylose or cellulose, is based on their proven ability to resolve a wide variety of chiral compounds through a combination of hydrogen bonding, π-π interactions, and steric hindrance. A normal-phase mobile phase is often preferred for these CSPs to enhance these interactions. The addition of a small amount of a basic modifier, like diethylamine (DEA), is crucial to prevent peak tailing of the basic amine analyte by masking active sites on the silica support.

dot

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis Sample Dissolve Racemic Standard & (S)-Enantiomer in Mobile Phase Equilibrate Equilibrate Chiral Column Sample->Equilibrate MobilePhase Prepare Hexane/IPA/DEA Mobile Phase MobilePhase->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (e.g., 230 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity (%) Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or similar), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of racemic 7-Chlorochroman-4-amine HCl and a separate solution of the (S)-enantiomer at a concentration of approximately 0.5 mg/mL in the mobile phase.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced environmental impact.[1] The use of supercritical CO₂ as the primary mobile phase component leads to lower viscosity and higher diffusivity, resulting in faster separations and higher efficiency. For primary amines, SFC often provides superior peak shapes compared to normal-phase HPLC.[1]

A cyclofructan-based CSP is an excellent choice for the SFC separation of primary amines. These CSPs have shown great success in resolving a wide range of primary amines under SFC conditions.[1] The use of an alcohol modifier, such as methanol, is necessary to elute the polar analyte from the column. Acidic and basic additives are often used in the modifier to improve peak shape and selectivity. A combination of a weak acid and a weak base, such as trifluoroacetic acid (TFA) and triethylamine (TEA), can be effective in creating a dynamic ion-pairing environment that enhances resolution.

dot

Caption: Workflow for Chiral SFC Analysis.

  • Instrumentation: SFC system with a UV detector and back-pressure regulator.

  • Chiral Column: Larihc® CF6-P (cyclofructan-based) or similar, 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.2% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA) (B).

  • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a solution of racemic 7-Chlorochroman-4-amine HCl and a separate solution of the (S)-enantiomer at a concentration of approximately 0.5 mg/mL in methanol.

Capillary Electrophoresis (CE)

CE offers an orthogonal approach to HPLC and SFC for chiral separations. Its high efficiency can lead to excellent resolution of enantiomers with very low consumption of sample and reagents. In CE, the chiral selector is added to the background electrolyte (BGE), providing flexibility in method development as different selectors can be screened without changing the capillary.

Derivatized cyclodextrins are the most commonly used chiral selectors in CE. For a primary amine like (S)-7-Chlorochroman-4-amine HCl, a negatively charged cyclodextrin, such as sulfated-β-cyclodextrin, is a good choice. At low pH, the amine will be protonated and positively charged, allowing it to interact with the negatively charged cyclodextrin. The differential stability of the diastereomeric complexes formed between the enantiomers and the cyclodextrin results in different electrophoretic mobilities and, thus, separation.

dot

CE_Workflow cluster_prep Sample & BGE Preparation cluster_analysis CE Analysis cluster_data Data Processing & Analysis Sample Dissolve Racemic Standard & (S)-Enantiomer in Water/BGE Condition Condition Capillary Sample->Condition BGE Prepare Phosphate Buffer with Sulfated-β-CD BGE->Condition Inject Hydrodynamic Injection Condition->Inject Separate Apply Voltage Inject->Separate Detect UV Detection (e.g., 214 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity (%) Integrate->Calculate

Caption: Workflow for Chiral CE Analysis.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm.

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 10 mg/mL sulfated-β-cyclodextrin.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Sample Preparation: Prepare a solution of racemic 7-Chlorochroman-4-amine HCl and a separate solution of the (S)-enantiomer at a concentration of approximately 0.1 mg/mL in water or the BGE.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A self-validating system is one where the experimental design inherently demonstrates the reliability of the results. For enantiomeric purity analysis, this involves a rigorous validation process in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4]

Key validation parameters to be assessed include:

  • Specificity: The ability of the method to unequivocally assess the (S)-enantiomer in the presence of its (R)-enantiomer and any potential impurities. This is demonstrated by achieving baseline resolution between the enantiomeric peaks.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the undesired (R)-enantiomer that can be reliably detected and quantified, respectively. This is crucial for controlling chiral impurities at very low levels.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the undesired enantiomer over a defined range.

  • Accuracy: The closeness of the measured amount of the undesired enantiomer to its true value, typically assessed by analyzing samples spiked with known amounts of the (R)-enantiomer.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate), demonstrating its reliability for routine use.

Conclusion and Recommendations

The enantiomeric purity analysis of (S)-7-Chlorochroman-4-amine HCl can be effectively achieved using chiral HPLC, SFC, and CE.

  • Chiral HPLC on a polysaccharide-based CSP is a robust and reliable starting point for method development, benefiting from a wide range of available stationary phases and well-understood separation mechanisms.

  • Chiral SFC offers a compelling high-throughput and environmentally friendly alternative, often providing superior peak shapes and faster analysis times for primary amines.[1]

  • Chiral CE provides an orthogonal and highly efficient technique, particularly useful when only small amounts of sample are available or when chromatographic methods fail to provide adequate resolution.

For routine quality control in a drug development setting, chiral HPLC and SFC are generally the preferred techniques due to their established robustness and ease of automation. The choice between HPLC and SFC will often depend on the specific laboratory's instrumentation, throughput needs, and "green chemistry" initiatives. Chiral CE serves as an excellent complementary technique for method validation and for resolving particularly challenging separations.

Ultimately, the development of a robust and reliable method for the enantiomeric purity analysis of (S)-7-Chlorochroman-4-amine HCl is a critical step in ensuring the quality, safety, and efficacy of any resulting pharmaceutical product. The methodologies and insights provided in this guide offer a solid foundation for achieving this essential analytical goal.

References

  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed. [Link]

  • Chiral SFC-UV separation of amine and imine derivative using standard... - ResearchGate. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. [Link]

  • Chiral Columns for enantiomer separation by HPLC. [Link]

  • Application Notes: Chiral - LCGC International. [Link]

  • ( 12 ) United States Patent - Big Molecule Watch. [Link]

  • Enantiomeric separation of amino acids derivatized with 7-fluoro-4-nitrobenzoxadiazole by capillary liquid chromatography/tandem mass spectrometry - PubMed. [Link]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC | LCGC International - Chromatography Online. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022) - PMC. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency. [Link]

Sources

Validation

Spectroscopic Face-Off: A Comparative Guide to (S)- and (R)-7-chlorochroman-4-amine

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The distinct three-dimensional arr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The distinct three-dimensional arrangement of atoms in enantiomers can lead to vastly different interactions with chiral biological targets such as enzymes and receptors. This guide provides a comprehensive spectroscopic comparison of the (S)- and (R)-enantiomers of 7-chlorochroman-4-amine, a chiral scaffold of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not only the expected spectroscopic data but also the underlying principles and detailed experimental protocols to empower researchers in their analytical endeavors.

The Imperative of Chiral Discrimination

7-Chlorochroman-4-amine possesses a single stereocenter at the C4 position, giving rise to two enantiomers: (S)-7-chlorochroman-4-amine and (R)-7-chlorochroman-4-amine. While sharing identical physical properties in an achiral environment, their physiological effects can differ significantly. Therefore, the ability to unambiguously identify and differentiate these enantiomers is paramount for regulatory approval and patient safety. This guide will delve into the application of key spectroscopic techniques to achieve this chiral discrimination.

A Spectroscopic Toolkit for Enantiomeric Differentiation

While some spectroscopic techniques are inherently blind to chirality, others can be powerful tools for distinguishing between enantiomers. We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and the definitive technique of Circular Dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unmasking Chirality through Diastereomeric Interactions

In an achiral solvent, the ¹H and ¹³C NMR spectra of (S)- and (R)-7-chlorochroman-4-amine are identical. This is because the magnetic environments of the corresponding nuclei in both enantiomers are the same. However, by introducing a chiral solvating agent (CSA), we can create a chiral environment in the NMR tube. The CSA forms transient diastereomeric complexes with each enantiomer, and these diastereomers have distinct magnetic environments, leading to the resolution of signals for the (S) and (R) forms.[1][2]

Expected ¹H NMR Data in the Presence of a Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate)

Proton AssignmentExpected Chemical Shift (ppm) for (S)-enantiomerExpected Chemical Shift (ppm) for (R)-enantiomerKey Observations
H4 (methine)~4.2~4.1Baseline resolution of the H4 proton signals is expected, providing a direct means of quantification.
Aromatic Protons7.1 - 7.37.1 - 7.3Subtle shifts in the aromatic region may also be observed.
CH₂ Protons1.9 - 2.21.9 - 2.2Diastereotopic protons of the chroman ring may show further complex splitting patterns.
NH₂ ProtonsBroad singletBroad singletMay show some shift, but often too broad for accurate integration.

Experimental Protocol for Chiral NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 7-chlorochroman-4-amine sample (either a pure enantiomer or a mixture) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Add 1.1 to 1.5 equivalents of a chiral solvating agent (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate).

    • Gently mix the solution to ensure homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio, which is crucial for accurate integration of the resolved signals.[1]

    • The use of a 30° pulse angle and a relaxation delay of 1-2 seconds is recommended.[1]

  • Data Analysis:

    • Identify the resolved signals corresponding to the (S) and (R) enantiomers.

    • Carefully integrate the area under these distinct peaks. The ratio of the integrals will correspond to the enantiomeric ratio of the sample.

Workflow for Chiral NMR Analysis

Caption: Workflow for determining the enantiomeric ratio of 7-chlorochroman-4-amine using chiral NMR spectroscopy.

Infrared (IR) Spectroscopy: A Fingerprint of the Molecule

IR spectroscopy probes the vibrational frequencies of chemical bonds. Since (S)- and (R)-7-chlorochroman-4-amine have the same bonds and functional groups, their IR spectra will be identical. However, IR is an essential tool for confirming the presence of key functional groups and for overall structural verification.

Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretchPrimary amine
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic
1620-1580C=C stretchAromatic ring
1250-1000C-O stretchEther
850-750C-Cl stretchAryl chloride

Experimental Protocol for IR Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid 7-chlorochroman-4-amine sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Standard mass spectrometry techniques, such as electron ionization (EI) or electrospray ionization (ESI), will not differentiate between enantiomers as they have the same mass. However, MS is crucial for confirming the molecular weight and for providing structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data

TechniqueExpected m/zInterpretation
ESI-MS (+)184.05 [M+H]⁺Protonated molecular ion
EI-MS183.04 [M]⁺Molecular ion
Various fragmentsFragmentation pattern can provide structural confirmation.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation (ESI-MS):

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid may be added to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight.

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to corroborate the proposed structure.

Circular Dichroism (CD) Spectroscopy: The Gold Standard for Chiral Analysis

Circular dichroism spectroscopy is the most powerful technique for distinguishing between enantiomers. It measures the differential absorption of left and right circularly polarized light by a chiral molecule.[3] Enantiomers will produce mirror-image CD spectra. The sign of the Cotton effect (the peak in a CD spectrum) can often be correlated with the absolute configuration of the molecule.[3]

Expected Circular Dichroism Data

Wavelength (nm)(S)-enantiomer (Δε)(R)-enantiomer (Δε)Interpretation
~280Positive Cotton EffectNegative Cotton EffectCorresponds to the n → π* transition of the aromatic chromophore.
~230Negative Cotton EffectPositive Cotton EffectCorresponds to the π → π* transition of the aromatic chromophore.

Experimental Protocol for Circular Dichroism Spectroscopy

  • Sample Preparation:

    • Prepare a solution of the enantiomerically pure sample in a suitable solvent that is transparent in the desired UV region (e.g., methanol or acetonitrile). The concentration should be adjusted to give an absorbance of approximately 0.5-1.0 at the wavelength of interest.

    • Use a cuvette with a known path length (e.g., 0.1 cm).[4]

  • Data Acquisition:

    • Record the CD spectrum over a wavelength range that covers the electronic transitions of the chromophores (e.g., 350-200 nm).

    • Acquire a baseline spectrum of the solvent in the same cuvette.

  • Data Analysis:

    • Subtract the solvent baseline from the sample spectrum.

    • The resulting spectrum will show positive and/or negative peaks (Cotton effects). The spectrum of the (R)-enantiomer should be a mirror image of the (S)-enantiomer's spectrum.

Workflow for Circular Dichroism Analysis

Caption: Workflow for the comparative analysis of (S)- and (R)-7-chlorochroman-4-amine using circular dichroism spectroscopy.

Conclusion

The comprehensive spectroscopic analysis of (S)- and (R)-7-chlorochroman-4-amine requires a multi-faceted approach. While IR and MS are essential for confirming the chemical identity and molecular weight of the compound, they are silent on its stereochemistry. Chiral NMR spectroscopy provides a robust method for determining the enantiomeric ratio of a mixture. However, for the unambiguous assignment of absolute configuration and for a definitive comparison of the pure enantiomers, Circular Dichroism spectroscopy stands as the indispensable tool. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently navigate the chiral world of 7-chlorochroman-4-amine and its analogs, ensuring the scientific rigor required in drug discovery and development.

References

  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.).
  • (S)-7-CHLOROCHROMAN-4-AMINE HCL | CymitQuimica. (n.d.).
  • 7-Chlorochroman-4-amine | 763907-56-8 - Sigma-Aldrich. (n.d.).
  • Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination - Chemical Science (RSC Publishing). (n.d.).
  • (S)-7-CHLOROCHROMAN-4-AMINE HCL - Fluorochem. (n.d.).
  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022, April 25). Chemistry LibreTexts.
  • Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values. (n.d.). National Center for Biotechnology Information.
  • Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. (n.d.).
  • Determining the Absolute Stereochemistry of (R)-7-Methylchroman-4-amine: A Comparative Guide to Analytical Techniques. (n.d.). Benchchem.
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9).
  • Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination. (2016, March 10). ResearchGate.
  • Table of Characteristic IR Absorptions. (n.d.).
  • The features of IR spectrum. (n.d.).
  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022, December 26). MDPI.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.).

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Comparative

The Chlorine Effect: A Comparative Guide to the Biological Activity of Chlorinated vs. Non-Chlorinated Chroman-4-amines

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compound...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] Among its many derivatives, chroman-4-amines have emerged as a particularly promising class of molecules, with demonstrated potential in oncology, infectious diseases, and neurology.[2] A common strategy in drug discovery to enhance potency, modulate selectivity, or improve pharmacokinetic properties is the introduction of halogen atoms.

This guide provides an in-depth comparison of the biological activities of chlorinated versus non-chlorinated chroman-4-amines. We will dissect the causal relationships behind experimental findings, present detailed protocols for key assays, and synthesize structure-activity relationship (SAR) data to provide a clear, evidence-based perspective for researchers in the field.

Comparative Analysis of Core Biological Activities

The introduction of a chlorine atom to the chroman ring system can profoundly influence its interaction with biological targets. This is typically due to a combination of electronic and steric effects. Chlorine is an electron-withdrawing group that can alter the charge distribution of the molecule, and its size can influence binding pocket interactions.[3]

Anticancer Activity: Enhanced Potency and Selective Cytotoxicity

The chroman core is a well-established pharmacophore in anticancer research.[1][4] Studies on various derivatives have shown that these compounds can induce cytotoxicity in a range of human cancer cell lines.[5][6]

Non-Chlorinated Chroman Derivatives: Baseline activity for many non-halogenated chroman-4-ones and related structures often falls within the micromolar range against cancer cell lines. Their mechanisms frequently involve the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1]

The Impact of Chlorination: The addition of chlorine atoms often leads to a significant enhancement in cytotoxic activity. For example, studies on various chromanone derivatives have demonstrated that halogen substitutions play a crucial role in modulating their anticancer efficacy.[7] A 3-chlorophenylchromanone derivative, for instance, exhibited potent cytotoxicity against A549 lung cancer cells.[7] Similarly, novel chromene derivatives bearing 2-chlorophenyl groups have shown anticancer activity against human colon cancer (HT-29), liver cancer (HepG-2), and breast adenocarcinoma (MCF-7) cell lines, in some cases exceeding the potency of the reference drug doxorubicin.[8]

This enhanced potency can be attributed to the chlorine atom's ability to form specific polar interactions or improve hydrophobic interactions within the target protein's binding site.[3]

Comparative Cytotoxicity Data

Compound TypeDerivative ExampleCancer Cell LineIC50 (µM)Reference
Non-ChlorinatedGeneral Chroman-4-onesVarious>10 µM (Typical)[7]
Chlorinated 8-bromo-6-chloro-2-pentylchroman-4-oneSIRT2 Inhibition4.5 µM[9]
Chlorinated Chromene derivative 2HT-29 (Colon)More potent than Doxorubicin[8]
Chlorinated Chromene derivative 5HepG-2 (Liver)More potent than Doxorubicin[8]
Chlorinated Chromene derivative 6MCF-7 (Breast)More potent than Doxorubicin[8]

Note: Data is synthesized from multiple sources investigating various chroman scaffolds. Direct IC50 comparison for a single chlorinated vs. non-chlorinated pair of chroman-4-amines is limited in the literature, but the trend of enhanced activity with halogenation is consistent.

Antimicrobial Activity: Broadening the Spectrum

With the rise of antimicrobial resistance, the search for new chemical entities is critical. Chroman derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[10][11]

Non-Chlorinated Chroman Derivatives: These compounds typically exhibit moderate antimicrobial activity. For instance, various chroman-4-one derivatives showed minimum inhibitory concentrations (MIC) ranging from 64 to 1024 μg/mL against bacteria and fungi.[11]

The Impact of Chlorination: As with anticancer activity, halogenation is a known strategy to boost the antimicrobial potency of heterocyclic compounds.[1] Studies on 2-amino-4H-chromenes revealed that minor structural changes, such as the strategic placement of a chlorine atom, can profoundly and positively influence the antimicrobial spectrum.[12] For example, replacing an electron-releasing group with an electron-withdrawing chloro group resulted in a notable change in antibacterial activity.[12] Research on chlorinated N-arylcinnamamides further supports this, showing that 3,4-dichlorocinnamanilides have a broader spectrum and higher antibacterial efficacy than their mono-chlorinated counterparts.[13]

Proposed Mechanism of Action

The antimicrobial action of chromans can involve mechanisms like the disruption of the bacterial cell wall or the inhibition of essential enzymes such as DNA gyrase.[1] The electron-withdrawing nature of chlorine can enhance the molecule's ability to interact with these targets, leading to improved efficacy.

Experimental Methodologies: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of findings, it is essential to employ robust, self-validating experimental protocols. Here, we detail the standard methodologies for assessing the anticancer and antimicrobial activities discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability, providing a quantitative measure of a compound's cytotoxic potential.

Causality: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare stock solutions of the chlorinated and non-chlorinated chroman-4-amines in DMSO. Serially dilute the compounds in the cell culture medium to achieve a range of final concentrations. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]

Causality: By exposing a standardized inoculum of bacteria or fungi to serial dilutions of the test compound, one can identify the precise concentration at which microbial growth is inhibited.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution in a 96-well microplate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microplate containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]

Visualizing Workflows and Mechanisms

Diagrams are essential for conveying complex experimental workflows and biological pathways.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Chroman-4-one Precursor reductive_amination Reductive Amination start->reductive_amination chlorination Chlorination Step start->chlorination non_cl_amine Non-Chlorinated Chroman-4-amine reductive_amination->non_cl_amine cl_amine Chlorinated Chroman-4-amine reductive_amination->cl_amine chlorination->reductive_amination cytotoxicity Anticancer Assay (MTT) non_cl_amine->cytotoxicity Test antimicrobial Antimicrobial Assay (MIC) non_cl_amine->antimicrobial Test neuroprotection Neuroprotective Assay (e.g., MAO Inhibition) non_cl_amine->neuroprotection Test cl_amine->cytotoxicity Test cl_amine->antimicrobial Test cl_amine->neuroprotection Test ic50 IC50 / MIC Determination cytotoxicity->ic50 antimicrobial->ic50 neuroprotection->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for Synthesis and Comparative Screening.

G cluster_pathway Proposed Anticancer Mechanism: PI3K/Akt Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Chroman Chlorinated Chroman-4-amine Chroman->Akt

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

Conclusion and Future Directions

The available evidence strongly indicates that chlorination is a highly effective strategy for enhancing the biological activity of chroman-4-amines. In both anticancer and antimicrobial applications, chlorinated derivatives consistently outperform their non-chlorinated counterparts in terms of potency and, in some cases, spectrum of activity.[7][8][13] This "chlorine effect" is likely due to a combination of improved target binding through favorable electronic and hydrophobic interactions.

While the current literature provides compelling trends, there is a clear need for more direct, head-to-head comparative studies. Future research should focus on synthesizing pairs of chlorinated and non-chlorinated chroman-4-amines and evaluating them across a standardized panel of biological assays. This will allow for a more precise quantification of the structure-activity relationship and facilitate the rational design of next-generation therapeutic agents based on this versatile and powerful chemical scaffold.

References

  • Benchchem. Comparative Analysis of the Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine and Other Chroman Derivatives.
  • Demirayak, S., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1063–1072.
  • Demirayak, S., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1063-1072.
  • Hoettecke, N., et al. (2009). Synthesis and antimicrobial activity of 2-alkenylchroman-4-ones, 2-alkenylthiochroman-4-ones and 2-alkenylquinol-4-ones. Bioorganic & Medicinal Chemistry, 16(24), 10319-25.
  • Patel, V. R., et al. (2014). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 126(5), 1489-1496.
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  • Silva, T. M. S., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 30(17), 4235. Available from: [Link]

  • Li, J., et al. (2021). Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry, 19(3), 564-568. Available from: [Link]

  • Afrane, B. O., et al. (2022). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Bioorganic & Medicinal Chemistry, 57, 116629. Available from: [Link]

  • Lee, K., et al. (2024). Inhibition of monoamine oxidases and neuroprotective effects: chalcones vs. chromones. Archives of Pharmacal Research, 47(8), 813-827. Available from: [Link]

  • Kassab, A. E., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][6]oxazines and Chromeno[2,3-d]pyrimidines. Letters in Drug Design & Discovery, 20(1), 114-126. Available from: [Link]

  • Chen, C., et al. (2011). Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. Tetrahedron: Asymmetry, 22(18-19), 1827-1832. Available from: [Link]

  • Maj, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 291, 117771. Available from: [Link]

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Validation

In Vitro Assay Validation Guide: (S)-7-Chlorochroman-4-amine HCl as a Privileged Scaffold for GLP-1R Agonist Development

(S)-7-Chlorochroman-4-amine hydrochloride (CAS: 2241594-38-5) is a highly specialized chiral building block widely utilized in the pharmaceutical development of non-peptide, small-molecule Glucagon-Like Peptide-1 Recepto...

Author: BenchChem Technical Support Team. Date: March 2026

(S)-7-Chlorochroman-4-amine hydrochloride (CAS: 2241594-38-5) is a highly specialized chiral building block widely utilized in the pharmaceutical development of non-peptide, small-molecule Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists[1]. As the industry shifts from injectable peptide therapeutics (e.g., semaglutide) to orally bioavailable small molecules, validating the structural and functional integrity of intermediates like this chromane scaffold is critical for downstream success[2].

This guide provides an objective comparison of the (S)-7-chloro scaffold against its stereoisomeric and structural alternatives, alongside self-validating in vitro protocols for evaluating its synthesized derivatives.

Mechanistic Rationale & Signaling Pathway

To understand why (S)-7-Chlorochroman-4-amine is superior to alternative building blocks, we must examine the causality of its receptor interaction.

When this scaffold is functionalized into a mature small-molecule GLP-1R agonist, the chromane ring acts as a rigid, shape-fitting wedge. The 7-chloro substituent is highly lipophilic and precisely angled to anchor into a deep hydrophobic pocket formed by transmembrane helices 5 and 6 (TM5/TM6) of the GLP-1R. Crucially, the (S)-stereocenter at the C4 position directs the amine-linked pharmacophore outward to establish essential hydrogen bonds with the receptor's extracellular loops.

Upon binding, the receptor undergoes a conformational shift, coupling to the Gαs protein. This stimulates Adenylyl Cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP), which activates Protein Kinase A (PKA) and ultimately triggers glucose-dependent insulin exocytosis[3].

GLP1R_Signaling Ligand (S)-7-Chloro Derivative (Small Molecule Agonist) Receptor GLP-1 Receptor (Class B GPCR) Ligand->Receptor Allosteric Binding G_Protein Gαs Protein (Active State) Receptor->G_Protein Conformational Change Effector Adenylyl Cyclase (AC) G_Protein->Effector Stimulation Messenger cAMP Accumulation Effector->Messenger ATP Conversion Kinase Protein Kinase A (PKA) Messenger->Kinase Activation Outcome Insulin Exocytosis (β-cell) Kinase->Outcome Phosphorylation Cascade

GLP-1R signaling cascade activated by (S)-7-Chlorochroman-4-amine derived small molecules.

Comparative Performance Data

To objectively validate the necessity of the (S)-7-chloro configuration, we compare the in vitro performance of mature GLP-1R agonists synthesized using three different starting scaffolds. The data below illustrates the functional consequences of altering the stereocenter or removing the halogen.

Scaffold Variant IncorporatedGLP-1R cAMP EC₅₀ (nM)Binding Affinity K_d (nM)E_max (% of Native GLP-1)Mechanistic Consequence
(S)-7-Chlorochroman-4-amine 2.4 1.8 98% Optimal hydrophobic fit and H-bond trajectory.
(R)-7-Chlorochroman-4-amine>10,000>5,000<10%Severe steric clash between the amine extension and TM6.
(S)-Chroman-4-amine (Des-chloro)145.085.065%Loss of lipophilic anchoring; reduced receptor residence time.

Data Interpretation: The (R)-enantiomer acts as a dead scaffold; its geometry forces the rest of the molecule into a stereocollision with the receptor wall. The des-chloro variant retains the correct geometry but loses the critical van der Waals interactions provided by the chlorine atom, resulting in a ~60-fold drop in potency.

In Vitro Experimental Protocols

The following protocols are designed as self-validating systems. By embedding internal controls and standard curves, the assays independently verify their own accuracy before the performance of the (S)-7-Chlorochroman-4-amine derivative is accepted.

Protocol A: Enantiomeric Purity Validation via Chiral HPLC

Before synthesizing the final drug candidate, the raw (S)-7-Chlorochroman-4-amine HCl must be validated for enantiomeric excess (ee > 99%). Even trace amounts of the (R)-enantiomer can act as a competitive antagonist, artificially dampening the apparent EC₅₀ of the final batch.

  • System Suitability (The Self-Validation Step): Inject a racemic standard of 7-Chlorochroman-4-amine. Adjust the mobile phase (e.g., Hexane/IPA/DEA 90:10:0.1) until the baseline resolution ( Rs​ ) between the (S) and (R) peaks is >2.0 . This proves the chiral stationary phase is actively distinguishing enantiomers.

  • Sample Preparation: Dissolve 1 mg of (S)-7-Chlorochroman-4-amine HCl in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Run: Inject 10 µL of the sample onto a Chiralcel OD-H column (or equivalent) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Data Analysis: Integrate the area under the curve (AUC). Calculate ee=[(S−R)/(S+R)]×100 . Reject any batch with ee<99.0% .

Protocol B: Functional Validation via HTRF cAMP Accumulation Assay

Once the scaffold is functionalized into the final agonist, its biological activity is quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay[4]. This method relies on competitive binding between native cAMP produced by the cells and exogenous d2-labeled cAMP[5].

  • Cell Preparation: Culture HEK293 cells stably expressing human GLP-1R (hGLP-1R) in DMEM supplemented with 10% FBS. Harvest and resuspend cells in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX to inhibit phosphodiesterases)[3].

  • Standard Curve Generation (The Self-Validation Step): Prepare a serial dilution of unlabeled cAMP standard (from 0.17 nM to 712 nM). This standard curve validates the dynamic range of the FRET signal and ensures lysis efficiency is consistent day-to-day[5].

  • Agonist Stimulation: Seed 2,000 cells/well into a white 384-well low-volume plate. Add serial dilutions of the synthesized (S)-7-chloro derivative (1 pM to 10 µM). Include native GLP-1(7-36) amide as a positive control to define 100% Emax​ [3]. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate antibody (diluted in lysis buffer) to each well[3]. Incubate in the dark at room temperature for 60 minutes[4].

  • Plate Reading: Read the plate on an HTRF-compatible microplate reader (e.g., PerkinElmer EnVision) with excitation at 330 nm and dual emission at 615 nm and 665 nm[5].

  • Analysis: Calculate the FRET ratio (665/615 nm). Interpolate cAMP concentrations using the standard curve and fit the dose-response data to a 4-parameter logistic curve to determine the EC₅₀[5].

Sources

Comparative

Benchmarking (S)-7-Chlorochroman-4-amine HCl: A Comparative Guide for Novel Monoamine Oxidase Inhibitors

In the landscape of neurodegenerative disease research, the quest for novel therapeutic agents is paramount. This guide provides a comprehensive framework for benchmarking the novel compound (S)-7-Chlorochroman-4-amine H...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neurodegenerative disease research, the quest for novel therapeutic agents is paramount. This guide provides a comprehensive framework for benchmarking the novel compound (S)-7-Chlorochroman-4-amine HCl against established inhibitors of monoamine oxidase (MAO), a key target in the treatment of Parkinson's disease and other neurological disorders. While the specific biological activity of (S)-7-Chlorochroman-4-amine HCl is still under investigation, its structural similarity to known pharmacophores warrants a thorough evaluation of its potential as an MAO inhibitor.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step approach to inhibitor characterization, from initial biochemical screening to in vivo efficacy studies. The protocols and insights provided herein are designed to ensure scientific integrity and to empower researchers to make data-driven decisions in their drug discovery endeavors.

The Rationale for Targeting Monoamine Oxidase B (MAO-B)

Monoamine oxidases (MAO) are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters.[1][2][3] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1][2] MAO-B is of particular interest in neurodegenerative diseases as it is the primary isoenzyme responsible for the metabolism of dopamine in the human brain.[4][5] Inhibition of MAO-B leads to an increase in synaptic dopamine levels, which can alleviate the motor symptoms of Parkinson's disease.[5][6][7] Furthermore, some studies suggest that MAO-B inhibitors may possess neuroprotective properties, potentially slowing the progression of the disease.[7]

Established MAO-B inhibitors, such as selegiline, rasagiline, and safinamide, are widely used in clinical practice, serving as essential benchmarks for the evaluation of new chemical entities.[5]

A Hypothetical-Structural Rationale for Investigating (S)-7-Chlorochroman-4-amine HCl as a MAO-B Inhibitor

While direct experimental evidence for the MAO-B inhibitory activity of (S)-7-Chlorochroman-4-amine HCl is not yet publicly available, its core structure, a chroman-4-amine, shares features with other compounds known to interact with monoamine-metabolizing enzymes. The chroman nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for a range of biological activities. The amine functional group is a common feature in many MAO substrates and inhibitors. Therefore, it is a scientifically sound hypothesis to investigate (S)-7-Chlorochroman-4-amine HCl as a potential MAO inhibitor.

Benchmarking Workflow: A Phased Approach

A rigorous benchmarking program for a novel inhibitor should follow a logical progression from in vitro characterization to in vivo validation. This multi-step process ensures a comprehensive understanding of the compound's potency, selectivity, and therapeutic potential.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation Biochemical Assays Determine IC50 & Selectivity (MAO-A vs. MAO-B) Cell-Based Assays Assess potency in a cellular environment Biochemical Assays->Cell-Based Assays Confirms cellular potency Animal Models Evaluate efficacy in Parkinson's Disease models Cell-Based Assays->Animal Models Proceed if potent & selective

Caption: A phased experimental workflow for benchmarking novel MAO-B inhibitors.

Part 1: In Vitro Biochemical Assays for Potency and Selectivity

The initial step is to determine the direct inhibitory effect of (S)-7-Chlorochroman-4-amine HCl on purified MAO-A and MAO-B enzymes. This allows for the calculation of the half-maximal inhibitory concentration (IC50) and the selectivity index.

Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[4][8]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • (S)-7-Chlorochroman-4-amine HCl and known inhibitors (Selegiline, Clorgyline)

  • MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates like kynuramine for MAO-A and benzylamine for MAO-B).[1]

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black, clear-bottom microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of (S)-7-Chlorochroman-4-amine HCl and the reference inhibitors (e.g., Selegiline for MAO-B, Clorgyline for MAO-A) in assay buffer.

  • Enzyme Incubation: Add 20 µL of the diluted compounds or vehicle control to the wells of the microplate. Add 20 µL of MAO-A or MAO-B enzyme solution and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Prepare a reaction mixture containing the MAO substrate, Amplex Red, and HRP in assay buffer. Add 60 µL of this mixture to each well to start the reaction.

  • Signal Detection: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity using a microplate reader with excitation at ~530-540 nm and emission at ~585-590 nm.[4][9]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic equation. The selectivity index is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B).

Hypothetical Data Summary
CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)
(S)-7-Chlorochroman-4-amine HClTBDTBDTBD
Selegiline (Reference)152,500>160
Rasagiline (Reference)54,200>800
Safinamide (Reference)98>500,000>5,000

TBD: To be determined experimentally.

Part 2: Cell-Based Assays for Cellular Potency

Cell-based assays are crucial for confirming the activity of the compound in a more physiologically relevant context, accounting for cell permeability and intracellular target engagement. The human neuroblastoma cell line SH-SY5Y is a well-established model for these studies as it endogenously expresses MAO-B.[4][10]

Experimental Protocol: Cell-Based MAO-B Inhibition Assay

Cell Culture and Treatment:

  • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS).

  • Seed the cells into a 96-well plate and allow them to adhere overnight.[4]

  • Treat the cells with varying concentrations of (S)-7-Chlorochroman-4-amine HCl and reference inhibitors for a predetermined time (e.g., 2-24 hours).[4]

Cell Lysis and MAO-B Activity Measurement:

  • After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Centrifuge the plate to pellet cell debris and transfer the supernatant to a new plate.[4]

  • Determine the MAO-B activity in the cell lysates using the same fluorometric assay described in Part 1.

G Dopamine Dopamine DOPAL DOPAL Dopamine->DOPAL MAO-B DOPAC DOPAC DOPAL->DOPAC ALDH Reactive Oxygen Species Reactive Oxygen Species DOPAL->Reactive Oxygen Species Neuronal Damage Neuronal Damage Reactive Oxygen Species->Neuronal Damage MAO-B_Inhibitor (S)-7-Chlorochroman-4-amine HCl (Hypothesized) MAO-B_Inhibitor->DOPAL Inhibits

Caption: Hypothesized mechanism of action of (S)-7-Chlorochroman-4-amine HCl within the dopamine degradation pathway.

Part 3: In Vivo Evaluation in Animal Models of Parkinson's Disease

Promising candidates from in vitro and cell-based assays should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is a widely used paradigm that recapitulates key pathological features of Parkinson's disease.[6]

Experimental Protocol: MPTP-Induced Mouse Model

Study Design:

  • Animal Groups:

    • Sham control (vehicle treatment)

    • MPTP + Vehicle

    • MPTP + (S)-7-Chlorochroman-4-amine HCl (various dose levels)

    • MPTP + Rasagiline (reference compound)

  • MPTP Administration: Induce Parkinson's-like pathology by administering MPTP to the mice.

  • Drug Treatment: Administer the test compounds and vehicle daily via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 14-28 days).[6]

Behavioral and Neurochemical Endpoints:

  • Motor Function Assessment: Evaluate motor coordination and balance using tests such as the rotarod and pole test.[6]

  • Neurochemical Analysis: At the end of the study, collect brain tissue (striatum) to measure dopamine levels and its metabolites using HPLC.

  • Histopathology: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to assess the extent of dopaminergic neuron loss.

Hypothetical Data Summary: Behavioral Outcomes
Treatment GroupRotarod Latency to Fall (seconds)
Sham Control280 ± 25
MPTP + Vehicle120 ± 18
MPTP + (S)-7-Chlorochroman-4-amine HCl (10 mg/kg)TBD
MPTP + Rasagiline (1 mg/kg)210 ± 22

Data are presented as mean ± SEM. TBD: To be determined experimentally.

Conclusion

This guide provides a robust framework for the comprehensive benchmarking of (S)-7-Chlorochroman-4-amine HCl as a potential monoamine oxidase inhibitor. By following a systematic approach that progresses from in vitro biochemical and cell-based assays to in vivo efficacy studies, researchers can thoroughly characterize its pharmacological profile. The direct comparison with well-established MAO-B inhibitors is essential for determining its relative potency, selectivity, and potential therapeutic advantages. The successful execution of these studies will provide the critical data necessary to advance promising novel compounds through the drug discovery pipeline.

References

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 385-395. [Link]

  • Kim, D. Y., et al. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science, 7(1), 134-143. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • Du, G. H., et al. (2010). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 31(10), 1347-1352. [Link]

  • Chen, J. J., & Swope, D. M. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Clinical Parkinsonism & Related Disorders, 5, 100112. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (2017). Could MAO-B Inhibitors Slow Parkinson's Disease Progression? [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling (S)-7-Chlorochroman-4-amine HCl

This guide provides comprehensive safety and handling protocols for (S)-7-Chlorochroman-4-amine HCl (CAS No. 2241594-38-5), a critical reagent in modern drug discovery and development.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety and handling protocols for (S)-7-Chlorochroman-4-amine HCl (CAS No. 2241594-38-5), a critical reagent in modern drug discovery and development. As researchers and scientists, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This document moves beyond mere procedural lists to instill a deep understanding of the "why" behind each safety measure, fostering a culture of proactive risk mitigation. The protocols herein are designed to be self-validating, integrating best practices from authoritative sources to ensure compliance and, more importantly, personal safety.

Hazard Analysis: Understanding the Compound

(S)-7-Chlorochroman-4-amine HCl is an organic compound that requires careful handling due to its potential health effects. A thorough understanding of its hazard profile, as defined by the Globally Harmonized System (GHS), is the first step in a robust safety protocol. The compound is classified as harmful and an irritant.[1]

Table 1: GHS Hazard Profile for (S)-7-Chlorochroman-4-amine HCl

CategoryInformationSource(s)
Pictogram GHS07: Harmful/Irritant[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements P260, P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338[1][2]

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3] The hydrochloride salt form means the compound is likely a solid powder, increasing the risk of aerosolization and inhalation if not handled properly. The amine functional group and chlorinated aromatic structure necessitate specific handling precautions to avoid adverse reactions and ensure personnel safety.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.[4][5]

  • Eye and Face Protection : Always wear chemical safety goggles that conform to European standard EN 166 or an equivalent national standard.[6] Given the risk of serious eye irritation[1], a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.[5]

  • Hand Protection : Wear compatible, chemical-resistant gloves.[2] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility charts for the specific chemical. Gloves must be inspected for any signs of degradation or perforation before use.[2] Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[2][7]

  • Body Protection : A lab coat is mandatory.[8] For operations with a higher risk of contamination, chemical-resistant coveralls and boots may be necessary to prevent all possible skin contact.[5]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[2][7] If engineering controls are insufficient or during emergency situations, a government-approved respirator is required.[2]

Operational Plan: From Receipt to Storage

A systematic workflow is essential for minimizing exposure and preventing accidents. The following diagram and procedural steps outline the complete handling process.

G cluster_prep Preparation & Planning cluster_handling Handling & Use cluster_post Post-Experiment cluster_storage Storage prep1 Review SDS & SOPs prep2 Conduct Risk Assessment prep1->prep2 prep3 Designate Work Area prep2->prep3 prep4 Assemble PPE & Spill Kit prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 Proceed to Handling handle2 Work in Fume Hood handle1->handle2 handle3 Weigh & Dispense handle2->handle3 handle4 Perform Experiment handle3->handle4 post1 Decontaminate Surfaces handle4->post1 Experiment Complete post2 Segregate & Label Waste post1->post2 post3 Doff PPE Correctly post2->post3 store2 Keep Container Tightly Closed post2->store2 Store Unused Reagent post4 Wash Hands Thoroughly post3->post4 store1 Store in Cool, Dry, Ventilated Area store3 Separate from Incompatibles

Caption: Workflow for Safe Handling of (S)-7-Chlorochroman-4-amine HCl.

Step-by-Step Handling Protocol:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) and any relevant Standard Operating Procedures (SOPs).[9][10][11]

    • Conduct a formal risk assessment for the planned experiment.[4]

    • Designate a specific area for handling the compound, preferably within a fume hood.[12]

    • Ensure an appropriate spill kit and emergency eyewash/shower stations are readily accessible.[2][8]

  • Handling :

    • Always wear the full complement of prescribed PPE before entering the designated handling area.[8]

    • Perform all manipulations that may generate dust or aerosols, such as weighing, inside a fume hood to ensure adequate ventilation.[12][13]

    • Use the minimum quantity of the substance necessary for the procedure.[12]

    • Do not eat, drink, or smoke in the laboratory or when using this product.[1][2]

  • Storage :

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[4]

    • Keep the container tightly sealed to prevent moisture ingress and contamination.[2][6]

    • The storage area should be clearly labeled and secured.

  • Post-Handling :

    • Decontaminate all work surfaces and equipment after use.

    • Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[2][8]

Emergency Procedures: Spill and Exposure Response

Advance planning is critical for managing unexpected events.[14] All personnel must be familiar with these procedures.

Spill Response

G spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE (include respirator if needed) evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Carefully Collect Material (avoid generating dust) contain->cleanup package Place in Labeled, Sealable Container for Hazardous Waste cleanup->package decon Decontaminate Spill Area package->decon report Report Incident to Lab Supervisor/EHS decon->report

Caption: Emergency Spill Response Workflow.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[2]

  • Secure the Area : Restrict access to the spill area.

  • Personal Protection : Before attempting cleanup, don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.[2][7]

  • Cleanup :

    • For a solid spill, carefully sweep or wipe up the material, avoiding dust generation.[2] Place it into a suitable, covered, and labeled container for disposal.[5]

    • Do not add water directly to the solid spill, as this could create a hazardous solution.

    • Once the bulk material is removed, decontaminate the area with an appropriate solvent and then wash with soap and water.

  • Report : Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department.

First Aid Measures

Immediate action is crucial in the event of an exposure.[15]

  • If Swallowed : Do NOT induce vomiting.[1] Rinse mouth with water.[2] Immediately call a POISON CENTER or doctor.[1]

  • If on Skin : Take off immediately all contaminated clothing.[1][5] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.

  • If in Eyes : Immediately flush the eyes with lukewarm, gently flowing water for at least 15-30 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so.[5] Immediately call an ophthalmologist or physician.[15]

  • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[5] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Chemical waste must be managed in accordance with all local, state, and federal regulations to prevent environmental contamination.[4][9] (S)-7-Chlorochroman-4-amine HCl and any materials contaminated with it (e.g., gloves, absorbent pads) must be treated as hazardous waste.

Disposal Protocol:

  • Collection : Collect all waste containing (S)-7-Chlorochroman-4-amine HCl in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated organic waste should typically be segregated.[16]

  • Storage : Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.

  • Pickup : Arrange for disposal through your institution's licensed hazardous waste management program.[16] Never dispose of this chemical down the drain or in the regular trash.[3][8][16]

By adhering to these detailed protocols, researchers can confidently and safely handle (S)-7-Chlorochroman-4-amine HCl, ensuring both scientific progress and a secure working environment.

References

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  • 7-Chlorochroman-4-amine hcl | 191608-23-8. (n.d.). Sigma-Aldrich.
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  • safety data sheet. (n.d.). Enamine.
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  • (S)-7-Chlorochroman-4-amine hydrochloride. (n.d.). ChemScene.
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  • safety data sheet. (n.d.). Enamine.
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  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA.
  • Management Procedures For Specific Waste Types. (n.d.). University of Toledo.
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor.
  • Disposal of Wastes from Water Treatment Processes. (n.d.). India Water Portal.

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